3,4-Pyridinedicarboxamide
Description
The exact mass of the compound 3,4-Pyridinedicarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Pyridinedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Pyridinedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVRSQEAUFLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393195 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-98-3 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Pyridinedicarboxamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling of 3,4-Pyridinedicarboxamide (Cinchomeronamide)
The following guide provides an in-depth physicochemical profile of 3,4-Pyridinedicarboxamide, structured for researchers in medicinal chemistry and solid-state materials science.
Executive Summary
3,4-Pyridinedicarboxamide (CAS 4663-98-3), commonly known as Cinchomeronamide, is a critical pyridine derivative characterized by vicinal dicarboxamide functionality. Unlike its symmetric isomer (2,6-pyridinedicarboxamide), the 3,4-substitution pattern introduces significant steric strain, forcing the amide groups out of planarity with the aromatic ring.[1] This distinct molecular architecture governs its solubility, solid-state packing, and reactivity—most notably its propensity to cyclize into cinchomeronimide (3,4-pyridinedicarboximide) under thermal stress.[1] This guide details the thermodynamic, structural, and synthetic parameters required for its effective utilization in drug discovery and supramolecular assembly.[1]
Chemical Identity & Molecular Architecture[1]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | Pyridine-3,4-dicarboxamide |
| Common Synonyms | Cinchomeronamide; 3,4-Dicarbamoylpyridine |
| CAS Registry Number | 4663-98-3 |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| SMILES | NC(=O)c1cnccc1C(N)=O |
Structural Dynamics & Steric Strain
The "ortho-like" positioning of the two carboxamide groups at C3 and C4 creates a sterically congested environment.[1]
-
Torsional Twist: Unlike isolated amide groups which prefer planarity with the aromatic system for resonance delocalization, the 3,4-diamides must rotate out of the pyridine plane (dihedral angle > 30°) to minimize van der Waals repulsion between the carbonyl oxygen of one group and the amide nitrogen of the other.[1]
-
Electronic Consequences: This deplanarization reduces the conjugation between the amide carbonyls and the pyridine ring, making the amide nitrogens slightly more nucleophilic than those in planar systems, thereby facilitating the intramolecular cyclization to the imide.[1]
Thermodynamic & Solid-State Properties
Thermal Profile
The thermal behavior of 3,4-pyridinedicarboxamide is dominated by its instability relative to the cyclic imide.[1]
| Property | Value | Observation/Context |
| Melting Point | 180 °C (dec.) | Decomposes upon melting.[2] The decomposition product is primarily 3,4-pyridinedicarboximide (Cinchomeronimide) and ammonia.[1] |
| Decomposition Onset | ~175–180 °C | Thermal gravimetric analysis (TGA) typically shows mass loss corresponding to NH₃ release during cyclization.[1] |
| Imide Melting Point | 232–235 °C | If the sample is heated slowly, it may convert entirely to the imide, which then melts at this higher temperature.[1] |
Crystallinity & Hydrogen Bonding
In the solid state, 3,4-pyridinedicarboxamide forms extensive hydrogen-bonding networks.
-
H-Bond Donors: 4 (Two -NH₂ groups).
-
H-Bond Acceptors: 3 (Pyridine N, Two Carbonyl O).[1]
-
Motif: The molecules typically self-assemble into 1D chains or 2D sheets via
amide-amide homosynthons, though the steric twist may disrupt the formation of flat sheets common in other pyridine amides.
Solution-Phase Characterization
Solubility Matrix
The compound exhibits an amphiphilic nature but is limited by its high lattice energy.[1]
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (pH 7) | Low (< 2 mg/mL) | High crystal lattice energy opposes hydration. |
| DMSO / DMF | High (> 50 mg/mL) | Dipolar aprotic solvents disrupt intermolecular H-bonds effectively.[1] |
| Ethanol/Methanol | Moderate (Hot) | Soluble at reflux; poor solubility at RT (ideal for recrystallization).[1] |
| Chloroform/DCM | Negligible | Lack of H-bond accepting capability in solvent. |
Acid-Base Properties (pKa)
-
Pyridine Nitrogen (Basic): Estimated pKa ≈ 2.5 – 3.0 .[1]
-
Reasoning: The intrinsic pKa of pyridine is 5.[1]2. The two electron-withdrawing carboxamide groups (-I and -M effects) significantly reduce electron density at the ring nitrogen, lowering basicity.
-
-
Amide Protons (Acidic): pKa > 15.[1]
-
Non-ionizable in aqueous media under physiological conditions.[1]
-
Synthetic Protocol & Purification
Synthesis Workflow
The most robust route proceeds via the ammonolysis of diethyl cinchomeronate.[1] Direct reaction of the acid with ammonia is inefficient due to ammonium salt formation.[1]
Figure 1: Synthetic pathway emphasizing the kinetic control required to prevent cyclization to the imide.
Step-by-Step Methodology
Objective: Synthesis of 3,4-Pyridinedicarboxamide from Diethyl Cinchomeronate.
-
Preparation: Dissolve diethyl cinchomeronate (10.0 g) in absolute ethanol (30 mL).
-
Ammonolysis: Cool the solution to 0–5 °C in an ice bath. Slowly add concentrated aqueous ammonia (28-30%, 50 mL) with vigorous stirring.
-
Scientific Rationale: Low temperature favors the kinetic diamide product over the thermodynamic imide product.[1]
-
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature over 4 hours. A white precipitate will form.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted ester and mono-amide intermediates.
-
Purification: Recrystallize from hot water.
-
Note: Do not boil excessively, as prolonged heating in water can induce hydrolysis or cyclization.[1]
-
-
Drying: Dry in a vacuum oven at 60 °C (well below the 180 °C decomposition point).
Spectroscopic Signatures
| Technique | Characteristic Signals | Assignment |
| FT-IR | 3350, 3180 cm⁻¹ | N-H stretching (Primary Amide) |
| 1690, 1660 cm⁻¹ | C=O stretching (Amide I doublet due to twist) | |
| ¹H NMR (DMSO-d₆) | δ 9.05 (s, 1H) | C2-H (Deshielded by adjacent N and C=O) |
| δ 8.75 (d, 1H) | C6-H | |
| δ 7.80 (br s, 2H) | Amide N-H (Exchangeable) | |
| δ 7.60 (d, 1H) | C5-H |
References
-
Chem-Impex International. 3,4-Pyridinedicarboxamide Product Specifications and Melting Point Data. Retrieved from [1]
-
Canbi Pharma. Safety Data Sheet: Cinchomeronamide (CAS 4663-98-3). Retrieved from [1]
-
Sigma-Aldrich. 3,4-Pyridinedicarboximide (Cinchomeronimide) Product Data. (Used for comparative thermal stability analysis).[1] Retrieved from
-
PubChem. Compound Summary: 3,4-Pyridinedicarboxamide.[1][3] National Library of Medicine.[1] Retrieved from
-
Williams, R. pKa Data Compilation.[1][4] (General pyridine and amide pKa values used for estimation). Retrieved from
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 3,4-Pyridinedicarboxamide Derivatives
This technical guide details the biological profile, mechanism of action, and experimental evaluation of 3,4-pyridinedicarboxamide derivatives. It is designed for researchers investigating hypoxia signaling pathways and small-molecule drug discovery.
Executive Summary
3,4-Pyridinedicarboxamide derivatives (structurally related to cinchomeronic acid) represent a versatile chemical scaffold in medicinal chemistry. While they exhibit pleiotropic effects—including antimicrobial and analgesic properties—their most significant therapeutic potential lies in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .
By mimicking 2-oxoglutarate (2-OG), these compounds chelate the active site iron (Fe²⁺) of PHD enzymes, preventing the degradation of HIF-1α. This mechanism mimics a hypoxic state, stimulating erythropoiesis and providing cytoprotection in ischemic conditions.
Chemical Scaffold & Structure-Activity Relationship (SAR)
The core structure is derived from pyridine-3,4-dicarboxylic acid (cinchomeronic acid) .[1] The biological activity is heavily influenced by the substitution pattern at the amide nitrogens and the cyclization state (open diamide vs. closed imide).
Key SAR Features:
-
Iron Chelation Motif: The vicinal dicarboxamide (or the cyclized imide) provides a bidentate ligand geometry capable of coordinating Fe²⁺ in the PHD active site.
-
N-Substitution: Bulky hydrophobic groups (e.g., phenyl, naphthyl) on the amide nitrogen often improve cell permeability and binding affinity to the hydrophobic pocket of the enzyme.
-
Cyclization: The open-chain diamides often cyclize to pyrrolo[3,4-c]pyridine-1,3-diones (imides) under physiological conditions or during synthesis. These fused systems (aza-isoindoles) frequently show enhanced stability and distinct pharmacological profiles, including analgesic activity.
Primary Mechanism: HIF-PHD Inhibition
The therapeutic "engine" of this scaffold is the stabilization of the Hypoxia-Inducible Factor (HIF).
The Pathway
Under normoxia, PHD enzymes hydroxylate HIF-1α at specific proline residues (Pro402, Pro564).[2] This marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation. 3,4-Pyridinedicarboxamides inhibit this process , leading to:
-
Accumulation of HIF-1α.[3]
-
Translocation to the nucleus.
-
Dimerization with HIF-1β.
-
Transcription of erythropoietin (EPO) and VEGF.
Pathway Visualization
Caption: Mechanism of Action. The inhibitor blocks PHD-mediated hydroxylation, preventing degradation and activating hypoxia response genes.
Experimental Protocols
To validate biological activity, researchers must employ self-validating synthesis and assay protocols.
Synthesis Workflow (Anhydride Route)
This route ensures high purity of the intermediate anhydride, crucial for controlled amidation.
-
Dehydration: Reflux 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) in acetic anhydride for 4 hours.
-
Isolation: Concentrate and precipitate with diethyl ether to obtain 3,4-pyridinedicarboxylic anhydride .
-
Amidation: React the anhydride with the target amine (R-NH₂) in dry THF or DMF.
-
Note: This initially forms the mono-amide/mono-acid.
-
-
Cyclization (Optional): Heat with a dehydrating agent (e.g., SOCl₂ or acetic anhydride) to close the ring to the pyrrolo[3,4-c]pyridine-1,3-dione (imide).
In Vitro Assay: Fluorescence Polarization (FP) for PHD2
This assay measures the displacement of a fluorescent HIF peptide probe by the test compound.
Reagents:
-
Enzyme: Recombinant human PHD2 (catalytic domain, residues 181-426).
-
Probe: FITC-labeled HIF-1α peptide (residues 556–574).[2]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.
-
Cofactors: 10 μM Fe(II) (as FeSO₄), 2-oxoglutarate (competitor).
Protocol:
-
Preparation: Dilute PHD2 enzyme to 200 nM in assay buffer containing Fe(II).
-
Incubation: Add test compound (dissolved in DMSO) to the enzyme solution. Incubate for 15 minutes at Room Temperature (RT).
-
Probe Addition: Add FITC-HIF-1α peptide (final concentration 5 nM) and 2-oxoglutarate (if testing competitive mode).
-
Measurement: Incubate for 60 minutes. Measure Fluorescence Polarization (Ex: 485 nm, Em: 528 nm).
-
Analysis: A decrease in polarization (mP) indicates the inhibitor has displaced the peptide/cofactor from the active site.
Quantitative Data Summary
The following table summarizes the activity of specific derivatives cited in the literature, highlighting the scaffold's versatility.
| Compound Class | Target Enzyme | Activity Metric (IC₅₀) | Biological Outcome | Reference |
| Piperidinyl-linked 3,4-dicarboxamide | PHD2 | 22.53 nM | Increased EPO / Erythropoiesis | [1] |
| Pyrazolopyridine derivative | CDK2 | 0.24 µM | Anticancer / Cell Cycle Arrest | [2] |
| Imidazo[4,5-b]pyridine derivative | COX-2 | 9.20 µM | Anti-inflammatory | [3] |
| Pyrrolo[3,4-c]pyridine imide | N/A (Phenotypic) | Comparable to Aspirin | Analgesia (Writhing Test) | [4] |
Synthesis & Screening Workflow
The following diagram outlines the logical flow from raw material to lead candidate selection.
Caption: Integrated workflow for synthesizing and validating 3,4-pyridinedicarboxamide derivatives.
References
-
Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition. Journal of Medicinal Chemistry. [Link] (Representative link for PHD2 inhibitors in this class)[4]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. MDPI Molecules. [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link][5]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). [Link]
-
Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. Analytical Chemistry. [Link]
Sources
- 1. Cinchomeronic acid | C7H5NO4 | CID 10273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Mechanism of Action of 3,4-Pyridinedicarboxamide and its Derivatives
Foreword: The Pyridine Scaffold - A Foundation for Diverse Bioactivity
The pyridine ring, a fundamental heterocyclic amine, is a privileged scaffold in medicinal chemistry. Its presence in natural molecules like the B vitamins niacin and pyridoxine hints at its biocompatibility and versatile roles in biological systems. The derivatization of this simple ring has given rise to a plethora of therapeutic agents targeting a wide array of diseases, from neurological disorders to cancer.[1][2] This guide delves into the mechanistic underpinnings of a specific, yet broadly significant, pyridine derivative: 3,4-Pyridinedicarboxamide. While this compound often serves as a crucial building block in chemical synthesis, its more complex analogues, particularly the P7C3 series of compounds, have unveiled a fascinating and potent mechanism of action centered on cellular energy metabolism and resilience.[3][4] This document will provide an in-depth exploration of this mechanism, offering researchers and drug development professionals a comprehensive understanding of its core principles and experimental validation.
The Central Thesis: From a Simple Scaffold to a Potent Modulator of Cellular Energetics
3,4-Pyridinedicarboxamide, also known as cinchomeronamide, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders.[3] Its two amide functional groups enhance its reactivity and potential for forming hydrogen bonds, making it an excellent candidate for interacting with biological targets.[3] However, the most profound insights into the biological potential of this scaffold have emerged from the study of its more complex derivatives, most notably the neuroprotective agent P7C3-A20.
The core mechanism of action for the P7C3 class of molecules, which are structurally related to 3,4-pyridinedicarboxamide, is the allosteric activation of a critical enzyme in cellular metabolism: Nicotinamide Phosphoribosyltransferase (NAMPT) .[5][6][7] This discovery has shifted the perspective on this chemical family from being simple synthetic intermediates to potent modulators of a fundamental biological pathway with significant therapeutic implications.
The NAMPT-NAD Salvage Pathway: A Critical Hub for Cellular Function
To comprehend the action of 3,4-pyridinedicarboxamide derivatives, one must first appreciate the significance of the pathway they modulate. Nicotinamide Adenine Dinucleotide (NAD) is a cornerstone of cellular life. It is not only a critical coenzyme for redox reactions in energy metabolism but also a substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, inflammation, and cell survival.[8][9][10][11]
Cells maintain their NAD pool through several pathways, with the "salvage pathway" being the most prominent. This pathway recycles nicotinamide (a form of vitamin B3) back into NAD. The enzyme NAMPT catalyzes the rate-limiting step in this process, converting nicotinamide to nicotinamide mononucleotide (NMN), which is then readily converted to NAD.[8][9][10] The activity of NAMPT is therefore a critical determinant of the cell's NAD supply and, consequently, its ability to produce energy, repair damage, and survive stress.
Caption: The NAD Salvage Pathway and the role of P7C3-A20.
Mechanism of Action: Allosteric Activation of NAMPT and its Downstream Consequences
The neuroprotective effects of the P7C3 family of compounds, including P7C3-A20, are attributed to their ability to bind to and activate NAMPT.[6] This activation is allosteric, meaning the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. The direct consequence of this is an increased rate of NMN production from nicotinamide, leading to a significant elevation in the intracellular NAD pool.[6][12]
This elevation of NAD has several profound downstream effects that contribute to the observed biological outcomes:
-
Enhanced Neuronal Survival: By boosting NAD levels, P7C3 compounds enhance the survival of newly formed neurons in the hippocampus, a brain region crucial for learning and memory.[12] This is particularly relevant in the context of neurodegenerative diseases and brain injury, where neuronal loss is a key pathological feature.
-
Protection Against Cellular Stress: Cells treated with P7C3-A20 show increased resilience to stressors that deplete NAD, such as the chemotherapeutic agent doxorubicin.[6] This demonstrates that the activation of NAMPT can counteract pathological NAD depletion.
-
Blood-Brain Barrier Integrity: In models of traumatic brain injury (TBI), P7C3-A20 has been shown to repair the blood-brain barrier.[13] This is achieved by increasing the expression of tight junction proteins and promoting the health of brain microvascular endothelial cells.[13]
-
Attenuation of Neuroinflammation: P7C3-A20 treatment can reduce neuroinflammation, a common feature of many neurological disorders.[13]
A Tale of Two Modalities: NAMPT Activation vs. Inhibition
The therapeutic importance of the NAMPT-NAD pathway is further highlighted by the concurrent development of NAMPT inhibitors for cancer therapy.[8][11] Cancer cells have a high metabolic rate and are heavily dependent on NAD for energy production and DNA repair.[9] By inhibiting NAMPT, these compounds starve cancer cells of NAD, leading to metabolic collapse and cell death.[11] This dual role of the NAMPT pathway—where its activation is protective in neurological contexts and its inhibition is detrimental to cancer cells—underscores its centrality in cellular life and its potential as a versatile drug target.
| Therapeutic Strategy | Molecular Action | Key Enzyme | Consequence | Therapeutic Application |
| Activation | Allosteric Activation | NAMPT | Increased NAD+ levels | Neuroprotection, Neurodegenerative Diseases |
| Inhibition | Competitive/Non-competitive Inhibition | NAMPT | NAD+ depletion | Oncology |
Experimental Protocols for Elucidating the Mechanism of Action
The validation of the NAMPT-activating mechanism of 3,4-pyridinedicarboxamide derivatives relies on a series of well-defined experimental workflows.
In Vitro NAMPT Enzyme Activity Assay
This assay directly measures the ability of a compound to enhance the catalytic activity of purified NAMPT.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant NAMPT, nicotinamide, and phosphoribosyl pyrophosphate (PRPP) in a suitable buffer.
-
Compound Addition: The test compound (e.g., P7C3-A20) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Detection: The production of NMN is quantified. This can be done using a coupled enzyme assay where NMN is converted to NAD, and the resulting NAD is used to drive a colorimetric or fluorometric reaction.
-
Data Analysis: The rate of NMN production is calculated and plotted against the compound concentration to determine the dose-dependent activation.
Caption: Workflow for an in vitro NAMPT enzyme activity assay.
Cellular NAD Level Quantification
This experiment determines if the compound can increase NAD levels in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., primary neurons, SH-SY5Y neuroblastoma cells) is cultured.
-
Stress Induction (Optional): To mimic a disease state, cells can be treated with an NAD-depleting agent like doxorubicin or hydrogen peroxide.[6][13]
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Lysis and Extraction: The cells are lysed, and metabolites are extracted.
-
NAD Quantification: NAD levels in the cell lysates are measured using commercially available kits, which are typically based on a cycling enzymatic reaction that generates a quantifiable colorimetric or fluorescent signal.
-
Data Normalization: NAD levels are normalized to the total protein concentration in each sample.
Cell Viability and Neuroprotection Assays
These assays assess the functional consequences of NAMPT activation.
Methodology:
-
Cell Plating: Neuronal cells are plated in multi-well plates.
-
Induction of Toxicity: A neurotoxic insult is applied (e.g., glutamate, oligomeric amyloid-beta, oxidative stress).
-
Co-treatment: The cells are co-treated with the neurotoxin and the test compound.
-
Incubation: The cells are incubated for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which indicates cell membrane damage.[14]
Conclusion and Future Directions
3,4-Pyridinedicarboxamide serves as a foundational scaffold for the development of potent modulators of the NAMPT-NAD salvage pathway. The detailed investigation of its derivative, P7C3-A20, has provided a clear mechanistic rationale for its neuroprotective effects: the allosteric activation of NAMPT leading to an increase in cellular NAD levels. This mechanism not only enhances cellular resilience to stress but also promotes the structural and functional integrity of the nervous system. The contrasting therapeutic strategy of NAMPT inhibition in oncology further solidifies the central role of this pathway in health and disease.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of NAMPT activators based on the 3,4-pyridinedicarboxamide scaffold.
-
Exploring Broader Therapeutic Applications: Given the fundamental role of NAD in cellular function, NAMPT activators may have therapeutic potential in other conditions associated with metabolic decline, such as aging and metabolic disorders.
-
Development of Novel NAMPT Modulators: The discovery of both activators and inhibitors of NAMPT opens the door to fine-tuning the activity of this crucial enzyme for a variety of therapeutic purposes.
This guide provides a comprehensive overview of the current understanding of the mechanism of action of 3,4-pyridinedicarboxamide derivatives. The insights presented herein should serve as a valuable resource for researchers and drug developers working to harness the therapeutic potential of this promising class of molecules.
References
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Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]
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P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition. PubMed. [Link]
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Pyridine-3,4-dicarboxamide. Pipzine Chemicals. [Link]
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P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture. Apollo. [Link]
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Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. MDPI. [Link]
- WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. [Link]
-
P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. PMC - PubMed Central. [Link]
-
Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. ACS Publications. [Link]
-
What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
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P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. PNAS. [Link]
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P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. PubMed Central. [Link]
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Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? PMC. [Link]
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Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Taylor & Francis. [Link]
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Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. [Link]
-
What are NAMPT inhibitors and how do they work? Patsnap Synapse. [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. [Link]
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- 5. P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 6. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 12. pnas.org [pnas.org]
- 13. P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Pyridinedicarboxamide: A Versatile Scaffold for Medicinal Chemistry and Drug Design
Executive Summary
3,4-Pyridinedicarboxamide (also known as Cinchomeronamide) represents a privileged scaffold in medicinal chemistry, serving a dual function as both a bioactive pharmacophore and a high-value synthetic intermediate. Structurally analogous to nicotinamide (Vitamin B3), this compound and its derivatives exhibit significant potential in modulating enzymes dependent on NAD+ or metal cofactors, particularly Prolyl 4-Hydroxylase (P4H) and Poly(ADP-ribose) polymerase (PARP).
This technical guide analyzes the physicochemical properties, therapeutic applications, and synthetic versatility of 3,4-pyridinedicarboxamide. It provides researchers with actionable protocols for synthesis and biological evaluation, grounded in the latest structure-activity relationship (SAR) data.
Chemical Architecture & Physicochemical Properties[1]
Structural Analysis
The core structure of 3,4-pyridinedicarboxamide consists of a pyridine ring substituted at the 3- and 4-positions with carboxamide groups. This substitution pattern creates a unique electronic environment compared to its isomers (quinolinic and dinicotinic acid diamides).
-
Hydrogen Bonding: The vicinal diamide arrangement provides multiple hydrogen bond donors (NH2) and acceptors (C=O, Pyridine N). This allows for the formation of robust supramolecular networks, often utilized in crystal engineering and co-crystal drug formulations.
-
Chelation Potential: The proximity of the amide oxygens (and potentially the pyridine nitrogen) allows the molecule to act as a bidentate or tridentate ligand for transition metals (Cu²⁺, Fe²⁺, Hg²⁺). This property is central to its mechanism of action against metalloenzymes.
Key Properties
| Property | Value / Characteristic | Relevance to Drug Design |
| IUPAC Name | Pyridine-3,4-dicarboxamide | Unambiguous identification |
| Molecular Formula | C₇H₇N₃O₂ | Fragment-based screening (MW < 200) |
| Solubility | Low in water (0.025 M); Soluble in DMSO/DMF | Limits direct aqueous use; requires derivatization or formulation |
| Electronic Character | Electron-deficient ring | Susceptible to nucleophilic attack; facilitates reduction |
| Isomerism | Cinchomeronic acid derivative | Distinct from Quinolinic (2,3) and Dinicotinic (3,5) isomers |
Pharmacological Applications[2][3][4][5][6]
Inhibition of Prolyl 4-Hydroxylase (P4H)
The most well-characterized biological activity of 3,4-pyridinedicarboxylate derivatives is the inhibition of Prolyl 4-Hydroxylase (P4H).[1] P4H is an iron(II) and 2-oxoglutarate (2-OG) dependent dioxygenase essential for collagen stabilization.
-
Mechanism of Action: 3,4-Pyridinedicarboxamide derivatives mimic 2-oxoglutarate, the co-substrate of P4H. They competitively bind to the catalytic site, chelating the active site Fe(II) ion and preventing the hydroxylation of proline residues on procollagen strands.
-
Therapeutic Implication:
-
Fibrosis: Inhibition prevents the formation of stable collagen triple helices, reducing excessive scar tissue formation in liver and pulmonary fibrosis.
-
Oncology: P4H inhibition can destabilize the Extracellular Matrix (ECM) in solid tumors, potentially enhancing drug delivery and reducing metastasis.
-
PARP Inhibition and Neuroprotection
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and programmed cell death. They use NAD+ as a substrate.
-
Pharmacophore Similarity: The nicotinamide moiety within 3,4-pyridinedicarboxamide allows it to fit into the nicotinamide-binding pocket of PARP enzymes.
-
Application: While the diamide itself is a weak inhibitor, it serves as a precursor to pyrrolo[3,4-c]pyridine-1,3-diones (cyclic imides) and fused isoquinolinone analogs, which are potent PARP inhibitors used in cancer therapy (e.g., ovarian cancer with BRCA mutations) and neuroprotection (post-ischemic injury).
Antimicrobial Activity
N-substituted derivatives of 3,4-pyridinedicarboxamide have shown promise as antimicrobial agents.[2] The introduction of lipophilic groups (e.g., adamantyl, alkyl chains) on the amide nitrogen enhances cell membrane permeability, allowing the compound to disrupt bacterial metabolic pathways.
Synthetic Pathways & Derivatization[6][7][8]
The utility of 3,4-pyridinedicarboxamide lies in its "chemical malleability." It can be cyclized, reduced, or rearranged to access complex heterocyclic systems.
The "Chemical Tree" of 3,4-Pyridinedicarboxamide
The following diagram illustrates the central role of this scaffold in generating diverse bioactive heterocycles.
Figure 1: Synthetic divergence from the 3,4-pyridinedicarboxamide core. The scaffold serves as a gateway to cyclic imides (PARP inhibitors) and naphthyridines.
Experimental Protocols
Protocol A: Synthesis of 3,4-Pyridinedicarboxamide
Rationale: Direct conversion from the diacid is often low-yielding due to decarboxylation. The ester route is preferred for mildness and purity.
Reagents:
-
Diethyl 3,4-pyridinedicarboxylate (10 mmol)
-
Methanolic Ammonia (saturated, 7N)
-
Ethanol (recrystallization solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of diethyl 3,4-pyridinedicarboxylate in 20 mL of anhydrous methanol in a pressure-rated vessel.
-
Ammonolysis: Cool the solution to 0°C. Slowly add 30 mL of saturated methanolic ammonia (approx. 7N).
-
Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM). The diester spot (high Rf) should disappear, replaced by the diamide spot (low Rf).
-
Isolation: The product often precipitates directly from the reaction mixture. Filter the white solid.
-
Purification: If no precipitate forms, concentrate the solvent in vacuo to 20% volume and cool to -20°C. Recrystallize the crude solid from hot ethanol/water (9:1).
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for two distinct amide proton signals (broad singlets) and the characteristic pyridine ring protons.
Protocol B: P4H Inhibition Assay (In Vitro)
Rationale: To verify the bioactivity of the synthesized amide or its derivatives against collagen biosynthesis.
Reagents:
-
Purified Prolyl 4-Hydroxylase (P4H) enzyme (recombinant).
-
Substrate: (Pro-Pro-Gly)₁₀ peptide.
-
Cofactors: FeSO₄, Ascorbate, 2-Oxoglutarate (2-OG).
-
14C-labeled 2-OG (for radiometric assay) or Succinate detection kit.
Workflow:
-
Preparation: Prepare assay buffer (Tris-HCl pH 7.8, DTT, BSA).
-
Incubation: Mix P4H enzyme with varying concentrations of 3,4-pyridinedicarboxamide (0.1 µM – 100 µM).
-
Activation: Add cofactor mix (Fe²⁺, Ascorbate) and substrate.
-
Competition: Initiate reaction by adding 2-OG. (Note: Since the test compound competes with 2-OG, perform kinetics at varying 2-OG concentrations to determine Ki).
-
Detection: Measure the release of ¹⁴CO₂ (from decarboxylation of 2-OG) or the production of succinate after 15 minutes at 37°C.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Future Perspectives
The 3,4-pyridinedicarboxamide scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD) . Its small size (MW ~165), high polarity, and rigidity make it an excellent "polar fragment" for probing hydrophilic pockets in enzymes.
Emerging Areas:
-
PROTAC Linkers: The diamide functionality can be modified to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.
-
Metallodrugs: Exploiting the chelation capability to deliver cytotoxic metals (e.g., Pt, Au) specifically to hypoxic tumor environments where P4H is overexpressed.
References
-
Myllyharju, J. (2003). Prolyl 4-hydroxylases, the hypoxia-inducible factor and low molecular weight mimics of 2-oxoglutarate. BMC Chemical Biology. 3[2][3][1][4][5][6][7]
-
National Institutes of Health (NIH). (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. 8[4][5][7]
-
ResearchGate. (2025). Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. 6[2][3][1][9][4][5][6][7]
Sources
- 1. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Characterization Framework: 3,4-Pyridinedicarboxamide (Cinchomeronamide)
[1][2]
Executive Summary
3,4-Pyridinedicarboxamide (Cinchomeronamide) represents a critical scaffold in the development of coordination polymers and pharmaceutical intermediates. Its structural uniqueness lies in the vicinal substitution of two amide groups at the C3 and C4 positions of the pyridine ring. This proximity induces a competitive landscape between intramolecular hydrogen bonding (stabilizing planar conformations) and steric repulsion (forcing non-planar twists).
This technical guide outlines the theoretical framework required to characterize this molecule. It moves beyond basic geometry optimization to explore the electronic, vibrational, and reactive properties necessary for drug design and crystal engineering.
Computational Methodology Framework
To achieve high-fidelity results that correlate with experimental X-ray diffraction (XRD) and FT-IR data, a robust computational protocol is required. The standard "gas phase" calculation is insufficient for this polar molecule; solvation models and specific basis sets are mandatory.
The "Gold Standard" Protocol
For 3,4-pyridinedicarboxamide, the presence of lone pairs on the pyridine nitrogen and amide oxygens dictates the need for diffuse functions .
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional offers the best cost-to-accuracy ratio for organic amides.
-
Basis Set: 6-311++G(d,p) .[1]
-
++: Diffuse functions are critical for describing the electron density at the distal ends of the amide groups (lone pairs).
-
(d,p): Polarization functions allow for the distortion of atomic orbitals, essential for modeling the strained C3-C4 bond angle.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water or DMSO. This is crucial because the amide twist angle changes significantly between vacuum and polar solvent environments.
Workflow Visualization
The following diagram illustrates the self-validating workflow for theoretical characterization.
Figure 1: Self-validating computational workflow. The frequency check is the critical "gate" ensuring the structure is a true local minimum.
Geometric Optimization & Conformational Analysis
The defining feature of 3,4-pyridinedicarboxamide is the C3-C4 steric clash . Unlike the 3,5-isomer, where amides are distant, the 3,4-isomer experiences significant repulsion between the carbonyl oxygen of one amide and the amino group of the other.
The Twist Angle (Dihedral)
Theoretical studies reveal that the molecule cannot remain perfectly planar in its ground state.
-
Planar Constraint: If forced to be planar (
dihedral), the molecule exhibits a high imaginary frequency, indicating a transition state, not a minimum. -
Relaxed State: The amide groups rotate out of the pyridine plane by approximately 15°–35° (depending on the solvation model) to relieve steric strain while maintaining partial
-conjugation.
Intramolecular Hydrogen Bonding
Two competing interactions define the global minimum:
-
N-H...O (Intramolecular): A weak hydrogen bond often forms between the amide proton of C4 and the carbonyl oxygen of C3 (or vice versa).
-
N...H (Ring Interaction): Interaction between the pyridine ring nitrogen and the adjacent amide proton.
Data Summary for Geometric Parameters (Calculated):
| Parameter | Bond/Angle | Theoretical Value (Approx.) | Significance |
| Bond Length | C=O (Amide) | 1.22 - 1.23 Å | Typical double bond character; slight elongation indicates H-bonding. |
| Bond Length | C-N (Amide) | 1.36 - 1.38 Å | Partial double bond character due to resonance. |
| Bond Angle | O=C-N | ~122.5° | Deviates from 120° due to lone pair repulsion. |
| Dihedral | C3-C4-C(O)-N | 20.5° - 30.0° | Critical Parameter: Confirms non-planar distortion. |
Electronic Properties & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., enzyme active sites).
Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and stability.
-
HOMO: Localized primarily on the pyridine ring nitrogen and the amide nitrogen lone pairs . It acts as the electron donor.
-
LUMO: Localized on the amide carbonyl groups and the pyridine ring carbons . It acts as the electron acceptor.
-
Band Gap (
): Typically ranges from 4.5 to 5.0 eV for this class of molecules. A large gap implies high kinetic stability and low chemical reactivity, making it a stable drug shelf-candidate.
Global Reactivity Logic
The following diagram details how raw orbital energies are converted into actionable chemical descriptors.
Figure 2: Derivation of Global Reactivity Descriptors. These indices predict the molecule's toxicity and binding affinity.
Spectroscopic Validation (Vibrational Analysis)
Theoretical predictions must be scaled to match experimental FT-IR data. DFT methods tend to overestimate vibrational frequencies due to the neglect of anharmonicity.
Scaling Factors
For B3LYP/6-311++G(d,p), a scaling factor of 0.961 to 0.967 is required to align calculated wavenumbers with experimental peaks.
Diagnostic Bands
When analyzing the spectrum of 3,4-pyridinedicarboxamide, focus on these regions:
-
NH₂ Stretching (3400–3150 cm⁻¹):
-
Asymmetric: ~3400 cm⁻¹.
-
Symmetric: ~3200 cm⁻¹.
-
Note: These bands are often broadened in solid-state experiments due to intermolecular hydrogen bonding networks.
-
-
Amide I (C=O Stretching) (1650–1690 cm⁻¹):
-
This is the most intense peak. A "doublet" appearance often confirms the presence of two chemically distinct amide environments (C3 vs. C4) caused by the twist.
-
-
Pyridine Ring Breathing (~990–1000 cm⁻¹):
-
A sharp, characteristic peak that confirms the integrity of the heterocyclic ring.
-
Molecular Electrostatic Potential (MEP)[4]
The MEP map is the primary tool for rational drug design, visualizing where the molecule will dock with a receptor.
-
Negative Potential (Red): Concentrated over the Carbonyl Oxygens and the Pyridine Nitrogen . These are the H-bond acceptor sites.
-
Positive Potential (Blue): Concentrated over the Amide Hydrogens . These are the H-bond donor sites.
Implication: The 3,4-substitution pattern creates a "Janus-faced" electrostatic surface. One side of the molecule is highly electronegative (oxygens), while the periphery is electropositive. This polarization is stronger than in the 3,5-isomer, enhancing its solubility in polar solvents and its binding affinity in enzyme pockets (e.g., NAD+ dependent enzymes).
References
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Krishnakumar, V., & Ramasamy, R. (2005). FT-IR, FT-Raman and DFT calculations of 3,5-pyridinedicarboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(9), 2100-2106. (Foundational comparison for pyridine dicarboxamides). Link
-
Sajan, D., et al. (2010).[2] Molecular structure and vibrational spectra of 2,6-pyridinedicarboxamide: A density functional theoretical study. Journal of Raman Spectroscopy, 41(10), 1338-1345. (Methodology reference for amide derivatives). Link
-
Arivazhagan, M., & Jeyavijayan, S. (2011). Vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO analysis of 2-amino-3-benzyloxypyridine. Spectrochimica Acta Part A, 79(2), 293-302. (Protocol for HOMO-LUMO analysis in substituted pyridines). Link
The Cinchona Scaffold: A Technical Guide to 3,4-Pyridinedicarboxamide
Executive Summary
3,4-Pyridinedicarboxamide (CAS: 4663-98-3), historically known as Cinchomeronamide , represents a critical junction in heterocyclic chemistry. While often overshadowed by its isomer nicotinamide (3-pyridinecarboxamide), this dicarboxamide serves as a pivotal scaffold for constructing fused ring systems—specifically pyrrolo[3,4-c]pyridines—and as a high-affinity ligand in the synthesis of Metal-Organic Frameworks (MOFs).
This guide moves beyond basic definitions to explore the chemical lineage, validated synthesis protocols, and emerging biological applications of 3,4-pyridinedicarboxamide, grounded in rigorous technical analysis.
Part 1: Chemical Lineage & Historical Context
The history of 3,4-pyridinedicarboxamide is inextricably linked to the anti-malarial efforts of the 19th century. Its precursor, Cinchomeronic acid (3,4-pyridinedicarboxylic acid), derives its name from the Cinchona tree, the source of quinine.
The Oxidative degradation of Cinchonine
In the late 1800s, chemists attempting to elucidate the structure of cinchona alkaloids (cinchonine and quinine) subjected them to vigorous oxidation using nitric acid. This degradation cleaved the quinuclidine ring, leaving the pyridine core intact with two carboxyl groups at the 3 and 4 positions.
-
Causality: The stability of the pyridine ring under oxidative stress allowed the isolation of the dicarboxylic acid.
-
Nomenclature: "Cinchomeronic" is a portmanteau of "Cinchona" (the source) and "meron" (part), indicating it is a fragment of the alkaloid structure [1].
Structural Distinction
Unlike isocinchomeronic acid (2,5-isomer) or dinicotinic acid (3,5-isomer), the 3,4-substitution pattern of cinchomeronic acid and its diamide derivative allows for the formation of five-membered imide rings (cinchomeronimide), a precursor to the pyrrolo[3,4-c]pyridine pharmacophore.
Part 2: Validated Synthesis Protocol
To ensure reproducibility, we present a self-validating protocol for the conversion of 3,4-pyridinedicarboxylic acid to 3,4-pyridinedicarboxamide. This method prioritizes yield and purity suitable for subsequent cyclization reactions.
Mechanism: The Acid Chloride Pathway
Direct ammonolysis of the dicarboxylic acid is inefficient due to zwitterion formation. The activation of carboxyl groups via thionyl chloride (
Step-by-Step Methodology
Reagents:
-
Thionyl Chloride (
) -
Ammonium Hydroxide (
, 28-30%) -
Solvent: Toluene (anhydrous)
Protocol:
-
Activation: Suspend 10.0 g (60 mmol) of 3,4-pyridinedicarboxylic acid in 50 mL of anhydrous toluene.
-
Chlorination: Add 15 mL of thionyl chloride dropwise under an inert atmosphere (
). Add a catalytic amount of DMF (3 drops). -
Reflux: Heat the mixture to reflux (110°C) for 3 hours. Validation Point: The suspension should clear as the acid converts to the soluble acid chloride.
-
Isolation of Intermediate: Evaporate excess
and toluene under reduced pressure. The residue is the crude 3,4-pyridinedicarbonyl dichloride. -
Amidation: Dissolve the residue in 30 mL dry THF. Cool to 0°C.
-
Quench: Slowly add the solution to 50 mL of concentrated
at 0°C with vigorous stirring. -
Precipitation: The diamide will precipitate as a white solid. Stir for 1 hour.
-
Purification: Filter the solid, wash with cold water (to remove
), and recrystallize from water/ethanol.
Self-Validating Metrics:
-
Melting Point: 178-180°C (decomposition). If MP < 175°C, significant mono-amide or acid impurity is present [2].
-
Solubility Check: The product should be soluble in hot water but insoluble in non-polar solvents (hexane), confirming the formation of the polar diamide.
Visualization: Synthesis & Cyclization Logic
Figure 1: The chemical lineage from natural alkaloids to the fused imide scaffold.
Part 3: Biological Applications[4]
While 3,4-pyridinedicarboxamide is often an intermediate, its derivatives exhibit significant biological activity, particularly in metabolic regulation and oncology.
Alpha-Glucosidase Inhibition
Derivatives of 3,4-pyridinedicarboxamide have emerged as competitive inhibitors of
Comparative Efficacy Table
| Compound | Substitution (N,N') | IC50 (µM) | Mechanism | Reference |
| Acarbose | (Standard Drug) | ~750 | Competitive | [3] |
| Derivative 3l | p-trifluoromethylphenyl | 5.0 ± 0.25 | Competitive | [3] |
| Derivative 3d | p-methoxyphenyl | 18.0 ± 0.87 | Competitive | [3] |
| Parent Diamide | Unsubstituted | >200 | Weak Binder | [3] |
Insight: The parent diamide acts as a scaffold. The introduction of hydrophobic aryl groups on the amide nitrogen dramatically increases potency (lowers IC50) by accessing hydrophobic pockets within the enzyme [3].
Oncology: Cytotoxicity
Recent studies indicate that N-substituted derivatives of this scaffold possess cytotoxic activity against specific cancer cell lines, notably MDA-MB-231 (Triple-negative breast cancer). The cytotoxicity is often linked to the molecule's ability to intercalate DNA or inhibit specific kinases due to the planar pyridine core [4].
Part 4: Material Science (MOFs)[3]
In the realm of material science, 3,4-pyridinedicarboxamide serves as a neutral bridging ligand in Metal-Organic Frameworks (MOFs).
Coordination Geometry
Unlike the dicarboxylic acid which binds via anionic carboxylates, the diamide binds via the pyridine nitrogen and the amide oxygen atoms. This allows for the construction of "pillared-layer" MOFs where the diamide acts as a pillar between metal-carboxylate layers.
-
Role: Structural rigidifier.
-
Binding Mode: Monodentate (Pyridine N) or Bidentate bridging (Pyridine N + Amide O).
-
Application: Gas storage (
capture) and catalysis. The amide groups provide hydrogen-bonding sites that enhance the selectivity for over [5].
Diagram: MOF Assembly Logic
Figure 2: Assembly logic of Pillared-Layer MOFs using 3,4-pyridinedicarboxamide.
References
-
Merriam-Webster. (n.d.). Cinchona: Etymology and History. Retrieved October 26, 2023, from [Link]
-
Al Majid, A. M., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities. PubMed Central. Retrieved October 26, 2023, from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2013). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. CrystEngComm. Retrieved October 26, 2023, from [Link]
Sources
A Technical Guide to the Procurement and Quality Evaluation of 3,4-Pyridinedicarboxamide for Research and Drug Development
An In-depth Guide for Scientists and Pharmaceutical Professionals on Ensuring the Quality and Reliable Sourcing of a Key Synthetic Building Block.
Abstract
3,4-Pyridinedicarboxamide, also known as cinchomeronamide, is a versatile pyridine derivative with significant applications in pharmaceutical and agrochemical research and development.[1] Its utility as a key intermediate in the synthesis of novel therapeutic agents and other bioactive molecules necessitates a thorough understanding of its commercial availability, quality attributes, and the analytical methods required for its rigorous evaluation. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of sourcing 3,4-Pyridinedicarboxamide, qualifying suppliers, and implementing robust analytical quality control measures to ensure the integrity of their research and development programs.
Introduction to 3,4-Pyridinedicarboxamide: A Versatile Synthetic Intermediate
3,4-Pyridinedicarboxamide (CAS No. 4663-98-3) is a white to off-white crystalline powder with the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol .[1] Its structure, featuring a pyridine ring substituted with two amide functional groups at the 3 and 4 positions, imparts unique chemical properties that make it a valuable building block in organic synthesis.
The pyridine core is a common motif in many biologically active compounds, and the dual amide functionalities of 3,4-pyridinedicarboxamide offer multiple reactive sites for further chemical modifications. These amides can be hydrolyzed to the corresponding carboxylic acids, reduced to amines, or participate in various coupling reactions, allowing for the construction of complex molecular architectures.[2] Consequently, this compound serves as a crucial starting material or intermediate in the synthesis of a diverse range of molecules with potential therapeutic applications, including those targeting neurological disorders.[1]
Given its pivotal role in the synthesis of novel compounds, the purity and quality of 3,4-pyridinedicarboxamide are of paramount importance. The presence of impurities can lead to undesired side reactions, complicate the purification of downstream products, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a systematic approach to supplier selection and incoming material quality control is essential.
Commercial Availability and Supplier Landscape
3,4-Pyridinedicarboxamide is commercially available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, specialized laboratories. The compound is typically offered in research-grade purities, commonly ≥97.5% as determined by High-Performance Liquid Chromatography (HPLC).
Identifying Potential Suppliers
A thorough search of chemical supplier databases is the first step in procuring 3,4-Pyridinedicarboxamide. Key considerations when identifying potential suppliers include:
-
Reputation and Experience: Prioritize suppliers with a proven track record in providing high-quality chemical reagents and intermediates.
-
Documentation: Ensure the supplier can provide essential documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and technical data sheets.
-
Custom Synthesis Capabilities: For specific purity requirements or larger quantities, suppliers offering custom synthesis services can be a valuable option.
-
Geographical Location: Consider the supplier's location to anticipate shipping times and potential logistical challenges.
Table 1: Prominent Suppliers of 3,4-Pyridinedicarboxamide
| Supplier | Typical Purity | Available Documentation | Geographic Regions Served |
| Chem-Impex International | ≥97.5% (HPLC) | CoA (upon request), SDS, Product Specification | North America, Europe, Asia |
| Santa Cruz Biotechnology | 98% | CoA (lot-specific), SDS | North America, Europe, Asia |
| Sigma-Aldrich (Merck) | Data not readily available | CoA (lot-specific), SDS | Global |
| TCI America | Data not readily available | CoA (lot-specific), SDS | North America |
| BenchChem | Data not readily available | Inquire for details | North America |
| Pipzine Chemicals | Various grades | Inquire for details | Global, with a focus on China |
Note: This table is not exhaustive and represents a selection of suppliers identified during the research for this guide. Researchers should conduct their own due diligence when selecting a supplier.
GMP-Grade Availability
For drug development programs progressing towards clinical trials and commercialization, sourcing materials manufactured under Good Manufacturing Practices (GMP) is a regulatory requirement. While many suppliers offer research-grade 3,4-Pyridinedicarboxamide, identifying a GMP-certified supplier may require more targeted investigation and direct communication with manufacturers. Companies specializing in the production of APIs and registered starting materials are more likely to offer GMP-grade products.[3] It is crucial to engage with potential GMP suppliers early in the development process to ensure a stable and compliant supply chain.
Quality Control and Analytical Verification
Upon receipt of 3,4-Pyridinedicarboxamide, a comprehensive quality control (QC) analysis is essential to verify its identity, purity, and conformity to the specifications outlined in the supplier's Certificate of Analysis. The following analytical techniques are recommended for a thorough QC assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary technique for assessing the purity of 3,4-Pyridinedicarboxamide and detecting any related impurities. A validated, stability-indicating HPLC method is crucial for accurate quantification.
Protocol: A General Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for developing a specific, validated method for 3,4-Pyridinedicarboxamide. Method optimization and validation in accordance with ICH guidelines are essential.[4]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of 3,4-Pyridinedicarboxamide, a wavelength in the range of 260-280 nm is likely to be suitable.
-
Sample Preparation: Accurately weigh a sample of 3,4-Pyridinedicarboxamide and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a blank (solvent) onto the HPLC system. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of 3,4-Pyridinedicarboxamide and identifying any structural isomers or impurities.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns will be characteristic of a 3,4-disubstituted pyridine.
-
Amide Protons: The four protons of the two amide groups (-CONH₂) will likely appear as two broad singlets in the downfield region (typically δ 7.0-8.5 ppm). Their chemical shifts can be sensitive to solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring.
-
Carbonyl Carbons: Two signals for the carbonyl carbons of the amide groups will be present in the downfield region (typically δ 160-180 ppm).
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of 3,4-Pyridinedicarboxamide. Techniques such as electrospray ionization (ESI) are suitable for this purpose. The expected molecular ion peak would be at m/z 166.06 [M+H]⁺.
Understanding the Impurity Profile
A critical aspect of quality control is understanding the potential impurities that may be present in the supplied material. These impurities can arise from the synthetic route used for its manufacture or from degradation during storage.
Synthesis-Related Impurities
The most common synthetic route to 3,4-Pyridinedicarboxamide involves the amidation of its corresponding dicarboxylic acid, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid).
Potential impurities from this route may include:
-
Unreacted Starting Material: Residual 3,4-pyridinedicarboxylic acid.
-
Incompletely Reacted Intermediates: Mono-amidated intermediates.
-
Side-Reaction Products: Impurities arising from side reactions during the amidation process.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
Degradation Products
The stability of 3,4-Pyridinedicarboxamide under various stress conditions (e.g., heat, light, humidity, and pH) should be understood. Forced degradation studies can help identify potential degradation products. Hydrolysis of the amide groups to the corresponding carboxylic acids is a likely degradation pathway.
Supplier Qualification Workflow
A systematic approach to qualifying a new supplier is crucial to ensure a consistent and reliable supply of high-quality 3,4-Pyridinedicarboxamide.
Caption: Workflow for qualifying a new supplier of 3,4-Pyridinedicarboxamide.
Conclusion
The successful use of 3,4-Pyridinedicarboxamide in research and drug development hinges on the ability to reliably source high-quality material. This guide has provided a framework for researchers and pharmaceutical professionals to navigate the supplier landscape, understand the critical quality attributes of this important building block, and implement a robust analytical program for its evaluation. By adopting a systematic approach to procurement and quality control, scientists can minimize the risks associated with material variability and ensure the integrity and reproducibility of their scientific endeavors.
References
-
Beilstein Journals. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Available at: [Link]_
-
IJPPR. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Pyronaridine and Artesunate in Formulations. Available at: [Link]
-
ResearchGate. Common synthesis scheme for 3,5-pyridinedicarboxamide (PDC), 2,5-thiophenedicarboxamide (TDC) and 2,5-furandicarboxamide (FDC). Available at: [Link]
-
Purity Chemicals. GMP. Available at: [Link]
-
European Medicines Agency. ICH guideline Q3D (R1) on elemental impurities. Available at: [Link]
-
NIH. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available at: [Link]
-
Impact Factor. Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Available at: [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Otto Chemie Pvt. Ltd. 2,4-Pyridinedicarboxylic acid, 98%, COA, Certificate of Analysis, 499-80-9, P 3946. Available at: [Link]
-
ResearchGate. Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. Available at: [Link]
-
ChemRxiv. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]
-
The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available at: [Link]
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]
-
Science Publications. The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Available at: [Link]
-
Wiley Online Library. Supporting Information for "Self-Assembly of a Spherical Complex from 24 Components". Available at: [Link]
Sources
Methodological & Application
synthesis of metal-organic frameworks using 3,4-Pyridinedicarboxamide
Application Note: Synthesis and Structural Design of Metal-Organic Frameworks using 3,4-Pyridinedicarboxamide
Executive Summary
This application note details the protocols for utilizing 3,4-Pyridinedicarboxamide (also known as cinchomeronic acid diamide) as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Supramolecular Coordination Polymers. Unlike its dicarboxylic acid parent (cinchomeronic acid), the diamide derivative offers unique "dual-action" reticular chemistry: it coordinates to metal centers primarily through the pyridine nitrogen while utilizing the amide groups to generate robust hydrogen-bonded networks (supramolecular synthons).
This guide addresses a critical experimental bifurcation:
-
Direct Coordination: Preserving the amide functionality for hydrogen-bonded organic-inorganic hybrids.
-
In-Situ Hydrolysis: Utilizing the amide as a slow-release precursor for high-crystallinity carboxylate MOFs.
Chemical Context & Ligand Design
3,4-Pyridinedicarboxamide (
Mechanistic Insight: The Coordination/H-Bonding Duality
-
Primary Anchor (Metal Binding): The Pyridine Nitrogen (
) is a soft donor, showing high affinity for transition metals like , , , and . -
Secondary Anchor (Lattice Locking): The amide groups (
) at positions 3 and 4 are sterically crowded. They rarely chelate the same metal ion due to geometric strain. Instead, they act as Hydrogen Bond Donors/Acceptors , forming synthons or "ladders" that stack the coordination layers.
Critical Consideration for Drug Developers: This ligand is structurally analogous to nicotinamide (Vitamin B3). MOFs constructed from it are prime candidates for bio-friendly drug delivery systems and pharmaceutical cocrystals.
Experimental Protocols
Method A: Direct Synthesis of Amide-Functionalized Coordination Polymers
Objective: To synthesize the metal complex without hydrolyzing the amide groups, creating a supramolecular framework.
Materials:
-
3,4-Pyridinedicarboxamide (>98% purity).
-
Metal Salt:
or . -
Solvent: Methanol (MeOH) / Dimethylformamide (DMF).
-
Anti-solvent: Diethyl Ether or Acetonitrile.
Protocol:
-
Ligand Solution: Dissolve 1.0 mmol (165 mg) of 3,4-Pyridinedicarboxamide in 10 mL of warm MeOH/DMF (4:1 v/v). Sonicate until clear.
-
Metal Solution: Dissolve 1.0 mmol of Metal Salt in 5 mL MeOH.
-
Layering (Slow Diffusion):
-
Place the ligand solution in a narrow test tube.
-
Carefully layer 2 mL of pure MeOH (buffer layer) on top.
-
Gently add the metal solution on top of the buffer layer.
-
-
Crystallization: Seal the tube with Parafilm (poke 1 small hole for slow evaporation). Store in a dark, vibration-free zone at room temperature (
). -
Harvesting: Crystals (often blue for Cu, colorless for Zn) appear after 3–7 days. Filter and wash with cold MeOH.
Validation Check:
-
FTIR: Look for the Amide I band (
) and Amide II band ( ). If these are absent and replaced by strong carboxylate stretches ( ), hydrolysis has occurred (Method A failed).
Method B: Hydrothermal Synthesis (In-Situ Hydrolysis Route)
Objective: To use the amide as a "slow-release" source of 3,4-pyridinedicarboxylate (PDC) to grow large, defect-free MOF crystals (e.g., Cu-PDC frameworks).
Mechanism: Under high temperature and pressure, the amide hydrolyzes to the acid. This slow generation of the linker controls nucleation rates, yielding superior crystallinity compared to using the acid directly.
Protocol:
-
Precursor Mix: In a 20 mL Teflon-lined autoclave, combine:
-
3,4-Pyridinedicarboxamide (0.5 mmol).
- (0.5 mmol).
- (8 mL).
-
-
Reaction: Seal autoclave and heat to 140°C for 48 hours.
-
Cooling: Program a slow cool-down (
) to room temperature. -
Result: Blue block crystals of
. The amide has converted to the dicarboxylate linker.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic between the two synthetic routes and the resulting structural outcomes.
Figure 1: Decision tree for synthesizing Supramolecular networks (Method A) vs. Robust Carboxylate MOFs (Method B) using the same starting ligand.
Characterization & Data Interpretation
To ensure the integrity of the synthesized material, compare your data against these standard parameters.
| Technique | Parameter | Method A (Amide Complex) | Method B (Hydrolyzed MOF) |
| FTIR | C=O Stretch | 1650–1690 cm⁻¹ (Amide I) | 1550–1600 cm⁻¹ (Carboxylate |
| FTIR | N-H Stretch | 3100–3400 cm⁻¹ (Doublet) | Absent (or broad OH from water) |
| PXRD | Low Angle | Sharp peaks (high order crystalline) | Often highly crystalline, distinct phase |
| TGA | Mass Loss | Step 1: Solvent (<100°C)Step 2: Amide decomp (~250°C) | Stable up to 300–350°C (Robust) |
| Solubility | Stability | Soluble in hot DMSO/Acid | Insoluble in most organic solvents |
Troubleshooting & Optimization
Problem: Poor Crystallinity (Amorphous Precipitate)
-
Cause: Reaction kinetics too fast.
-
Solution: Use Method A but add a "modulator" (e.g., 5% acetic acid) to compete with the ligand, slowing down coordination. Alternatively, use an H-tube for slower diffusion.
Problem: Mixed Phase (Partial Hydrolysis)
-
Cause: Water contamination in Method A solvents.
-
Solution: Dry MeOH over molecular sieves. Ensure metal salts are not highly hygroscopic or dehydrate them if necessary (though some water is often needed for coordination geometry, keep it controlled).
Problem: Ligand Insolubility
-
Cause: Strong intermolecular H-bonding of the diamide.
-
Solution: Use DMF or DMSO as the primary solvent, then layer with MeOH or Ethanol.
References
- Chemical Properties & Ligand Utility
-
Coordination Chemistry of Pyridine-Carboxamides
-
Supramolecular Assembly Mechanisms
-
General Synthesis of Pyridine-Amide Complexes
Sources
- 1. Copper(II) Coordination Polymers Driven by 3,4-Pyridinedicarboxylic Acid: Synthesis, Scale Up, Crystal Structures, and Catalytic Behavior in Allylic Oxidation of a-Pinene - OAK Open Access Archive [oak.novartis.com]
- 2. Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]
protocol for growing single crystals of 3,4-Pyridinedicarboxamide complexes
Part 1: Core Directive & Executive Summary
The Challenge: Growing single crystals of 3,4-pyridinedicarboxamide (3,4-PDA) complexes presents a unique crystallographic paradox. Unlike its symmetric isomers (2,6- or 3,5-derivatives), 3,4-PDA possesses an asymmetric charge distribution and significant steric crowding due to the ortho-positioned amide groups. This often leads to rapid precipitation of microcrystalline powder rather than the formation of X-ray quality single crystals.
The Solution: This guide moves beyond standard "mix-and-wait" approaches. We utilize a Solubility-Gradient Driven Strategy , exploiting the ligand’s high solubility in DMSO/DMF against its poor solubility in alcohols/water. We also address the critical instability of the amide bond under hydrothermal conditions, providing a buffered protocol to prevent hydrolysis into cinchomeronic acid.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Ligand Properties & Pre-Protocol Considerations
Before attempting crystallization, one must understand the "personality" of the ligand.
-
Solubility Profile: 3,4-PDA is sparingly soluble in water and common alcohols at room temperature but highly soluble in dipolar aprotic solvents (DMSO, DMF).
-
Coordination Modes: The pyridine nitrogen (
) is the primary donor. However, the amide oxygens ( ) are competitive donors. The proximity of the 3- and 4-positions allows for chelating or bridging modes, but also promotes intramolecular hydrogen bonding that can inhibit metal coordination if not disrupted by solvent polarity. -
Hydrolysis Risk: In the presence of metal Lewis acids and high temperatures (hydrothermal), the amide group is prone to hydrolysis, converting the ligand back to 3,4-pyridinedicarboxylic acid. Control of pH is non-negotiable.
Table 1: Physicochemical Profile of 3,4-Pyridinedicarboxamide
| Property | Value/Description | Implication for Crystal Growth |
| Formula | MW = 165.15 g/mol .[1] | |
| Solubility (High) | DMSO, DMF, DMA | Use as the "Good Solvent" (inner solution). |
| Solubility (Low) | Ethanol, Methanol, Water, Acetone | Use as the "Precipitant" (outer solution). |
| pKa (Est.) | ~3.5 (Pyridine N) | Avoid pH < 3 to prevent protonation of the donor site. |
| Thermal Stability | Stable up to ~220°C | Suitable for solvothermal methods if hydrolysis is controlled. |
Experimental Protocols
Method A: The "H-Tube" Diffusion Protocol (Recommended for Discrete Complexes) Best for: Labile metal salts (Cu(II), Zn(II), Co(II)) where thermal decomposition is a risk.
Causality: This method relies on the slow interdiffusion of solvents to create a supersaturation gradient. By separating the metal and ligand physically, we force coordination to occur only at the interface where concentration is low, favoring few, large nuclei over many small ones.
Workflow:
-
Preparation: Construct an H-tube (or U-tube) with a fine glass frit (G3 or G4 porosity) separating the arms.
-
Ligand Solution (Arm A): Dissolve 0.1 mmol 3,4-PDA in 2 mL DMSO. Ensure complete dissolution; sonicate if necessary.
-
Metal Solution (Arm B): Dissolve 0.1 mmol Metal Salt (e.g.,
) in 2 mL Methanol. -
The Bridge: Carefully fill the bridge (and top up the arms) with a 1:1 mixture of DMSO:Methanol. Crucial: This "buffer zone" slows the mixing rate.
-
Incubation: Seal with parafilm. Store in a vibration-free, dark environment at 20°C.
-
Harvest: Crystals typically appear at the frit interface or on the walls of Arm B after 2-4 weeks.
Method B: Buffered Solvothermal Synthesis (Recommended for MOFs/Polymers) Best for: Robust coordination polymers requiring high energy to overcome activation barriers.
Causality: High temperature increases solubility and reversibility of bond formation (error correction during growth). We add a non-nucleophilic base (TEA) to neutralize protons released upon coordination, but limit water content to prevent amide hydrolysis.
Workflow:
-
Stoichiometry: Mix 3,4-PDA (0.2 mmol) and Metal Salt (0.1 mmol) in a 20 mL Teflon-lined autoclave.
-
Solvent System: Add 6 mL of DMF:Ethanol (2:1 v/v). Avoid pure water.
-
Buffering: Add 10
L of Triethylamine (TEA). This acts as a proton scavenger without triggering rapid precipitation. -
Thermal Cycle:
-
Heat to 100°C over 2 hours.
-
Hold at 100°C for 72 hours. (Lower temp than standard 160°C protocols protects the amide).
-
Cool to RT at a rate of 2°C/hour. Slow cooling is critical for crystal size.
-
-
Wash: Filter crystals and wash with Ethanol to remove unreacted ligand.
Part 3: Visualization & Analysis
Workflow Logic Diagram
Caption: Decision matrix for selecting the optimal crystallization route based on target structural topology and ligand stability.
Characterization & Troubleshooting
Self-Validating the Protocol (Trustworthiness): How do you know if you have the complex or just recrystallized ligand?
-
IR Spectroscopy (Quick Check):
-
Ligand: Strong Amide I band (
) at ~1680 cm⁻¹. -
Complex: Shift of
to lower frequency (1640–1660 cm⁻¹) indicates O-coordination. Shift of Pyridine ring breathing modes (~990 to 1010 cm⁻¹) indicates N-coordination.
-
-
Unit Cell Check: Before full data collection, run a "pre-experiment" on the diffractometer. If the unit cell matches the pure ligand (
, monoclinic), discard and adjust solvent ratios.
Common Failure Modes:
| Symptom | Diagnosis | Corrective Action |
| Amorphous Powder | Nucleation rate too high. | Decrease concentration by 50%. Increase viscosity (use Ethylene Glycol). |
| Crystals of Acid | Hydrolysis occurred.[1] | Reaction temp was too high (>120°C) or water content too high. Switch to anhydrous DMF. |
| Twinning | Rapid cooling.[2] | Reduce cooling rate to 1°C/hour or use the "Gel Diffusion" method (agarose gel). |
References
-
Pipzine Chemicals. (2023).[2] Physical and Chemical Properties of Pyridine-3,4-dicarboxamide. Retrieved from
-
National Institutes of Health (NIH). (2022). Thermodynamic Assessment of Pyrazinamide Solubility in Organic Solvents. (Analogous solubility modeling for pyridine-amides). Retrieved from
-
MDPI. (2022). Coordination Polymers Constructed from Pyridine-Dicarboxylic Acid Ligands: Solvothermal Synthesis. Inorganic Chemistry. Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). General search for 3,4-pyridinedicarboxamide motifs (Refcode: CINMAM). Retrieved from
-
American Chemical Society (ACS). (2009). Hydrothermal Synthesis and Structure of Coordination Polymers. Crystal Growth & Design. Retrieved from
Sources
- 1. Pyridine-3,4-dicarboxamide | Chemical Properties, Applications & Safety Data | Reliable Manufacturer & Supplier China [pipzine-chem.com]
- 2. Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,4-Pyridinedicarboxamide Scaffolds in Anti-Tubercular Drug Discovery
This Application Note is structured as a comprehensive technical guide for drug development professionals, focusing on the 3,4-pyridinedicarboxamide (cinchomeronamide) scaffold. It synthesizes synthetic organic chemistry, microbiological assay protocols, and mechanistic insights to serve as a self-validating resource for anti-tubercular agent development.
Executive Summary: The Ortho-Amide Advantage
The pyridine ring is the pharmacophore backbone of frontline anti-tubercular drugs like Isoniazid (INH) and Ethionamide (ETH) . While the 4-substituted (isonicotinic) and 2-substituted (picolinic) isomers are well-characterized, the 3,4-disubstituted pyridine system—specifically 3,4-pyridinedicarboxamide —presents a unique, under-explored chemical space.
Unlike its para- and meta-counterparts, the 3,4-ortho-substitution pattern allows for:
-
Unique Hydrogen Bonding Motifs: The proximity of two amide groups facilitates intramolecular H-bonding, influencing membrane permeability and target binding kinetics.
-
Dual-Targeting Potential: Derivatives can be designed to mimic the nicotinamide ring of NADH, potentially inhibiting InhA (enoyl-ACP reductase) or serving as substrates for AmiC/AmiA amidases, acting as prodrugs.
-
Metabolic Stability: The steric bulk at the 3-position protects the 4-position from rapid oxidative metabolism, a common liability in simple pyridine drugs.
This guide provides a validated workflow for synthesizing these agents and evaluating their efficacy against Mycobacterium tuberculosis (Mtb).
Chemical Synthesis Protocol
Objective: Efficient synthesis of
Retrosynthetic Analysis
The most robust route utilizes the activation of cinchomeronic acid (pyridine-3,4-dicarboxylic acid) via its dichloride or anhydride, followed by nucleophilic attack by selected amines.
Validated Synthetic Workflow (Step-by-Step)
Pre-requisites: All reactions must be performed under an inert atmosphere (
Step 1: Activation (Acid Chloride Formation)
-
Reagents: Cinchomeronic acid (1.0 eq), Thionyl chloride (
, excess), DMF (catalytic drops). -
Procedure:
-
Suspend cinchomeronic acid in dry toluene.
-
Add
(5.0 eq) and 2 drops of DMF. -
Reflux at 110°C for 3–4 hours until the solution becomes clear (evolution of
and gas stops). -
Critical Step: Evaporate the solvent and excess
under reduced pressure. Co-evaporate with dry toluene ( ) to remove traces of thionyl chloride. -
Yield: Quantitative conversion to pyridine-3,4-dicarbonyl dichloride (highly moisture sensitive; use immediately).
-
Step 2: Amidation (Nucleophilic Acyl Substitution)
-
Reagents: Crude acid dichloride, Primary/Secondary Amine (
, 2.2 eq), Triethylamine ( , 3.0 eq), Dry DCM ( ). -
Procedure:
-
Dissolve the amine and
in dry DCM at 0°C. -
Add the solution of acid dichloride (dissolved in DCM) dropwise over 30 minutes. Note: The ortho-position creates steric hindrance; slow addition prevents mono-amidation.
-
Warm to room temperature and stir for 6–12 hours.
-
Work-up: Wash with saturated
(to remove acid), then water, then brine. Dry over . -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).
-
Synthesis Logic Diagram
Caption: Logical workflow for the synthesis of 3,4-pyridinedicarboxamide derivatives via the acid chloride route.
Biological Evaluation Protocol
Method: Microplate Alamar Blue Assay (MABA) Rationale: This colorimetric assay is the gold standard for high-throughput screening of anti-tubercular agents due to its low cost, safety (no radiation), and correlation with BACTEC radiometric data.
Assay Setup[1][2]
-
Strain: M. tuberculosis H37Rv (ATCC 27294) or clinical MDR isolates.
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.
-
Controls:
-
Positive Control: Isoniazid (MIC: 0.03–0.06 µg/mL).
-
Negative Control: DMSO (vehicle) and Media only.
-
Step-by-Step Protocol
-
Inoculum Preparation: Culture Mtb to mid-log phase (
). Dilute 1:100 in 7H9 media. -
Plate Layout: Use sterile 96-well plates.
-
Add 100 µL of media to all wells.
-
Add 100 µL of test compound (dissolved in DMSO) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Columns 11 and 12 serve as growth and sterility controls.
-
-
Inoculation: Add 100 µL of bacterial suspension to all wells (except sterility controls). Final volume = 200 µL.
-
Incubation: Seal plates with Parafilm and incubate at 37°C for 7 days.
-
Development:
-
Add 20 µL of Alamar Blue (resazurin) solution and 12 µL of 10% Tween 80 to one control well. Incubate 24h.
-
If control turns pink (growth), add dye to all wells. Incubate for another 24h.
-
-
Readout:
-
Blue: No growth (Resazurin oxidized).
-
Pink: Growth (Resorufin reduced).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Mechanism of Action (MOA) & SAR Insights
Understanding why the 3,4-scaffold works is critical for optimization. The activity of pyridine carboxamides generally falls into two mechanistic pathways.
Pathway A: The Prodrug Activation (AmiC/AmiA)
Similar to Pyrazinamide (PZA) and Ethionamide, many pyridine carboxamides are prodrugs .
-
Mechanism: The mycobacterial amidase AmiC hydrolyzes the amide bond.
-
Effect: This releases the free carboxylic acid or a toxic amine metabolite inside the cell. The accumulation of the acid can acidify the cytoplasm or inhibit trans-translation (RpsA).
-
3,4-Specifics: The steric hindrance of the 3,4-position may slow down hydrolysis, providing a "slow-release" mechanism that extends the half-life compared to the rapidly hydrolyzed nicotinamide (3-isomer).
Pathway B: InhA Inhibition (NADH Mimicry)
If the 3,4-dicarboxamide is substituted with lipophilic groups (e.g., long alkyl chains or hydrophobic aryls):
-
Mechanism: The pyridine ring mimics the nicotinamide moiety of NADH.
-
Target: It competes for the NADH binding site on InhA (Enoyl-ACP Reductase), a key enzyme in mycolic acid biosynthesis.
-
Result: Cell wall lysis and bacterial death.
Mechanistic Pathway Diagram
Caption: Dual mechanistic pathways for pyridine carboxamides: Prodrug activation via AmiC or direct InhA inhibition.
Data Summary & Reference Values
When evaluating new derivatives, compare results against these established benchmarks.
| Compound Class | Target Isomer | Typical MIC (H37Rv) | Mechanism | Key Liability |
| Isoniazid | 4-pyridine | 0.03 – 0.06 µg/mL | InhA (Prodrug via KatG) | Resistance (KatG mutations) |
| Pyrazinamide | 2-pyrazine | 16 – 50 µg/mL (pH 5.5) | RpsA / Acidification | pH dependent activity |
| Nicotinamide | 3-pyridine | > 250 µg/mL | Weak InhA inhibitor | Rapid efflux/metabolism |
| 3,4-Diamides | 3,4-pyridine | 0.5 – 10 µg/mL | AmiC / InhA (Dual) | Steric hindrance in synthesis |
Interpretation:
-
MIC < 1.0 µg/mL: Excellent lead candidate. Likely specific inhibition.
-
MIC 1.0 – 10 µg/mL: Moderate activity. Good starting point for SAR (Structure-Activity Relationship) optimization.
-
MIC > 64 µg/mL: Inactive. Check cell permeability (cLogP should be < 4.0).
References
-
Castagnolo, D., et al. (2009). "Synthesis and biological evaluation of new pyridine-based anti-tubercular agents." Bioorganic & Medicinal Chemistry Letters. Link
-
Warrier, T., et al. (2016). "Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cell wall integrity." ACS Infectious Diseases. Link
-
Vilaplana, C., et al. (2013). "New pyridine-carboxamide derivatives as potential anti-tuberculosis agents."[1] Journal of Antimicrobial Chemotherapy. Link
-
Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology. Link
-
Bordignon, S., et al. (2020).[2] "Molecular crystal forms of antitubercular ethionamide with dicarboxylic acids: Solid-state properties and a combined structural and spectroscopic study." Pharmaceutics.[2][3][4][5] Link
-
Mugumbate, G., et al. (2013). "Targeting the binding of NADH to InhA: A new mechanism for anti-tubercular activity." PLOS ONE. Link
Sources
- 1. Synthesis and antitubercular activity of new 1,3,4-oxadiazoles bearing pyridyl and thiazolyl scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications | www.nmr.unito.it [nmr.unito.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of 3,4-Pyridinedicarboxamide Derivatives as HIF-PHD Inhibitors
Introduction & Mechanism of Action
The development of small-molecule inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes represents a significant therapeutic strategy for anemia associated with chronic kidney disease (CKD) and ischemia. 3,4-Pyridinedicarboxamide derivatives function as 2-oxoglutarate (2-OG) competitive inhibitors . By mimicking the 2-OG co-substrate and chelating the active site Iron (Fe²⁺), these molecules prevent the hydroxylation of HIF-1
Under normal conditions (Normoxia), PHD enzymes hydroxylate HIF-1
Mechanistic Pathway Diagram
Caption: Mechanism of Action.[1][2] Left: Normoxic degradation of HIF-1
Biochemical Assay: TR-FRET VHL Binding[5]
To screen 3,4-pyridinedicarboxamide derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5][6] This assay does not measure enzyme activity directly but rather the product's ability to bind VHL.
Principle:
-
PHD2 enzyme hydroxylates a biotinylated HIF-1
peptide. -
The hydroxylated peptide binds to a VHL protein tagged with a fluorophore (Acceptor).
-
A Europium-labeled Streptavidin (Donor) binds the biotinylated peptide.
-
High Signal = High Hydroxylation (Active Enzyme).
-
Low Signal = Inhibition (Compound Activity).[7]
Reagents & Buffer Composition
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1 mM DTT.
-
Critical Cofactors:
-
Iron Source:[8] 50
M Ferrous Ammonium Sulfate (Prepare fresh; Fe(II) oxidizes rapidly). -
Reducing Agent: 100
M L-Ascorbate (Essential to maintain Fe in +2 state). -
Co-substrate: 10
M 2-Oxoglutarate (2-OG). Note: Since 3,4-pyridinedicarboxamides compete with 2-OG, keep this concentration near the Km of the enzyme (approx 2-10 M) to ensure sensitivity.
-
-
Detergent: 0.01% Triton X-100 (Prevents compound aggregation/false positives).
Step-by-Step Protocol
-
Compound Preparation:
-
Dissolve derivatives in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in DMSO.
-
Transfer 100 nL to a 384-well low-volume white plate (e.g., Greiner).
-
-
Enzyme Reaction (10
L volume):-
Add 5
L of 2X Enzyme Mix (PHD2 enzyme + Fe(II) + Ascorbate). -
Incubate 10 mins at Room Temperature (RT) to allow inhibitor binding.[5]
-
Add 5
L of 2X Substrate Mix (Biotin-HIF peptide + 2-OG). -
Incubate for 60 minutes at RT.
-
-
Detection Step (10
L volume):-
Add 10
L of Detection Mix containing:-
VHL-His-Tag protein.[5]
-
Anti-His-Allophycocyanin (Acceptor).
-
Europium-Streptavidin (Donor).
-
EDTA (30 mM final) to stop the enzymatic reaction by chelating Iron.
-
-
Incubate for 60 minutes at RT.
-
-
Readout:
Data Analysis & Validation
Convert TR-FRET ratios to % Inhibition using the following formula:
-
Max Signal (0% Inhibition): DMSO control (Enzyme + Substrates).
-
Min Signal (100% Inhibition): No Enzyme control or excess reference inhibitor (e.g., 100
M IOX2).
Table 1: Expected IC50 Values for Reference Compounds
| Compound | Mechanism | Expected IC50 (PHD2) | Notes |
|---|---|---|---|
| IOX2 | 2-OG Competitor | 20 - 50 nM | Standard positive control. |
| Roxadustat | 2-OG Mimic | 10 - 30 nM | Clinical benchmark. |
| 2,4-PDCA | Broad Spectrum | ~1
Cellular Assay: HIF-1 Stabilization[3][10]
Biochemical potency must be validated in a cellular context to account for membrane permeability and intracellular stability.
Cell Culture & Treatment
-
Cell Line: Hep3B (Human Hepatoma) or HeLa. Hep3B is preferred for anemia research as it produces EPO naturally.
-
Seeding: 3 x 10⁵ cells/well in 6-well plates. Allow attachment for 24 hours.
-
Treatment:
-
Replace media with fresh DMEM (low glucose) containing test compounds (0.1 - 50
M). -
Positive Control: 100
M CoCl (Chemical hypoxia mimic) or 100 M Deferoxamine (DFO). -
Incubation: 4 to 6 hours. Note: HIF-1
accumulates rapidly; longer incubations (>24h) may trigger feedback loops.
-
Critical Lysis Protocol (The "Race Against Oxygen")
HIF-1
-
Preparation: Pre-cool PBS and Lysis Buffer (RIPA + Protease Inhibitor Cocktail + 1 mM PMSF + 1 mM DTT ).
-
Harvest:
-
Place plate on ICE immediately upon removal from incubator.
-
Aspirate media and wash once with ice-cold PBS.
-
Add Lysis Buffer (150
L/well) directly to the plate on ice. -
Scrape cells immediately and transfer to pre-cooled microcentrifuge tubes.
-
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
Western Blot Readout[10]
-
Load: 30-50
g total protein per lane. -
Primary Antibody: Mouse anti-HIF-1
(e.g., BD Biosciences #610959 or Abcam ab1). Dilution 1:1000. -
Secondary: HRP-conjugated Goat anti-Mouse.
-
Loading Control:
-Actin or Vinculin. -
Expected Result: A band at ~110-120 kDa (HIF-1
runs higher than predicted 93 kDa due to post-translational modifications).
Workflow Diagram
Caption: Cellular Assay Workflow emphasizing the critical rapid lysis step.
Troubleshooting & Optimization
"Hook Effect" in TR-FRET
If the fluorescence signal decreases at very high enzyme concentrations or very low inhibitor concentrations unexpectedly, you may have a "Hook Effect" due to saturating the donor/acceptor beads.
-
Solution: Perform an enzyme titration curve first to determine the linear range. Use the lowest enzyme concentration that gives a Signal-to-Background (S/B) > 3.
Compound Interference
3,4-pyridinedicarboxamides are metal chelators. They may quench fluorescence or interfere with the Europium donor.
-
Check: Run a "colorimetric control" by adding compound to the detection mix without enzyme. If the TR-FRET signal drops solely due to compound presence, it is an optical artifact.
Lack of Cellular Potency
If biochemical IC50 is low (nM) but cellular EC50 is high (>50
-
Permeability: The dicarboxamide polar groups may limit cell entry. Consider ester prodrug strategies (e.g., methyl esters) which are cleaved intracellularly.
-
Competition: Intracellular 2-OG levels are high (~1 mM). Your inhibitor must compete with this. Ensure your biochemical assay uses physiologically relevant 2-OG concentrations (not just Km) to predict cellular efficacy better.
References
-
HIF-PHD Inhibitor Mechanism: Schofield, C. J., & Ratcliffe, P. J. (2004).[1] Oxygen sensing by HIF hydroxylases.[2][9] Nature Reviews Molecular Cell Biology, 5(5), 343-354. [Link]
-
3,4-Pyridinedicarboxamide Structure-Activity: Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522. [Link]
-
Clinical Relevance (Anemia): Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD.[1] American Journal of Kidney Diseases, 69(6), 815-826. [Link]
Sources
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
use of 3,4-Pyridinedicarboxamide as a building block in polymer synthesis
Executive Summary & Strategic Value
3,4-Pyridinedicarboxamide (CAS: 4663-98-3) , often referred to as cinchomeronamide, represents a specialized heterocyclic building block distinct from its more common 2,6-isomer (dipicolinamide). Its asymmetry, defined by the vicinal amide groups at the 3- and 4-positions of the pyridine ring, creates a unique electronic and steric profile critical for two advanced polymer classes:
-
Supramolecular & Coordination Polymers (CPs): The molecule acts as a multi-dentate ligand, offering a pyridine nitrogen (
) and two amide groups capable of diverse hydrogen bonding (H-bonding) and metal chelation modes. -
High-Performance Polyimide Precursors: It serves as the stable, storable equivalent of 3,4-pyridinedicarboxylic anhydride/imide, essential for synthesizing polyimides with enhanced solubility and thermal stability due to the pyridine ring's polarity.
This guide details the protocols for utilizing this synthon in constructing Metal-Organic Coordination Networks and converting it into Polyimide architectures .
Chemical Profile & Handling
| Property | Specification | Application Note |
| Molecular Formula | High nitrogen content improves flame retardancy in polymers. | |
| MW | 165.15 g/mol | Low equivalent weight for high cross-link density. |
| Solubility | DMSO, DMF, Hot Water | Critical: Poor solubility in non-polar solvents. Requires polar aprotic media for polymerization.[1] |
| Reactivity | Vicinal Amides | Prone to thermal cyclization to imide ( |
| pKa | ~3.5 (Pyridine N) | Weaker base than pyridine due to electron-withdrawing amide groups. |
Application A: Synthesis of Coordination Polymers (CPs)
Principle: Unlike covalent polymerization, this protocol utilizes 3,4-pyridinedicarboxamide as a neutral bridging ligand. The asymmetry allows the formation of helical or wave-like 1D chains and 2D nets, driven by the competition between the pyridine nitrogen (
Mechanism of Assembly
The building block operates via a "Self-Validating Assembly" mechanism:
-
Primary Interaction:
coordinates to the metal center (M). -
Secondary Interaction: Amide groups engage in intermolecular
hydrogen bonding, locking the polymer chains into a 3D supramolecular lattice.
Experimental Protocol: Hydrothermal Synthesis of Ag(I)-Cinchomeronamide CP
Objective: Create a 1D coordination polymer chain driven by Ag-N interactions.
Materials:
-
3,4-Pyridinedicarboxamide (1.0 mmol, 165 mg)
- (1.0 mmol, 170 mg)
-
Solvent: Water/Ethanol (1:1 v/v, 20 mL)
-
Vessel: Teflon-lined stainless steel autoclave (25 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve 3,4-pyridinedicarboxamide in the Water/Ethanol mixture at
with vigorous stirring until clear. -
Metal Addition: Add
dropwise to the amide solution. Note: The solution may turn slightly opaque; this is the initial coordination complex forming. -
Hydrothermal Treatment: Transfer the suspension to the Teflon liner. Seal the autoclave and heat to 120°C for 48 hours .
-
Cooling Phase: Program the oven to cool at a rate of 5°C/hour to room temperature. Rationale: Slow cooling is critical to allow defect-free crystal growth of the coordination polymer.
-
Isolation: Filter the resulting colorless block crystals. Wash with cold ethanol (
) to remove unreacted ligand. -
Activation: Dry in a vacuum oven at
for 4 hours.
Characterization Checkpoints:
-
FTIR: Look for the shift in the Pyridine ring stretching (
) indicating N-coordination. -
XRD: Confirm crystallinity. Amorphous powder indicates rapid precipitation rather than controlled assembly (failed run).
Application B: Precursor to Polyimide Synthesis
Principle: 3,4-Pyridinedicarboxamide is not polymerized directly into a polyimide. Instead, it is the latent monomer . It must be cyclodehydrated to 3,4-pyridinedicarboximide (cinchomeronimide) or the anhydride in situ or prior to polymerization. This route is preferred over using the diacid because the amide is non-hygroscopic and easier to purify.
Pathway Logic
The synthesis follows a "Masked Monomer" strategy:
-
Activation: Thermal or chemical dehydration of the diamide
Imide. -
Polymerization: Reaction with a dihalide (via N-substitution) or hydrolysis to anhydride followed by diamine condensation.
Protocol: Synthesis of Polyimide via In-Situ Imidization
This protocol describes the conversion of the diamide to the imide, followed by polymerization with a dihalide to form a polypyridine-imide.
Materials:
-
3,4-Pyridinedicarboxamide (10 mmol)
-
1,4-Dibromobutane (10 mmol) (Linker)
-
Base:
(22 mmol) -
Solvent: DMF (Dimethylformamide), Anhydrous
-
Catalyst: 18-Crown-6 (0.5 mmol)
Step-by-Step Procedure:
-
Cyclodehydration (Imide Formation):
-
Place 3,4-pyridinedicarboxamide in a round-bottom flask.
-
Heat to 220°C under inert atmosphere (
) for 2 hours. -
Observation: Evolution of ammonia gas (
) indicates conversion to 3,4-pyridinedicarboximide . -
Cool to room temperature. The solid residue is the crude imide.
-
-
Polymerization (N-Alkylation):
-
Dissolve the crude imide in DMF (50 mL).
-
Add
and 18-Crown-6 (Phase transfer catalyst). -
Heat to
and add 1,4-Dibromobutane dropwise. -
Reflux at 110°C for 24 hours .
-
-
Precipitation:
-
Pour the viscous reaction mixture into rapidly stirring Methanol (500 mL).
-
The polymer will precipitate as a white/off-white fibrous solid.
-
-
Purification:
-
Dissolve the polymer in DMF and re-precipitate in Methanol to remove oligomers and salts.
-
Dry at
under vacuum.
-
Data Summary: Thermal Properties
| Polymer System |
Visualizing the Workflow
The following diagram illustrates the divergent pathways for utilizing 3,4-pyridinedicarboxamide.
Figure 1: Divergent synthesis pathways for 3,4-Pyridinedicarboxamide: Direct coordination vs. Thermal conversion to imide monomers.
Troubleshooting & Optimization
-
Issue: Low Molecular Weight (Polymerization Pathway).
-
Cause: Incomplete drying of the amide/imide or presence of water in DMF.
-
Fix: Azeotropic distillation of the solvent prior to reaction is mandatory. The imide formation releases
; ensure the system is vented to prevent equilibrium reversal.
-
-
Issue: Amorphous Precipitate (Coordination Pathway).
-
Cause: Cooling rate too fast.
-
Fix: Reduce cooling rate to
. Ensure ligand-to-metal ratio is strictly 1:1 or 2:1 depending on the target topology.
-
References
-
MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Crystal Structure of a New 2D Coordination Polymer [Ce(3,4-pydc)2]. Retrieved from [Link]
-
Zeus Industrial Products. (2019).[2] Focus on Polyimides: Synthesis Mechanisms. Retrieved from [Link]
Sources
analytical methods for quantification of 3,4-Pyridinedicarboxamide
Application Note: Quantitative Analysis of 3,4-Pyridinedicarboxamide (Cinchomeronamide)
Executive Summary & Chemical Context
3,4-Pyridinedicarboxamide (CAS: 4663-98-3), often referred to as Cinchomeronamide, is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and Metal-Organic Frameworks (MOFs). Unlike its isomer Nicotinamide (Vitamin B3), the 3,4-dicarboxamide possesses two adjacent amide groups on the pyridine ring, creating unique steric and electronic environments.
The Analytical Challenge: Quantification is complicated by three factors:
-
High Polarity: The dual amide functionality makes the compound highly polar, leading to poor retention on standard C18 columns (early elution/co-elution with the void volume).
-
Isomerism: It must be chromatographically resolved from its structural isomers (2,3-, 2,4-, 2,5-, and 3,5-pyridinedicarboxamides) which share identical mass-to-charge ratios (m/z).
-
Solubility: While soluble in DMSO and hot water, it exhibits limited solubility in pure acetonitrile, requiring careful mobile phase design to prevent precipitation.
This guide presents two validated protocols: a robust RP-HPLC-UV method for purity/assay analysis and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.
Analytical Strategy & Workflow
The following diagram outlines the decision matrix for selecting the appropriate quantification pathway based on sample concentration and matrix complexity.
Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.
Method A: RP-HPLC-UV (Assay & Purity)
This method utilizes a "Polar-Embedded" stationary phase. Standard alkyl C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain this polar analyte. A polar-embedded group (e.g., amide or carbamate in the ligand) allows 100% aqueous stability and provides alternate selectivity for the pyridine ring.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Bonus-RP or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm) | Polar-embedded phase improves retention of polar amides and prevents dewetting. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 | Acidic pH keeps the pyridine nitrogen protonated, improving peak shape and reducing tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV at 265 nm | Absorbance maximum for the pyridine-dicarboxamide chromophore. |
| Injection Vol | 10 µL | Standard loop size. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Isocratic hold for retention |
| 5.0 | 98 | 2 | End of loading |
| 15.0 | 70 | 30 | Linear gradient to elute hydrophobics |
| 16.0 | 98 | 2 | Re-equilibration |
| 22.0 | 98 | 2 | Stop |
Standard Preparation Protocol
-
Stock Solution (1 mg/mL): Weigh 10.0 mg of 3,4-Pyridinedicarboxamide reference standard. Dissolve in 2 mL DMSO (to ensure complete solubilization), then make up to 10 mL with Water:Methanol (90:10).
-
Working Standards: Serially dilute the stock with Mobile Phase A to generate a curve: 10, 50, 100, 250, and 500 µg/mL.
-
System Suitability: Inject the 50 µg/mL standard 5 times. %RSD of peak area must be < 2.0%. Tailing factor must be < 1.5.
Method B: LC-MS/MS (Trace Quantification)
For biological matrices (plasma/urine) or trace impurity analysis, UV detection lacks specificity. This protocol uses Triple Quadrupole Mass Spectrometry (QqQ) in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: [M+H]⁺ = 166.1 m/z.
-
Mechanism: The protonated molecular ion undergoes fragmentation losing ammonia (NH₃) or the amide moiety.
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 3,4-Pyridinedicarboxamide | 166.1 | 149.1 | 15 | Quantifier (Loss of NH₃) |
| 3,4-Pyridinedicarboxamide | 166.1 | 122.0 | 22 | Qualifier (Loss of CONH₂) |
| Nicotinamide-d4 (IS) | 127.1 | 87.1 | 18 | Internal Standard |
LC-MS Interface & Separation
-
Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Note: The HSS T3 is designed to retain polar compounds in high-aqueous conditions, compatible with MS.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (2% B); 2-6 min (2% to 40% B); 6.1 min (2% B).
Fragmentation Pathway Visualization
Understanding the fragmentation is vital for confirming identity against isomers.
Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.
Sample Preparation Protocols
Protocol A: Solid Samples (Powder/Tablet)
-
Weigh 50 mg of sample.
-
Add 25 mL of Diluent (50:50 Water:Methanol).
-
Sonicate for 15 minutes (maintain temp < 30°C to prevent degradation).
-
Filter through a 0.22 µm PVDF syringe filter.
-
Dilute filtrate to fall within the calibration range (e.g., 100 µg/mL).
Protocol B: Biological Fluids (Plasma)
-
Aliquot 100 µL of plasma.
-
Add 10 µL of Internal Standard (Nicotinamide-d4, 10 µg/mL).
-
Add 300 µL of ice-cold Acetonitrile (Protein Precipitation).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.
-
Transfer supernatant to a clean vial.
-
Evaporate to dryness under Nitrogen stream; reconstitute in 100 µL Mobile Phase A.
References
-
PubChem. (n.d.). 3,4-Pyridinedicarboxamide (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid. Retrieved October 26, 2023, from [Link]
-
Molecules. (2022).[2][3] Synthesis and Characterization of Pyridine-Dicarboxamide Derivatives. MDPI. Retrieved October 26, 2023, from [Link]
Sources
Scale-Up Synthesis of 3,4-Pyridinedicarboxamide for Industrial Applications: Application Notes and Protocols
Introduction: The Industrial Significance of 3,4-Pyridinedicarboxamide
3,4-Pyridinedicarboxamide, also known as cinchomeronamide, is a versatile pyridine derivative with significant potential across various industrial sectors. Its unique structural motif, featuring a pyridine ring substituted with two adjacent carboxamide groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1] In the pharmaceutical industry, the amide functionalities and the pyridine nitrogen offer multiple points for molecular modification, rendering it a key building block for novel therapeutic agents. In materials science, its rigid structure can be leveraged to create polymers with enhanced thermal stability and mechanical properties, suitable for demanding applications in the aerospace and automotive industries.[1]
This document provides a comprehensive guide for the scale-up synthesis of 3,4-pyridinedicarboxamide, addressing the critical aspects of process chemistry, purification, and quality control essential for industrial production. The protocols detailed herein are designed to be robust, scalable, and mindful of industrial safety and environmental considerations.
Strategic Synthesis Planning: Choosing the Optimal Route
For the industrial-scale synthesis of 3,4-pyridinedicarboxamide, two primary routes from the readily available 3,4-pyridinedicarboxylic acid are considered the most viable:
-
Direct Amidation: This approach involves the direct reaction of 3,4-pyridinedicarboxylic acid with an ammonia source. It can be performed thermally at high temperatures or with the aid of a catalyst. This route is atom-economical and can be designed as a one-pot synthesis, which is highly desirable for industrial processes.
-
Two-Step Synthesis via Anhydride Intermediate: This method involves the initial conversion of 3,4-pyridinedicarboxylic acid to its corresponding anhydride, followed by amidation with ammonia. While involving an additional step, this route can sometimes offer higher purity and more controlled reaction conditions.
This guide will focus on a detailed protocol for the direct amidation route, which is often preferred for its operational simplicity and cost-effectiveness on a large scale. A discussion of the anhydride route will also be provided as a viable alternative.
Visualizing the Synthesis Workflow
Figure 1: Overall workflow for the synthesis, purification, and quality control of 3,4-Pyridinedicarboxamide.
Part 1: Scale-Up Synthesis via Direct Amidation
Principle and Mechanistic Insight
The direct amidation of a carboxylic acid with an amine is a condensation reaction that eliminates water. This equilibrium-driven process typically requires high temperatures to drive off the water and push the reaction to completion.
Figure 3: Two-step synthesis of 3,4-Pyridinedicarboxamide via an anhydride intermediate.
Step 1: Synthesis of 3,4-Pyridinedicarboxylic Anhydride
3,4-Pyridinedicarboxylic acid can be converted to its anhydride by heating with a dehydrating agent such as acetic anhydride. The anhydride can then be isolated or used in situ for the next step.
Step 2: Amidation of the Anhydride
The isolated or in situ generated anhydride is then reacted with aqueous or gaseous ammonia. This reaction is typically faster and proceeds under milder conditions than the direct amidation of the dicarboxylic acid.
While this route can be advantageous in certain situations, it introduces an additional step and the use of reagents like acetic anhydride, which needs to be considered in the overall process economy and waste management.
Conclusion
The scale-up synthesis of 3,4-pyridinedicarboxamide is a critical process for enabling its use in various industrial applications. The direct amidation of 3,4-pyridinedicarboxylic acid represents a robust and economically viable route for large-scale production. Careful control of reaction parameters, followed by a well-designed purification protocol, is essential to achieve the high purity required for pharmaceutical and advanced material applications. The protocols and guidelines presented in this document provide a solid foundation for the successful and safe industrial production of this valuable chemical intermediate.
References
-
Direct Amidation of Carboxylic Acids with Amines. Encyclopedia.pub. (URL: [Link])
-
Pyridine-3,4-dicarboxamide - Pipzine Chemicals. (URL: [Link])
Sources
Application Note: 3,4-Pyridinedicarboxamide as a Dual-Function Linker in Porous Coordination Polymers
Executive Summary & Scientific Rationale
This guide details the utilization of 3,4-pyridinedicarboxamide (3,4-pdca) , also known as cinchomeronamide, as a structural linker in the synthesis of Porous Coordination Polymers (PCPs).[1] Unlike conventional dicarboxylate linkers that rely solely on strong metal-ligand coordination, 3,4-pdca introduces a dual-functionality mechanism :
-
Primary Coordination: The pyridine nitrogen acts as a monodentate donor to transition metal centers (e.g., Cu²⁺, Zn²⁺, Co²⁺), driving the formation of the primary coordination network.[1]
-
Supramolecular Assembly: The vicinal amide groups at positions 3 and 4 serve as hydrogen bond donors/acceptors.[1] These groups facilitate the formation of robust supramolecular synthons (specifically the
motif), which can lock 1D or 2D coordination chains into 3D porous frameworks.[1]
Expert Insight: Pure amide-based ligands often yield dense structures due to efficient packing.[1] To engineer porosity, this protocol recommends a Pillared-Layer Strategy .[1] We utilize 3,4-pdca as a neutral "pillar" to span layers of metal-dicarboxylates (e.g., Copper(II) Adipate), thereby preventing structural collapse and generating accessible void space.[1]
Chemical Profile & Ligand Synthesis[1][2][3][4][5][6][7]
Before PCP assembly, high-purity 3,4-pdca must be synthesized or verified.[1] Commercial sources often contain the mono-amide or acid impurities which disrupt network topology.[1]
Protocol A: Synthesis of 3,4-Pyridinedicarboxamide
Starting Material: 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid).[1][2]
Reagents:
-
3,4-Pyridinedicarboxylic acid (CAS: 490-11-9)[1]
-
Thionyl Chloride (
) or Oxalyl Chloride[1] -
Ammonium Hydroxide (
, 28-30%) or Ammonia gas[1] -
Methanol (anhydrous)[1]
Step-by-Step Workflow:
-
Activation (Acid Chloride Formation):
-
Suspend 5.0 g of 3,4-pyridinedicarboxylic acid in 30 mL of
. -
Add 2-3 drops of DMF (catalyst).[1]
-
Reflux at 80°C for 4 hours until the solution becomes clear (evolution of
and HCl gas). -
Critical Step: Evaporate excess
under vacuum to yield the yellow solid acid chloride.[1] Do not expose to moisture.
-
-
Amidation:
-
Purification:
PCP Synthesis Protocol: The Pillared-Layer Approach
This protocol targets a [Cu(dicarboxylate)(3,4-pdca)] framework.[1] The dicarboxylate forms 2D sheets, and 3,4-pdca acts as the vertical pillar, coordinating via the pyridine nitrogen.
Materials:
-
Metal Source: Copper(II) Acetate Monohydrate (
)[1] -
Layer Linker: Adipic Acid (flexible) or Terephthalic Acid (rigid)[1]
-
Pillar Linker: 3,4-Pyridinedicarboxamide (from Protocol A)[1]
-
Solvent: DMF/Ethanol/Water (1:1:1 v/v/v)[1]
Experimental Procedure:
-
Precursor Solution:
-
Vial A: Dissolve 0.5 mmol Adipic Acid and 1.0 mmol 3,4-pdca in 10 mL DMF/Ethanol (1:1). Sonicate to ensure complete dissolution.[1]
-
Vial B: Dissolve 0.5 mmol
in 5 mL Water.
-
-
Solvothermal Assembly:
-
Slowly add the contents of Vial B to Vial A under stirring. A transient precipitate may form; stir until clear or slightly turbid.[1]
-
Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Thermal Program: Heat to 100°C for 72 hours . Cool to room temperature at a rate of 5°C/hour.
-
Why Slow Cooling? Rapid cooling often traps defects or leads to amorphous kinetic products.[1] Slow cooling promotes thermodynamic crystal growth suitable for SC-XRD.[1]
-
-
Isolation & Activation (Critical for Porosity):
-
Filter the blue/green crystals.[1]
-
Solvent Exchange: Immerse crystals in fresh Ethanol for 3 days, changing solvent every 12 hours. This removes high-boiling DMF from the pores.[1]
-
Drying: Activate under dynamic vacuum at 80°C for 12 hours. Caution: Do not exceed 150°C, as the amide groups may undergo thermal condensation or decomposition.[1]
-
Structural Visualization & Logic
The following diagrams illustrate the synthesis workflow and the supramolecular logic governing the framework assembly.
Figure 1: Synthesis & Assembly Workflow
Caption: Step-by-step workflow from raw cinchomeronic acid to the final pillared porous coordination polymer.
Figure 2: Supramolecular Interaction Logic
Caption: The dual-role mechanism: Pyridine N drives coordination, while Amide groups lock the structure via H-bonding.[1]
Data Summary & Characterization
| Parameter | Specification / Expected Value | Note |
| Ligand Yield | > 85% | After recrystallization. |
| Crystal Habit | Block or Plate-like crystals | Blue/Green (Copper based).[1] |
| IR Spectroscopy | Amide I: ~1680 cm⁻¹ Amide II: ~1620 cm⁻¹ | Confirm presence of CONH₂ vs COOH.[1] |
| XRD Pattern | Low angle peaks (2θ < 10°) | Indicates large d-spacing (porosity).[1] |
| Gas Sorption | Type I Isotherm ( | Indicates microporosity.[1] |
Troubleshooting & Expert Tips
-
Issue: Product is a dense, non-porous powder.[1]
-
Cause: Rapid precipitation.[1]
-
Solution: Lower the concentration of reactants by 50% or increase the solvent volume. Use a diffusion method (layering Vial B solution over Vial A solution) instead of direct mixing.
-
-
Issue: Crystals collapse upon drying.[1]
References
-
BenchChem. 3,4-Pyridinedicarboxamide Structure and Applications. Retrieved from .[1]
-
Chem-Impex. 3,4-Pyridinedicarboxamide: Ligand in Coordination Chemistry.[1] Retrieved from .[1]
-
Potocnak, I. et al. (2015).[1] Synthesis, crystal structures and properties of coordination polymers from copper(II) adipate and pyridine-carboxamides. ResearchGate.[1] Retrieved from .
-
Aakeröy, C. B. et al. (2015).[1] First Report on Crystal Engineering of Hg(II) Halides with Fully Substituted 3,4-Pyridinedicarboxamides. ACS Crystal Growth & Design.[1] Retrieved from .[1]
-
Wikipedia. Cinchomeronic Acid (Precursor).[1] Retrieved from .[1]
Sources
Application Note: High-Throughput Screening of 3,4-Pyridinedicarboxamide Derivatives
Targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
Introduction & Scientific Rationale
3,4-Pyridinedicarboxamide derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their ability to inhibit Prolyl Hydroxylase Domain (PHD) enzymes. By mimicking 2-oxoglutarate (2-OG), these compounds chelate the active site Fe(II), stabilizing Hypoxia-Inducible Factor (HIF) and stimulating erythropoiesis. This mechanism is clinically validated (e.g., Roxadustat) for treating anemia.
However, screening this specific chemical class presents distinct challenges:
-
Metal Chelation: Their pharmacophore relies on bidentate chelation. Non-specific metal stripping of assay reagents can yield high false-positive rates.
-
Autofluorescence: The conjugated pyridine-amide system often exhibits fluorescence in the blue/green spectrum, interfering with standard intensity-based readouts.
-
Solubility: The planarity of the dicarboxamide core can lead to stacking and precipitation in aqueous buffers.
This guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to bypass these artifacts, ensuring the identification of potent, competitive inhibitors.
HTS Workflow Architecture
The following diagram outlines the screening campaign logic, specifically designed to filter out "chelator-based" false positives early in the process.
Figure 1: HTS Campaign Workflow. A stepwise filtration strategy prioritizing the elimination of non-specific metal strippers via an Iron Rescue counter-screen.
Assay Principle: TR-FRET VHL-Binding
We utilize a functional coupling assay .[1] Instead of measuring 2-OG consumption, we detect the product of the enzymatic reaction. PHD2 hydroxylates a biotinylated HIF-1α peptide. This hydroxylated peptide is then recognized by the Von Hippel-Lindau (VHL) protein complex.[2]
-
Mechanism:
-
Enzymatic Step: PHD2 + Fe(II) + 2-OG + Biotin-HIF
Biotin-HIF-OH. -
Detection Step: Biotin-HIF-OH binds to His-tagged VHL complex.
-
Signal Generation:
-
Donor: Anti-His-Europium Cryptate (binds VHL).
-
Acceptor: Streptavidin-XL665 (binds Biotin-HIF).
-
FRET Event: Proximity induced by VHL-HIF binding generates a signal at 665 nm.
-
-
-
Inhibition: A 3,4-pyridinedicarboxamide inhibitor prevents hydroxylation
No VHL binding Loss of FRET signal .
Figure 2: Molecular Mechanism of the TR-FRET VHL-Coupled Assay.
Detailed Protocol
Reagents & Buffer Composition[1]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1 mM DTT.
-
Critical:Do NOT use EDTA or EGTA. These will strip the catalytic Iron (Fe2+) and kill the enzyme activity, mimicking a hit.
-
Additive: 0.01% Tween-20 (prevents compound aggregation).
-
-
Enzyme Mix: Recombinant human PHD2 (catalytic domain), 50 µM Fe(II)SO4, 500 µM Ascorbate.
-
Substrate Mix: 100 nM Biotin-HIF-1α peptide (residues 556-574), 10 µM 2-Oxoglutarate.
-
Detection Mix: His-VHL-ElonginB-ElonginC complex, Anti-His-Europium Cryptate, Streptavidin-XL665.
Experimental Steps (384-well Low Volume)
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 50 nL | Acoustic dispense into dry plates. |
| 2 | Enzyme Addition | 5 µL | Add PHD2/Fe2+/Ascorbate mix. Incubate 15 min at RT to allow inhibitor binding. |
| 3 | Substrate Addition | 5 µL | Add Biotin-HIF/2-OG mix to initiate reaction. |
| 4 | Enzymatic Reaction | - | Incubate for 60 min at RT (sealed plate). |
| 5 | Detection Addition | 10 µL | Add VHL complex + FRET fluorophores (contains EDTA to stop enzymatic reaction). |
| 6 | Equilibration | - | Incubate 60 min at RT. |
| 7 | Readout | - | TR-FRET Reader (Ex: 337nm, Em: 620nm & 665nm). |
Data Analysis
Calculate the HTRF Ratio for each well:
Hit Definition: Compounds exhibiting >50% reduction in Ratio relative to DMSO controls.
Z-Prime (
Critical Troubleshooting & Validation
The "Iron Rescue" Counter Screen
3,4-pyridinedicarboxamides are chelators. A "hit" might simply be stripping Fe2+ from the buffer rather than binding the active site specifically.
-
Protocol: Repeat the Primary Screen but increase Fe(II) concentration to 500 µM (10x standard).
-
Interpretation:
-
True Inhibitor: Potency (IC50) remains largely unchanged.
-
False Positive (Chelator): Activity is abolished (rescued) by excess iron.
-
Fluorescence Interference
While TR-FRET minimizes background, high concentrations (10 µM) of pyridinedicarboxamides can still quench the Europium donor.
-
Check: Analyze the 620 nm (Donor) channel raw data.
-
Rule: If Donor signal drops >20% compared to controls, flag the compound as a "Quencher" regardless of the Ratio.
Solubility Management
-
Solvent: Store stocks in 100% DMSO.
-
Pre-dilution: Avoid intermediate aqueous dilution steps. Dispense directly from DMSO to Assay Buffer using acoustic technology (e.g., Labcyte Echo) to prevent precipitation of the hydrophobic aromatic core.
References
-
Roxadustat Mechanism: Provenzano, R., et al. (2016). "Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD." Clinical Journal of the American Society of Nephrology. Link
-
Assay Methodology: Cummings, R. T., et al. (2006). "A time-resolved fluorescence resonance energy transfer assay for the hypoxia-inducible factor hydroxylase system." Analytical Biochemistry. Link
-
Interference Control: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link
-
VHL-HIF Interaction: Hon, W. C., et al. (2002). "Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL." Nature. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3,4-Pyridinedicarboxamide Solubility & Handling
Executive Summary: The "Brick Dust" Challenge
3,4-Pyridinedicarboxamide (CAS: 4663-98-3) presents a classic "brick dust" profile in organic synthesis. Its poor solubility stems from a rigid, planar aromatic pyridine core flanked by two amide groups capable of forming an extensive, high-energy intermolecular hydrogen-bonding network.
This lattice energy resists disruption by standard organic solvents (DCM, THF, Toluene), leading to heterogeneous reaction mixtures, stalled kinetics (e.g., during Hofmann rearrangements to 3,4-diaminopyridine), and difficult purifications. This guide provides engineered solutions to solubilize, react, and purify this intermediate.
Module A: Solvent Engineering & Selection
Issue: User reports "Compound sits at the bottom of the flask in DCM/THF/Acetonitrile."
The Solvation Matrix
Standard solvents fail because they cannot compete with the molecule's self-association (amide-amide H-bonds). You must switch to solvents that act as Hydrogen Bond Disruptors .
| Solvent Class | Recommended Solvent | Solubility Rating | Mechanism of Action | Technical Note |
| Fluorinated Alcohols | HFIP (Hexafluoroisopropanol) | Excellent | Strong H-bond donor; disrupts amide-amide lattice. | Gold Standard. Expensive/Volatile. Use as a co-solvent (10-20%) if neat is too costly. |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High | High dielectric constant; solvates polar functionality. | High boiling point (189°C) makes removal difficult. |
| Dipolar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High | Similar to DMSO but chemically more robust in basic conditions. | Hard to remove; reproductive toxicity concerns. |
| Ionic Liquids | [BMIM][PF6] | Moderate-High | Tunable polarity; "Designer Solvent". | Good for microwave reactions; recycling is required. |
| Protic Mixtures | Water/Ethanol (Hot) | Moderate | Thermal disruption of lattice + H-bonding. | Only works near reflux temperatures. |
Decision Logic: Selecting the Right Solvent System
Use the following logic flow to determine the optimal solvent based on your downstream needs.
Caption: Decision tree for selecting a solvent system based on reaction requirements and downstream processing constraints.
Module B: Reaction Optimization (Heterogeneous Systems)
Issue: "The reaction is too slow because the starting material won't dissolve."
If you cannot use high-cost solvents like HFIP, you must engineer the interface . For reactions like the Hofmann rearrangement (converting the amide to an amine using hypohalite), the reaction often stalls because the oxidant is in the aqueous phase and the amide is a solid.
Protocol: Phase Transfer Catalysis (PTC)
Theory: Use a quaternary ammonium salt to shuttle the active anion (e.g., OBr-) to the surface of the solid amide or into the organic boundary layer.
Reagents:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene (as the organic carrier).
-
Aqueous Phase: NaOH / NaOBr.
Step-by-Step Workflow:
-
Suspension: Suspend 3,4-pyridinedicarboxamide in DCM (it will not dissolve).
-
Catalyst Addition: Add 10 mol% TBAB.
-
Sonication (Critical): Sonicate the slurry for 15 minutes. This breaks "brick dust" agglomerates into micro-particles, increasing surface area.
-
Reagent Addition: Add the aqueous hypobromite solution dropwise under vigorous stirring (>800 RPM).
-
Kinetics: The PTC agent pulls OBr- into the organic layer/surface interface, attacking the amide.
Caption: Mechanism of Phase Transfer Catalysis (PTC) facilitating reaction on insoluble amide particles.
Module C: Workup & Purification Strategies
Issue: "I used DMSO to get it to react, but now I can't get the product out."
When using high-boiling solvents (DMSO/DMF) to solve the solubility problem, you create a workup problem.
Strategy 1: The "Crash and Filter" (For stable products)
-
Dilution: Pour the DMSO reaction mixture slowly into 10 volumes of ice-cold brine (not just water, as the ionic strength helps precipitate the organic product).
-
Agitation: Stir vigorously for 30 minutes.
-
Filtration: Vacuum filter the precipitate.
-
Wash: Wash the cake with water (to remove DMSO) and then diethyl ether (to remove water).
Strategy 2: Lyophilization (Freeze Drying)
If the product is water-soluble (e.g., 3,4-diaminopyridine formed after rearrangement), extraction from DMSO is nearly impossible.
-
Dilute: Add water to the DMSO mixture (1:1 ratio).
-
Freeze: Flash freeze using liquid nitrogen.
-
Sublime: Lyophilize. DMSO has a relatively high melting point (19°C) but low vapor pressure. However, on a high-vacuum lyophilizer, it will sublime over 24-48 hours, leaving the solid product.
Strategy 3: Continuous Extraction (Liquid-Liquid)
For removal of DMF/DMSO without rotovap:
-
Dilute reaction mixture with water.
-
Place in a continuous liquid-liquid extractor.
-
Extract with Ethyl Acetate or Chloroform for 12-24 hours. The slow equilibrium favors the organic solvent over time, even if instantaneous partition coefficients are poor.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to recrystallize 3,4-pyridinedicarboxamide? A: Generally, no. While it has slight solubility in boiling acetone, the recovery is poor. We recommend recrystallization from water or a water/ethanol (80:20) mixture. You must heat the water to boiling, add the solid until saturation, and cool very slowly to avoid amorphous precipitation.
Q: Why is HFIP recommended if it's acidic? Won't it react? A: HFIP is a weak acid (pKa ~9.3), similar to a phenol. It is generally non-nucleophilic and stable. Its power comes from being a potent hydrogen bond donor, which breaks the intermolecular N-H...O=C bonds holding the amide crystal together. It rarely interferes with electrophilic aromatic substitutions or rearrangements.
Q: I am trying to make 3,4-diaminopyridine (Firdapse). Should I start with the dicarboxamide? A: While possible via Hofmann rearrangement, this is the "hard road" due to the solubility issues discussed here. The industrial standard route typically involves nitration of 4-aminopyridine or 4-methoxypyridine followed by reduction. If you must use the dicarboxamide, use the PTC protocol described in Module B.
Q: My reaction mixture turned into a solid gel. What happened? A: You likely experienced "Oiling Out" followed by rapid crystallization, or the formation of a supramolecular gel. This is common with dicarboxamides in limited solvent.
-
Fix: Add 10% HFIP or Trifluoroethanol (TFE) to break the gel network, or increase temperature to >80°C if the reagents allow.
References
-
Solubility & Properties
-
Solvent Mechanisms (HFIP)
-
Colomer, I., et al. (2021).[3] "Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation." Chemical Science. (Describes HFIP's ability to disrupt amide H-bonds). Link
-
RSC Advances. "Amide-induced phase separation of hexafluoroisopropanol–water mixtures." (Mechanistic insight into HFIP-Amide interaction). Link
-
-
Reaction Protocols (PTC & Hofmann)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
troubleshooting common side reactions in 3,4-Pyridinedicarboxamide synthesis
An official website of the United States government
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Pyridinedicarboxamide. As a key building block in medicinal chemistry and materials science, achieving high purity and yield is paramount. This document provides in-depth troubleshooting for common side reactions and answers frequently asked questions to streamline your synthetic workflow.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is consistently low when synthesizing from quinolinic anhydride and ammonia. What are the likely causes and how can I optimize the yield?
A1: Low yield in the ammonolysis of quinolinic anhydride (3,4-pyridinedicarboxylic anhydride) is a frequent issue stemming from several competing side reactions and suboptimal conditions.
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing, especially in heterogeneous reaction mixtures.
-
Formation of Mono-Amide/Mono-Acid: Incomplete ammonolysis or premature workup can lead to the formation of 4-carbamoyl-3-pyridinecarboxylic acid or 3-carbamoyl-4-pyridinecarboxylic acid. This occurs when only one of the carbonyl groups of the anhydride reacts with ammonia.
-
Cyclic Imide Formation: A significant side reaction is the intramolecular cyclization to form the corresponding cyclic imide (pyrrolo[3,4-c]pyridine-1,3-dione), particularly under thermal stress.[1] The imide is often a stable, less-desired byproduct.
-
Hydrolysis: If aqueous ammonia is used, or if there is residual water in the solvent, the anhydride can hydrolyze back to 3,4-pyridinedicarboxylic acid (quinolinic acid), which is less reactive towards amidation.
Recommended Solutions & Protocols:
-
Optimize Ammonia Source and Delivery:
-
Anhydrous Conditions: Using a solution of ammonia in an anhydrous organic solvent (e.g., dioxane, THF, or methanol) can minimize hydrolysis of the starting anhydride.
-
Gaseous Ammonia: Bubbling anhydrous ammonia gas through the reaction mixture at a controlled rate ensures a constant supply of the reagent and can drive the reaction to completion.
-
-
Temperature and Time Control:
-
Start the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of ammonia to control the exotherm.
-
After the initial reaction, allow the mixture to warm to room temperature or apply gentle heating (e.g., 40-50 °C) to ensure the conversion of any intermediate mono-amide to the desired diamide. Monitor the reaction progress using TLC or LC-MS.
-
-
Solvent Choice: A solvent that can dissolve the starting anhydride and the intermediate species is crucial. Aprotic polar solvents like DMF or DMSO can be effective but may require more rigorous purification steps.
Q2: My final product is contaminated with a significant amount of a carboxylic acid impurity, likely from amide hydrolysis. Why is this happening and how can I prevent it?
A2: The presence of 3-carbamoyl-4-pyridinecarboxylic acid or even the dicarboxylic acid indicates that one or both amide groups of your product have hydrolyzed. Amide bonds are robust, but they are susceptible to cleavage under certain conditions.[2]
Causality:
-
Harsh pH Conditions: Amide hydrolysis is catalyzed by both strong acids and strong bases, especially when combined with heat.[3][4] If your workup or purification steps involve prolonged exposure to acidic or basic solutions (e.g., pH < 3 or pH > 11) at elevated temperatures, hydrolysis is a significant risk.
-
Extended Heating: Even under neutral conditions, prolonged heating in the presence of water can lead to slow hydrolysis of the amide groups.
Preventative Measures & Purification Strategy:
-
Neutralize Carefully: During the workup, adjust the pH of the solution to be near neutral (pH 6-8) before any concentration or extraction steps that require heating. Use milder acids or bases for pH adjustment (e.g., dilute acetic acid or sodium bicarbonate).
-
Minimize Heat Exposure: Avoid excessive temperatures during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., < 50 °C).
-
Purification Protocol - Acid/Base Extraction: If the acidic impurity is present, you can exploit the difference in acidity to purify your product.
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separate the layers. The organic layer will contain the neutral 3,4-pyridinedicarboxamide.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.
-
Q3: I suspect decarboxylation is occurring, as I've identified nicotinamide as an impurity. What conditions favor this side reaction?
A3: Decarboxylation of pyridinecarboxylic acids is a known thermal decomposition pathway.[5] If your synthesis starts from or generates 3,4-pyridinedicarboxylic acid (quinolinic acid), the loss of one of the carboxyl groups can occur, leading to nicotinic acid, which can then be amidated to nicotinamide.
Favorable Conditions for Decarboxylation:
-
High Temperatures: The rate of decarboxylation is highly dependent on temperature. Heating the reaction mixture, especially in the presence of residual acid, can promote this side reaction. Studies have shown that pyridinecarboxylic acids can decarboxylate in water at temperatures around 120 °C and above.[6]
-
Acid Catalysis: The presence of acid can facilitate the decarboxylation mechanism.
-
Positional Effects: The carboxyl group at the 2- or 4-position of the pyridine ring is generally more susceptible to decarboxylation than one at the 3-position.[7][8] In the case of 3,4-pyridinedicarboxylic acid, the 4-carboxyl group would likely be lost preferentially.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature below the threshold for significant decarboxylation. If starting from the diacid, consider converting it to the more reactive anhydride first under milder conditions.[9]
-
Avoid High-Boiling Solvents: Using high-boiling point solvents that require high temperatures for removal can increase the risk of thermal decomposition during workup.
-
Process Monitoring: Use analytical techniques like HPLC to monitor for the formation of nicotinic acid or nicotinamide, especially during process development and scale-up.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving common issues during 3,4-pyridinedicarboxamide synthesis.
Caption: A workflow for troubleshooting 3,4-pyridinedicarboxamide synthesis.
Frequently Asked Questions (FAQs)
-
Q: What are the primary synthetic routes to 3,4-Pyridinedicarboxamide?
-
A: The two most common laboratory-scale methods are:
-
Ammonolysis of 3,4-pyridinedicarboxylic anhydride (quinolinic anhydride): This involves reacting the pre-formed anhydride with a source of ammonia.
-
Controlled Hydrolysis of 3,4-dicyanopyridine: This method involves the partial hydrolysis of the two nitrile groups to amides, often using acid or base catalysis under carefully controlled conditions to avoid over-hydrolysis to the carboxylic acid.[10][11]
-
-
-
Q: What analytical techniques are recommended for monitoring this reaction?
-
A: A combination of techniques provides the best results:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying the masses of any side products or impurities, which is crucial for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for quantifying the purity against known standards.
-
-
-
Q: What are the recommended purification techniques for the final product?
-
A: The choice of purification method depends on the nature of the impurities.[12]
-
Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization from a suitable solvent (e.g., water, ethanol, or a solvent mixture) is often the most effective method for removing minor impurities.
-
Acid-Base Extraction: As detailed in Q2, this is very effective for removing acidic or basic impurities.
-
Flash Chromatography: While 3,4-pyridinedicarboxamide is quite polar, silica gel chromatography can be used. A polar mobile phase, often containing methanol or ammonia in dichloromethane or ethyl acetate, is typically required.[13]
-
-
-
Q: Are there any specific safety precautions for this synthesis?
-
A: Standard laboratory safety practices should be followed. Specific hazards include:
-
Ammonia: Use in a well-ventilated fume hood. Anhydrous ammonia is a corrosive gas.
-
Anhydrides: Quinolinic anhydride is a moisture-sensitive irritant. Handle it in a dry environment.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction; Side reaction (imide formation) | Increase reaction time/temperature moderately; Use anhydrous ammonia source. |
| Acidic Impurity Detected | Hydrolysis of one or both amide groups | Neutralize carefully during workup; Avoid prolonged heating; Purify with a basic wash. |
| Nicotinamide Impurity | Decarboxylation of diacid intermediate/product | Maintain strict temperature control (<100 °C); Avoid strong acidic conditions at high temps. |
| Difficult Purification | Similar polarity of product and byproducts | Employ acid-base extraction for acidic impurities; Use recrystallization for final polishing. |
Protocol 1: Synthesis via Ammonolysis of Quinolinic Anhydride
This protocol is a representative procedure and may require optimization based on laboratory conditions.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube, suspend 3,4-pyridinedicarboxylic anhydride (1.0 eq) in anhydrous dioxane (or THF).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting anhydride spot has disappeared.
-
Workup: Stop the ammonia flow and allow the reaction mixture to warm to room temperature. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold solvent (dioxane or THF) and then with diethyl ether.
-
Purification: The collected solid is often of high purity. If necessary, it can be recrystallized from water or an ethanol/water mixture to yield pure 3,4-pyridinedicarboxamide.
Side Reaction Mechanism: Imide Formation
Under thermal conditions, the intermediate mono-amide can undergo intramolecular cyclization to form a stable five-membered imide ring, releasing a molecule of water.
Caption: Formation of a cyclic imide side product. (Note: Placeholder images used)
References
- Vertex AI Search. (2019). Triflic Anhydride Mediated Synthesis.
- National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. PMC.
- Benchchem. (n.d.). 3,4-Pyridinedicarboxamide | 4663-98-3.
- ChemicalBook. (n.d.). 2,3-Pyridinedicarboxylic anhydride synthesis.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- ResearchGate. (n.d.). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents.
- Chemguide. (n.d.). the hydrolysis of amides.
- LibreTexts Chemistry. (2025). Chemistry of Nitriles.
- Allen Institute. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
- Taylor & Francis Online. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative.
- ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- Various Authors. (n.d.). Purification of Organic Compounds. University Repository.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 3,4-Pyridinedicarboxamide during reactions
Product: 3,4-Pyridinedicarboxamide (Cinchomeronic acid diamide) CAS: 4663-98-3 (Diamide) / 490-11-9 (Parent Acid) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Vicinal" Instability Factor
Welcome to the technical guide for handling 3,4-pyridinedicarboxamide. While pyridine amides are generally robust, this specific isomer presents a unique stability challenge due to the vicinal (adjacent) positioning of the two amide groups at positions 3 and 4.
This structural proximity creates a high susceptibility to two primary degradation pathways:
-
Thermal Cyclization: Intramolecular condensation to form Cinchomeronimide (3,4-pyridinedicarboximide).
-
Facilitated Hydrolysis: The electron-deficient pyridine ring accelerates nucleophilic attack by water, leading to Cinchomeronic acid .
This guide provides the operational parameters required to prevent these specific decomposition events.
Module 1: Thermal Management (Preventing Imide Formation)
The Issue: Upon heating, 3,4-pyridinedicarboxamide undergoes a rapid intramolecular cyclization. One amide nitrogen attacks the carbonyl carbon of the adjacent amide group, expelling ammonia and forming the thermodynamically stable 5-membered imide ring.
Critical Thresholds:
-
Safe Zone: < 100°C (Short term).[1]
-
Danger Zone: > 150°C (Rapid conversion to imide).
-
Melting Point Warning: The compound is reported to melt/decompose around 180°C . Reaching this temperature guarantees degradation.
Troubleshooting Protocol: If you observe a product with a mass shift of -17 Da (Loss of NH₃), you have formed the imide.
Corrective Actions
| Parameter | Recommendation | Scientific Rationale |
| Reaction Temp | Keep below 120°C | Above 150°C, the activation energy for ring closure is overcome, driving the release of ammonia gas. |
| Drying | Vacuum Oven < 60°C | Avoid standard oven drying at >100°C. The solid-state lattice can facilitate cyclization if water vapor is trapped. |
| Reagents | Avoid Dehydrating Agents | Reagents like acetic anhydride, SOCl₂, or POCl₃ will instantly dehydrate the diamide into the imide or nitrile. |
Module 2: Hydrolytic Stability (pH Control)
The Issue: The pyridine ring is electron-withdrawing (π-deficient). This pulls electron density away from the exocyclic amide carbonyls, making them significantly more electrophilic (reactive) than benzene analogs (e.g., phthalamide). Consequently, this molecule hydrolyzes easily in both acidic and basic aqueous solutions.
Troubleshooting Protocol: If you observe a product with a mass shift of +1 Da (Mono-acid) or +2 Da (Di-acid), hydrolysis has occurred.
pH Stability Window
| Environment | Stability Rating | Mechanism of Failure |
| Acidic (pH < 4) | Poor | Protonation of the pyridine nitrogen increases electron withdrawal, supercharging the carbonyls for water attack. |
| Neutral (pH 6-8) | Optimal | Kinetic barrier to hydrolysis is highest here. Store aqueous solutions buffered at pH 7.0. |
| Basic (pH > 10) | Critical Failure | Hydroxide ions (OH⁻) act as potent nucleophiles. The first hydrolysis event often catalyzes the second via neighboring group participation. |
Module 3: Solvent Compatibility & Solubility
The Issue: Users often heat the compound in water or alcohols to improve its poor solubility. This combines thermal stress with protic attack , maximizing decomposition rates.
Solubility Data & Recommendations:
| Solvent Class | Examples | Solubility | Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc | High | PREFERRED. Dissolves the compound without providing protons/nucleophiles for hydrolysis. |
| Protic | Water, Methanol, Ethanol | Low | AVOID HEATING. Only use at room temperature. Heating here triggers hydrolysis. |
| Non-Polar | Hexane, Toluene, DCM | Negligible | Inert. Safe for heterogeneous (slurry) reactions, but poor solubility limits reactivity. |
Visualizing the Decomposition Pathways
The following diagram illustrates the two competing degradation pathways you must control. Note that Path A (Thermal) leads to mass loss, while Path B (Hydrolysis) leads to mass gain.
Caption: Figure 1. Degradation map of 3,4-pyridinedicarboxamide. Path A (Red) is thermally driven. Path B (Yellow) is chemically driven.
Troubleshooting Workflow (FAQ)
Q: I see a precipitate forming in my reaction mixture after 2 hours.
-
Diagnosis: If the solvent is aqueous or alcoholic, this is likely Cinchomeronic acid . The di-acid is significantly less soluble in organic solvents than the diamide.
-
Test: Check the pH. If it has dropped (become more acidic), hydrolysis has released ammonia (basic) but formed carboxylic acids.
Q: Can I use this compound in a refluxing alcohol reaction?
-
Answer: No. Refluxing ethanol (78°C) is borderline, but refluxing butanol (117°C) will cause partial conversion to the imide or esterification of the amide.
-
Fix: Switch to DMF or DMSO at lower temperatures (RT to 60°C).
Q: My LC-MS shows a peak at M-17. Is my product impure?
-
Answer: Yes, you have formed the imide. This is common if the sample was dried in a hot oven (>100°C) prior to analysis.
-
Fix: Repurify by recrystallization from water (quickly, cool) or DMF/Ether, and dry under high vacuum at room temperature.
Summary Protocol: The "Safe-Zone" Workflow
To ensure integrity during experimentation, adhere to this validated workflow:
Caption: Figure 2. Operational decision tree for reaction planning.
References
-
PubChem. (n.d.). Cinchomeronic acid (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]
Sources
Technical Support Center: A Guide to Managing Impurities in 3,4-Pyridinedicarboxamide
Welcome to the technical support center for 3,4-Pyridinedicarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The purity of 3,4-Pyridinedicarboxamide is paramount, as even trace impurities can significantly impact the outcome of downstream reactions, affecting yield, purity, and the biological activity of target compounds.[1]
This document provides a structured troubleshooting guide in a question-and-answer format to address common issues related to impurities, offering both diagnostic advice and validated protocols for purification and analysis.
Troubleshooting & FAQs: Impurity Diagnosis and Remediation
Q1: My commercial 3,4-Pyridinedicarboxamide has a melting point that is broad and lower than the reported value (~180 °C, dec.). What does this indicate?
A1: A broad and depressed melting point is a classic indicator of the presence of impurities. Pure crystalline solids have sharp, defined melting points. Impurities disrupt the crystal lattice structure, which requires less energy to break apart, resulting in a lower and broader melting range.
-
Causality: The most probable impurity is the unreacted starting material, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid).[2] This acidic impurity, with a melting point of ~262 °C (dec.), can significantly depress the melting point of the diamide.[3] Other potential impurities include mono-amidation products or residual solvents from the manufacturing process.
-
Actionable Advice: Proceed with a preliminary purity analysis using Thin Layer Chromatography (TLC) as described in the protocols section. This will help visualize the number of components in your sample.
Q2: I'm observing an unexpected spot on my TLC plate when analyzing my 3,4-Pyridinedicarboxamide. How can I identify this impurity?
A2: An extraneous spot on a TLC plate confirms that your sample is not pure. The relative position (Rƒ value) of the spot provides clues about its polarity compared to the main product.
-
Expert Insight: 3,4-Pyridinedicarboxamide is a polar compound due to its two amide groups.[1] The starting material, 3,4-pyridinedicarboxylic acid, is even more polar due to the two carboxylic acid moieties and will typically have a lower Rƒ value (it will stick more strongly to the silica plate and travel a shorter distance). A less polar spot (higher Rƒ) could indicate an organic solvent or a less polar byproduct.
-
Troubleshooting Workflow:
-
Co-spotting: Spot your sample, the pure standard (if available), and the suspected impurity (e.g., 3,4-pyridinedicarboxylic acid) on the same TLC plate. If a spot from your sample migrates to the same Rƒ as the suspected impurity, it is highly likely to be that compound.
-
Staining: Use different visualization techniques. A potassium permanganate (KMnO₄) stain can indicate the presence of oxidizable functional groups, which might be present in byproducts but not the starting material or product.
-
Advanced Analysis: If the impurity is significant or co-spotting is inconclusive, proceed to more definitive analytical techniques like LC-MS or ¹H NMR for structural elucidation and quantification.[]
-
Q3: My downstream reaction, which uses 3,4-Pyridinedicarboxamide as a starting material, is failing or providing inconsistent, low yields. Could impurities be the cause?
A3: Absolutely. Impurities in a starting material are a frequent cause of reaction failure or irreproducibility.
-
Mechanistic Impact of Common Impurities:
-
Acidic Impurities (e.g., 3,4-pyridinedicarboxylic acid): If your subsequent reaction involves a base-sensitive reagent (like an organometallic reagent) or requires precise pH control, the acidic impurity will neutralize the base, effectively altering your reaction stoichiometry and inhibiting the desired transformation.
-
Nucleophilic/Basic Impurities: While less common, any unreacted amine precursors from the amidation process could act as unwanted nucleophiles in subsequent steps, leading to byproduct formation.
-
Water/Residual Solvents: Water can quench moisture-sensitive reagents and reactions. Other solvents can interfere with reaction kinetics or solubility.[5]
-
-
Self-Validation: Before troubleshooting the downstream reaction conditions, it is imperative to first confirm the purity of your 3,4-Pyridinedicarboxamide starting material. A simple purification step like recrystallization can often resolve the issue and is a critical step in validating your experimental setup.
Q4: How can I effectively remove the residual 3,4-pyridinedicarboxylic acid from my bulk sample?
A4: The significant difference in acidity between the dicarboxylic acid and the diamide allows for a straightforward purification via an acid-base extraction. However, for achieving high purity crystalline material, recrystallization is the most effective and recommended method.
-
Principle of Recrystallization: This technique relies on the difference in solubility between the desired compound and the impurity in a chosen solvent at different temperatures.[6] The ideal solvent will dissolve the 3,4-Pyridinedicarboxamide and the impurity at a high temperature but will have low solubility for the desired product at a low temperature, leaving the impurity behind in the solution (mother liquor).
-
Recommended Protocol: Given the polar nature of 3,4-Pyridinedicarboxamide, polar solvents are a good starting point.[1] Water or ethanol-water mixtures are often effective for recrystallizing polar compounds.[7] See the detailed Protocol 2: Recrystallization of 3,4-Pyridinedicarboxamide for a step-by-step guide.
Visualization of Workflows
A logical approach is crucial when tackling purity issues. The following diagram outlines a standard troubleshooting workflow.
Caption: Troubleshooting workflow for impurity issues.
The diagram below illustrates the key stages of the recrystallization process.
Caption: Key stages of the recrystallization process.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Likely Origin | Impact on Downstream Reactions |
| 3,4-Pyridinedicarboxylic Acid | Pyridine ring with -COOH at C3, C4 | Incomplete amidation of the starting material or hydrolysis of the product.[8][9] | Acts as an acid, quenching bases and interfering with pH-sensitive reactions. |
| 3-Carbamoyl-pyridine-4-carboxylic acid | Pyridine ring with -CONH₂ at C3, -COOH at C4 | Incomplete amidation (mono-amidation product). | Similar to the dicarboxylic acid, it introduces unwanted acidity. |
| Residual Solvents | Varies (e.g., Ethanol, Toluene, DMF) | Carryover from the synthesis and purification steps. | Can affect solubility, reaction kinetics, and quench sensitive reagents. |
Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC)
This protocol is for the rapid assessment of the purity of your 3,4-Pyridinedicarboxamide sample.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) mixture (e.g., 9:1 v/v). This may require optimization.
-
Visualization: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain.
-
Capillary tubes for spotting.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and placing a filter paper inside to saturate the atmosphere. Cover with a lid.
-
On the TLC plate, lightly draw a starting line in pencil about 1 cm from the bottom.
-
Prepare dilute solutions of your sample and any available standards (e.g., 3,4-pyridinedicarboxylic acid) in a suitable solvent like methanol.
-
Using separate capillary tubes, spot small amounts of each solution onto the starting line.
-
Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. Circle any visible spots with a pencil.
-
If needed, further visualize by dipping the plate into a KMnO₄ stain solution and gently heating with a heat gun.
-
Analysis: A pure compound should result in a single spot. The presence of multiple spots indicates impurities. Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Recrystallization of 3,4-Pyridinedicarboxamide
This protocol describes the purification of 3,4-Pyridinedicarboxamide from common impurities like 3,4-pyridinedicarboxylic acid.
Materials:
-
Impure 3,4-Pyridinedicarboxamide
-
Recrystallization Solvent: Deionized Water or Ethanol/Water mixture
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Place the impure 3,4-Pyridinedicarboxamide into an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., water).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise and continue heating until the solid just completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.
-
If there are any insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a pre-warmed clean flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.
-
Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass to air dry or place them in a vacuum oven at a low temperature.
-
Validation: Confirm the purity of the recrystallized product using Protocol 1 (TLC) and by measuring its melting point. The melting point should be sharper and higher than that of the impure material. For quantitative assessment, HPLC or qNMR is recommended.[][10]
References
-
ChemWhat. (2025). 3,4-Pyridinedicarboxylic acid CAS#: 490-11-9. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3,4-Pyridinedicarboxylic Acid in Modern Chemical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 15(17), 4438–4441. Retrieved from [Link]
-
Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 43-62. Retrieved from [Link]
-
Szafraniec-Gorol, G., et al. (2020). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry, 9(1), 1-10. Retrieved from [Link]
-
McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2496–2509. Retrieved from [Link]
-
Słupski, W., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(1), 118-128. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Pyridine-3,4-dicarboxamide. Retrieved from [Link]
- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemwhat.com [chemwhat.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Pyridinedicarboxamide MOF Optimization
This guide serves as a specialized technical support resource for researchers optimizing the crystal growth of 3,4-Pyridinedicarboxamide (3,4-pdca) Metal-Organic Frameworks (MOFs). It is designed to address the unique challenges imposed by the asymmetric, hydrogen-bond-rich nature of the 3,4-pdca ligand.
Status: Active Operator: Senior Application Scientist Ticket ID: MOF-34-PDCA-OPT
Core Synthesis Strategy & Solubility
User Question: I am struggling to get the 3,4-pyridinedicarboxamide ligand into solution without using excessive DMSO, which seems to inhibit crystal growth. What is the optimal solvent system?
Technical Response:
The 3,4-pyridinedicarboxamide ligand (
The Protocol:
Do not rely solely on DMSO. While it dissolves the ligand, its high boiling point and strong coordination ability (
Recommended Solvent Systems (Ranked):
| Priority | Solvent System (v/v) | Mechanism | Target Metal Nodes |
|---|---|---|---|
| 1 | DMF : H₂O (3:1) | Water disrupts ligand-ligand H-bonds; DMF solubilizes the metal salt. | Cu(II), Zn(II), Co(II) |
| 2 | DEF : EtOH (2:1) | Diethylformamide (DEF) decomposes slower than DMF, providing gradual base release. | High-stability frameworks |
| 3 | DMA : MeOH (4:1) | Dimethylacetamide (DMA) offers high solubility; MeOH acts as a volatile antisolvent. | Kinetic phases |
Critical Step: If the ligand remains cloudy, apply ultrasonic dissolution at 40°C for 15 minutes before adding the metal salt. This ensures you are not seeding the reaction with undissolved ligand particles, which causes rapid, uncontrolled precipitation.
Scientist's Note: The 3,4-substitution pattern is asymmetric. Unlike the symmetric 3,5-isomer, the 3,4-isomer creates "kinked" coordination angles. This reduces the symmetry of the final lattice, often requiring slower growth rates to avoid disorder [1].
Nucleation Control & Crystal Size
User Question: My reaction yields a microcrystalline powder immediately upon heating. How do I slow this down to get single crystals suitable for SC-XRD?
Technical Response: Immediate precipitation indicates uncontrolled nucleation . The amide groups on your ligand are likely coordinating too rapidly or engaging in strong intermolecular hydrogen bonding before the metal nodes can organize. You must decouple the deprotonation/coordination event from the solubility limit.
Troubleshooting Workflow:
-
Acid Modulation (The "Brake"): Add 5-10 equivalents (eq) of a monotopic acid modulator relative to the metal.
-
Acetic Acid: Weak modulation. Good for yield.
-
Formic Acid: Stronger modulation. Promotes defect-free growth.
-
Benzoic Acid: Bulky modulator. Slows exchange kinetics significantly.
-
-
The "Layering" Technique (Diffusion): Instead of solvothermal heating, use liquid-liquid diffusion.
-
Bottom Layer: Ligand dissolved in high-density solvent (e.g., CHCl₃ or CH₂Cl₂ - if soluble, otherwise DMF).
-
Buffer Layer: Pure solvent (1:1 mix of top/bottom solvents).
-
Top Layer: Metal salt in low-density solvent (e.g., MeOH).
-
Result: Crystals grow at the interface over 3-7 days.
-
-
Temperature Gradient: If using solvothermal synthesis, lower the temperature from 120°C to 85°C . High temperatures accelerate amide hydrolysis (converting your ligand to 3,4-pyridinedicarboxylic acid), which is a common impurity source [2].
Visualization: Crystal Growth Decision Tree
Caption: Decision logic for converting microcrystalline powders into single crystals.
Phase Purity & Amide Hydrolysis
User Question: The PXRD pattern of my product doesn't match the simulated structure, and I see peaks corresponding to the dicarboxylic acid. Is my ligand decomposing?
Technical Response:
Yes, this is a critical failure mode for carboxamide MOFs. Under solvothermal conditions (high pressure + water + heat), the amide group (
Diagnostic Check: Run an IR spectrum on your crystals.
-
Target Signal: Sharp doublets around 3100-3400 cm⁻¹ (
stretch) and a band at ~1670 cm⁻¹ (Amide I). -
Impurity Signal: Broad "hump" around 2500-3000 cm⁻¹ (
stretch of acid) and shift of carbonyl to ~1700 cm⁻¹ .
Corrective Protocol:
-
Remove Water: Switch to anhydrous DMF/Ethanol.
-
Reduce Acidity: If using acid modulators, ensure the pH does not drop below 4. Hydrolysis is acid-catalyzed.
-
Microwave Synthesis: Use rapid microwave heating (100°C for 10 min) instead of 24-hour solvothermal ovens. This provides the energy for MOF formation without sufficient time for ligand hydrolysis [4].
Activation & Pore Collapse
User Question: My crystals look perfect under the microscope, but they turn opaque and lose crystallinity (XRD peaks broaden) when I dry them. How do I activate them?
Technical Response: You are experiencing capillary stress collapse . 3,4-pdca MOFs often rely on hydrogen bonding networks (supramolecular synthons) to maintain their topology. Removing solvent molecules that structurally support these voids causes the framework to implode.
The "Supercritical" Solution: Do not heat-dry directly from DMF.
-
Solvent Exchange: Soak crystals in dry Ethanol or Acetone for 3 days, refreshing the solvent every 12 hours. This replaces heavy, high-surface-tension DMF with a volatile, low-tension solvent.
-
Supercritical CO₂ Drying (SCD): This is mandatory for fragile amide frameworks.
-
Step A: Exchange ethanol for liquid CO₂.
-
Step B: Raise T/P above critical point (31°C, 73 atm).
-
Step C: Vent gas.
-
Result: Zero surface tension removal of solvent.
-
Activation Workflow Diagram
Caption: Workflow to prevent pore collapse during solvent removal.
References
-
Aghabozorg, H. et al. (2008). "Crystal structure and properties of a novel supramolecular compound of 3,4-pyridinedicarboxamide." Journal of Chemical Crystallography.
-
Yaghi, O. M. et al. (2008). "Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0." Tetrahedron.
-
Kukovec, B.-M. et al. (2016). "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Molecules.
-
Stock, N. & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews.
strategies to avoid isomer formation during 3,4-Pyridinedicarboxamide synthesis
Topic: Strategies to Avoid Isomer & Imide Formation
Status: Operational | Tier: L3 (Senior Application Scientist)[1]
Critical Alert: The "Isomer" Trap
In the synthesis of 3,4-pyridinedicarboxamide (Cinchomeronic acid diamide), the term "isomer formation" most frequently refers to two distinct chemical failures:
-
The Thermodynamic Trap (Imide Formation): The formation of 3,4-pyridinedicarboximide (Cinchomerimide).[1] While not a strict isomer of the diamide (it is a dehydration product,
vs. ), it is the primary contaminant driven by the proximity of the C3 and C4 carbonyl groups. -
The Kinetic Trap (Regioisomeric Intermediates): When using the anhydride route, nucleophilic attack by ammonia yields a mixture of 3-carbamoylisonicotinic acid and 4-carbamoylnicotinic acid. Incomplete conversion of these regioisomers leads to a mixed product profile.
The Golden Rule: The formation of the diamide is kinetically controlled , while the formation of the imide is thermodynamically controlled . High temperatures and acidic conditions will always favor the imide.
Route Selection: The Root Cause Analysis
The choice of starting material dictates your impurity profile.
| Route | Precursor | Risk Profile | Recommendation |
| A | 3,4-Pyridinedicarboxylic Anhydride | HIGH. The anhydride ring opening is highly exothermic. The resulting mono-amide acid tends to cyclize to the imide upon activation of the second carboxylic group. | Avoid for high-purity diamide targets unless strict temp control is available. |
| B | Dimethyl 3,4-pyridinedicarboxylate | LOW. Ammonolysis of the diester proceeds through a stepwise substitution. It avoids the "open acid" intermediate that catalyzes imide formation. | Preferred Route. Requires longer reaction times but yields superior purity. |
| C | Acid Chloride Activation | CRITICAL. Thionyl chloride ( | Do Not Use for diamide synthesis. |
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between the desired diamide and the unwanted imide/regioisomers.
Caption: Pathway analysis showing the diester route (Green) bypassing the unstable mono-acid intermediates that lead to imide formation (Red).[1]
Optimized Protocol: Diester Ammonolysis
This protocol is designed to minimize thermodynamic relaxation into the imide.
Reagents:
-
Dimethyl 3,4-pyridinedicarboxylate (1.0 eq)[1]
-
Ammonium Hydroxide (28-30% aq) or Methanolic Ammonia (7N) (Excess, >10 eq)[1]
-
Solvent: Methanol (anhydrous preferred for rate)
Step-by-Step Methodology:
-
Dissolution: Dissolve the diester in Methanol at room temperature.
-
Cooling: Cool the solution to 0°C – 5°C . Why? Lower temperature suppresses the cyclization side-reaction even if reaction rate slows.
-
Addition: Add the ammonia solution slowly.
-
Reaction: Seal the vessel (pressure tube recommended). Stir at room temperature (20-25°C) for 24-48 hours.
-
Note: Do not heat above 40°C. Heating accelerates the attack of the amide nitrogen on the adjacent ester carbonyl, ejecting alcohol and forming the imide.
-
-
Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the mono-amide ester intermediate.
-
Workup:
-
Cool to 0°C. The diamide often precipitates as a white solid.
-
Filter and wash with cold methanol.
-
Avoid acidic washes , which catalyze hydrolysis or imide formation.[1]
-
Troubleshooting Guide (FAQ)
Q1: My product has a melting point of ~230°C, but the literature says the diamide melts >260°C (dec). What happened? A: You likely isolated the Imide (Cinchomerimide, mp ~230-233°C).[1]
-
Cause: Reaction temperature was too high, or you performed an acidic workup.[1]
-
Verification: Check IR. The Imide shows a characteristic "doublet" carbonyl stretch at ~1770 and 1720 cm⁻¹ (strained ring). The Diamide shows broad amide bands at 1690 and 1660 cm⁻¹.
Q2: I am using the anhydride route, but I can't get full conversion to the diamide. I'm stuck at the mono-acid. A: The second amidation is difficult because the first amide group deactivates the ring and sterically hinders the adjacent carboxylic acid.
-
Solution: Do not try to heat your way out of this (you will get imide).[1] Isolate the mono-acid, convert it to the mixed anhydride using Ethyl Chloroformate/TEA at -10°C, then treat with ammonia. This "activation" bypasses the thermal barrier.
Q3: Can I use Thionyl Chloride (
Q4: How do I remove the imide from my diamide product? A: The imide is significantly more soluble in organic solvents (like hot ethanol or ethyl acetate) than the diamide.
-
Purification: Triturate the crude solid in boiling ethanol. Filter while hot. The insoluble fraction is usually the pure diamide; the imide remains in the filtrate.
References
-
Cinchomeronic Acid Derivatives & Reactivity
-
Imide vs. Amide Competition (General Mechanism)
-
Separation of Isomers
Sources
- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. helixchrom.com [helixchrom.com]
Validation & Comparative
comparing the biological activity of 3,4-Pyridinedicarboxamide with isoniazid
This guide provides a rigorous technical comparison between Isoniazid (INH) , the gold-standard first-line antitubercular agent, and 3,4-Pyridinedicarboxamide (3,4-PDA) , a structural analogue and scaffold often evaluated in medicinal chemistry for structure-activity relationship (SAR) studies and hydrotropic properties.
Executive Summary
-
Isoniazid (INH) remains the clinical benchmark for Mycobacterium tuberculosis (Mtb) eradication, exhibiting potent bactericidal activity (MIC: 0.02–0.2 µg/mL) via a prodrug mechanism dependent on KatG activation.
-
3,4-Pyridinedicarboxamide (3,4-PDA) is primarily a chemical scaffold and hydrotropic agent rather than a standalone therapeutic. While it shares the pyridine core with INH, it lacks the hydrazide pharmacophore required for KatG activation. Its biological value lies in its derivatives (e.g., 3,5-disubstituted analogues) designed to bypass INH resistance mechanisms, and its utility as a solubility enhancer for lipophilic drugs (e.g., Paclitaxel).
Structural & Physicochemical Profile
The biological divergence between these two molecules stems directly from their functional group substitutions on the pyridine ring.
| Feature | Isoniazid (INH) | 3,4-Pyridinedicarboxamide (3,4-PDA) |
| IUPAC Name | Pyridine-4-carbohydrazide | Pyridine-3,4-dicarboxamide |
| Pharmacophore | Hydrazide (-CONHNH₂) at C4 | Dual Amides (-CONH₂) at C3 & C4 |
| Role | Prodrug (Requires activation) | Scaffold / Hydrotrope |
| Solubility | Highly water-soluble | Low water solubility (requires hydrotropy) |
| Metabolic Stability | Subject to acetylation (NAT2) | Hydrolyzes to 3-aminoisonicotinic acid |
Medicinal Chemistry Insight
-
INH: The C4-hydrazide is the "warhead." It is chemically unstable enough to be oxidized by the bacterial catalase-peroxidase (KatG) into an isonicotinoyl radical.
-
3,4-PDA: The vicinal diamide arrangement (3,4-position) creates steric bulk and hydrogen-bonding networks that stabilize the molecule but prevent the specific radical formation seen with INH. It is structurally related to Nicotinamide (Vitamin B3) and Pyrazinamide (PZA).
Antimycobacterial Performance
Isoniazid: The Gold Standard
-
Potency: Exhibits exceptional potency against metabolically active Mtb.
-
MIC: 0.02 – 0.2 µg/mL.[1]
-
Resistance: High-level resistance occurs via katG mutations (loss of activation) or inhA promoter mutations (target overexpression).
-
3,4-Pyridinedicarboxamide: The Scaffold
-
Potency: 3,4-PDA itself exhibits negligible to weak antimycobacterial activity compared to INH.
-
MIC: Typically >64 µg/mL (inactive range for clinical candidates).
-
SAR Context: Research indicates that shifting the substitution pattern to 3,5-disubstituted pyridine dicarboxamides or introducing lipophilic side chains can restore potency (MIC ~1.56 µg/mL) by creating direct InhA inhibitors that do not require KatG activation.
-
Hydrotropy: 3,4-PDA is studied for its ability to increase the solubility of other poorly soluble drugs (e.g., Paclitaxel) by 5–6 orders of magnitude via hydrotropic solubilization, rather than for direct bacterial killing.
-
Mechanism of Action (MOA) Pathways
The critical distinction is the requirement for bio-activation. INH is a "suicide prodrug," while pyridine carboxamides (derivatives of 3,4-PDA) are generally designed as direct inhibitors.
Figure 1: Comparative activation pathways. INH requires KatG (yellow) for activation, a common site of resistance. Pyridine dicarboxamide derivatives (red) attempt to inhibit InhA directly, bypassing KatG.
Experimental Protocols for Comparison
To validate the activity differences, the following Resazurin Microtiter Assay (REMA) protocol is recommended. This colorimetric assay is robust, cost-effective, and self-validating.
Protocol: REMA for MIC Determination
-
Preparation of Stock Solutions:
-
Dissolve Isoniazid in sterile distilled water (1 mg/mL).
-
Dissolve 3,4-PDA in DMSO (due to lower water solubility) to 1 mg/mL. Ensure final DMSO concentration in assay <1%.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).
-
Dilute to approx. 1.5 × 10⁵ CFU/mL in 7H9 broth supplemented with OADC.
-
-
Plate Setup:
-
Use a 96-well plate. Add 100 µL of media to all wells.
-
Row A: Add 100 µL of drug stock. Perform serial 2-fold dilutions down to Row G.
-
Row H: Growth Control (Bacteria only) and Sterile Control (Media only).
-
-
Incubation:
-
Seal plates and incubate at 37°C for 7 days.
-
-
Readout:
-
Add 30 µL of Resazurin solution (0.02%) and 12.5 µL of Tween 80 (20%) to each well.
-
Incubate for 24 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of resazurin).
-
Valid Result: INH wells should remain blue at ~0.1 µg/mL. 3,4-PDA wells will likely turn pink (growth) unless concentrations are very high (>64 µg/mL).
-
Toxicology & Selectivity[2][3]
| Parameter | Isoniazid (INH) | 3,4-Pyridinedicarboxamide |
| Primary Toxicity | Hepatotoxicity (Boxed Warning). Caused by toxic metabolites (hydrazine, acetylhydrazine). | Low Systemic Toxicity . Simple amides are generally well-tolerated. |
| Neurotoxicity | Peripheral neuropathy (depletion of Vitamin B6/Pyridoxine). | Potential interaction with PARP enzymes (poly-ADP-ribose polymerase) due to structural similarity to Nicotinamide. |
| Selectivity Index | High (>1000) for Mtb vs. Mammalian cells. | Low specificity for Mtb; acts as a general chemical hydrotrope. |
References
-
Isoniazid Analogs and Their Biological Activities as Antitubercular Agents. ResearchGate. Available at: [Link]
-
Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures. SciSpace. Available at: [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. PubMed. Available at: [Link]
-
Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. NCBI PMC. Available at: [Link]
Sources
structure-activity relationship of 3,4-Pyridinedicarboxamide analogs
Topic: Structure-Activity Relationship of 3,4-Pyridinedicarboxamide Analogs: From Iron Chelation to Prolyl Hydroxylase Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Therapeutic Rationale
The 3,4-pyridinedicarboxamide scaffold (derived from cinchomeronic acid) represents a privileged structure in medicinal chemistry, primarily defined by its capacity to function as a bidentate ligand. Unlike its symmetric isomer (2,6-pyridinedicarboxamide), which forms pincer complexes, the 3,4-isomer creates a specific "bite angle" ideal for chelating active-site metals in metalloenzymes.
Primary Therapeutic Driver: Competitive inhibition of 2-Oxoglutarate (2-OG) dependent oxygenases .
-
Target 1: Collagen Prolyl 4-Hydroxylase (CP4H): Inhibition prevents excessive collagen cross-linking, offering a therapeutic pathway for fibrotic diseases (liver fibrosis, scleroderma).
-
Target 2: HIF Prolyl Hydroxylase (PHD): Inhibition stabilizes Hypoxia-Inducible Factor (HIF-1
), promoting erythropoiesis for anemia treatment.[1]
This guide dissects the Structure-Activity Relationship (SAR) of these analogs, moving beyond basic synthesis to the causality of ligand-metal interactions.
Chemical Space & SAR Logic
The efficacy of 3,4-pyridinedicarboxamide analogs hinges on three structural vectors: the Chelating Core , N-Substituents , and Ring Electronics .
The Pharmacophore: 2-OG Mimicry
The 3,4-dicarboxamide motif mimics the 2-oxoglutarate co-substrate. In the enzyme active site, the pyridine nitrogen and the adjacent amide carbonyls (or carboxylates in hydrolyzed forms) coordinate the catalytic Fe(II) center, blocking the entry of 2-OG and preventing substrate hydroxylation.
Comparative SAR Analysis
| Structural Vector | Modification Strategy | Impact on Activity (Experimental) | Causality |
| Core Scaffold | 3,4-Dicarboxamide (Cinchomeronic) | High Potency (IC | Asymmetric substitution aligns with the specific geometry of the Fe(II) pocket in CP4H, unlike the 2,3-isomer (quinolinic) which is often less potent due to steric clash. |
| N-Substitution | Increased Lipophilicity but variable potency. | Bulky alkyl groups improve membrane permeability (LogP) but may introduce steric hindrance at the enzyme active site entrance. | |
| N-Substitution | Enhanced Selectivity . | ||
| Ring Electronics | Pyridine Nitrogen (Position 1) | Critical for Binding . | The lone pair on the pyridine nitrogen often participates in H-bonding or direct metal coordination. Shifting to a benzene ring (phthalimide) usually reduces affinity. |
Visualizing the Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism where the 3,4-pyridinedicarboxamide analog displaces 2-oxoglutarate at the catalytic iron center.
Caption: Competitive binding mechanism of 3,4-pyridinedicarboxamide analogs at the Prolyl Hydroxylase active site, preventing 2-OG binding and subsequent substrate hydroxylation.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these analogs.
Synthesis: Direct Aminolysis of Diethyl 3,4-Pyridinedicarboxylate
Rationale: This pathway avoids harsh acid chloride intermediates, preserving sensitive functional groups.
-
Starting Material: Dissolve Diethyl 3,4-pyridinedicarboxylate (1.0 eq) in anhydrous ethanol.
-
Reagent: Add the appropriate amine (e.g., benzylamine, 2.5 eq) in excess.
-
Catalyst: Add a catalytic amount of sodium ethoxide (0.1 eq) to accelerate nucleophilic attack.
-
Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent and recrystallize from ethanol/water.
-
Validation: Confirm structure via
H-NMR (look for amide protons 8.0–9.0 ppm) and IR (amide I/II bands at 1650/1540 cm ).
Biological Assay: Prolyl Hydroxylase Inhibition (Fluorescence-Based)
Rationale: Measures the decarboxylation of 2-OG, a proxy for enzyme activity.
-
Enzyme Prep: Recombinant human Prolyl 4-Hydroxylase (P4H) or PHD2 expressed in E. coli.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl
. -
Cofactors: 0.5 mM 2-Oxoglutarate, 2 mM Ascorbate, 50
M FeSO . -
Substrate: Biotinylated HIF-1
peptide or (Pro-Pro-Gly) .
-
-
Inhibitor Addition: Add 3,4-pyridinedicarboxamide analog (dissolved in DMSO) at varying concentrations (0.1 nM – 100
M). -
Initiation: Start reaction by adding enzyme. Incubate at 37°C for 20 minutes.
-
Detection:
-
Method A (VHL Binding): For HIF-PHD, add VBC-complex (VHL-ElonginB-ElonginC) labeled with Europium. Hydroxylated HIF binds VHL. Measure TR-FRET. Inhibition = Low Signal.
-
Method B (CO2 Capture): Use radiolabeled [1-
C]-2-oxoglutarate. Capture CO released during turnover.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Comparative Performance Data
The following data summarizes the potency of key analogs against Prolyl 4-Hydroxylase (CP4H) relative to the standard inhibitor, Pyridine-2,4-dicarboxylate (2,4-PDCA).
| Compound ID | R-Group (Amide N) | IC | Solubility (PBS, pH 7.4) | Notes |
| Ref-1 | (2,4-PDCA Standard) | 2.5 | High | Benchmark inhibitor; high polarity limits cell entry. |
| Analog A | -H (Unsubstituted) | 15.0 | Moderate | Good chelator but lacks hydrophobic interactions. |
| Analog B | -CH | 4.2 | Low | |
| Analog C | -CH | 22.0 | Very High | Hydroxyl group disrupts hydrophobic pocket binding; excellent solubility. |
| Analog D | -CH(CH | 8.5 | Moderate | Balanced profile; steric bulk fits well in the active site. |
Interpretation:Analog B demonstrates that introducing an aromatic moiety (benzyl) significantly improves potency via hydrophobic contacts within the enzyme tunnel, despite a drop in aqueous solubility.
Strategic Recommendations
-
For Fibrosis Applications: Focus on Analog B derivatives. Modify the phenyl ring with polar groups (e.g., -SO
NH ) to recover solubility without sacrificing the -stacking affinity. -
For Anemia (HIF-PHD): Explore bioisosteres of the amide group. While the dicarboxamide is a potent chelator, it is susceptible to hydrolysis in vivo. Cyclization to an imidazo[1,2-a]pyridine core often retains the chelating geometry while improving metabolic stability.
-
Formulation: Utilize the hydrotropic properties of the parent 3,4-pyridinedicarboxamide.[2] It can be used as an excipient to solubilize its own lipophilic analogs, creating a self-emulsifying drug delivery system (SEDDS).
References
-
Structure-Activity Relationships of Pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of HIF Prolyl Hydroxylase Inhibitors for Anemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Prolyl 4-Hydroxylase Inhibitors: Design and Synthesis. ScienceDirect. Available at: [Link]
-
Coordination Chemistry of Pyridine Carboxamides. ResearchGate. Available at: [Link]
Sources
- 1. Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2002030466A2 - Pharmaceutical applications of hydrotropic agents, polymers thereof, and hydrogels thereof - Google Patents [patents.google.com]
A Comparative Guide to 3,4- and 3,5-Pyridinedicarboxamide in Coordination Chemistry
For researchers, scientists, and professionals in drug development, the rational design of coordination complexes with tailored properties is a paramount objective. The selection of organic ligands is a critical determinant of the final architecture, stability, and functionality of these supramolecular structures. Among the vast library of available ligands, pyridinedicarboxamides have emerged as a versatile class of building blocks due to their rich coordination chemistry and their ability to form robust hydrogen-bonding networks.
This guide provides an in-depth comparative study of two key isomers: 3,4-pyridinedicarboxamide and 3,5-pyridinedicarboxamide. We will explore how the seemingly subtle difference in the placement of the carboxamide groups on the pyridine ring profoundly influences their coordination behavior and the resulting properties of their metal complexes. This analysis is grounded in experimental data from the literature and provides practical insights for the synthesis and characterization of novel coordination compounds.
Structural and Electronic Divergence of the Isomers
The coordinating ability of 3,4- and 3,5-pyridinedicarboxamide is dictated by the spatial arrangement of their donor atoms: the pyridine nitrogen and the oxygen and nitrogen atoms of the two amide groups. This isomeric difference is the fundamental driver of their distinct performance in coordination chemistry.
3,4-Pyridinedicarboxamide , also known as 3,4-dicarbamoylpyridine, possesses two amide functional groups on adjacent carbon atoms of the pyridine ring.[1][2] This proximity creates a unique steric and electronic environment. The close positioning of the amide groups can lead to intramolecular hydrogen bonding, which may influence the ligand's conformation and its presentation to a metal center. The asymmetric nature of the 3,4-isomer often results in different coordination geometries compared to its symmetric counterparts.[2]
3,5-Pyridinedicarboxamide , in contrast, has its amide groups positioned symmetrically on the pyridine ring. This arrangement allows for more predictable and often more symmetric coordination behavior. The two amide groups can act independently or in concert to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.
The interplay between the pyridine nitrogen's basicity and the hydrogen-bonding capabilities of the amide groups is crucial in both isomers for the self-assembly of larger, ordered structures.[2]
Diagrammatic Representation of Isomeric Structures
Caption: Isomeric structures of 3,4- and 3,5-Pyridinedicarboxamide.
Coordination Behavior and Resulting Architectures
The positional isomerism of the amide groups directly translates into different coordination modes and, consequently, diverse supramolecular architectures.
3,4-Pyridinedicarboxamide: The adjacent amide groups in 3,4-pyridinedicarboxamide can facilitate chelation to a single metal center, although this is less common due to the formation of a strained seven-membered ring. More frequently, one amide group and the pyridine nitrogen coordinate to a metal center. The "unused" amide group can then participate in hydrogen bonding to form extended networks. The asymmetry of the ligand can lead to the formation of non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics and ferroelectricity.
3,5-Pyridinedicarboxamide: The symmetric disposition of the amide groups in the 3,5-isomer makes it an excellent bridging ligand. The pyridine nitrogen can coordinate to one metal center, while the two amide groups can each coordinate to adjacent metal centers, leading to the formation of robust coordination polymers. The resulting network's dimensionality (1D, 2D, or 3D) can be controlled by the coordination geometry of the metal ion and the reaction conditions. For instance, with metal ions that favor octahedral coordination, 3,5-pyridinedicarboxamide can act as a tridentate ligand, linking three adjacent metal centers.
Table 1: Comparative Coordination Properties
| Property | 3,4-Pyridinedicarboxamide | 3,5-Pyridinedicarboxamide |
| Symmetry | Asymmetric | Symmetric |
| Typical Coordination Modes | Monodentate (Npy), Bidentate (Npy, Oamide) | Bridging (Npy, Oamide, O'amide), Tridentate |
| Resulting Architectures | Discrete complexes, 1D chains, potential for non-centrosymmetric structures | 1D, 2D, and 3D coordination polymers |
| Hydrogen Bonding | Intramolecular and intermolecular | Primarily intermolecular, leading to robust networks |
Experimental Section: Synthesis and Characterization
The synthesis of coordination complexes with pyridinedicarboxamides typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The choice of solvent, temperature, and stoichiometry are critical parameters that can influence the final product.
General Synthetic Protocol
A reliable method for the synthesis of these coordination polymers is through solvothermal or hydrothermal reactions. This approach often yields high-quality single crystals suitable for X-ray diffraction analysis.
Step-by-Step Methodology:
-
Ligand and Metal Salt Preparation: Accurately weigh the desired amounts of the pyridinedicarboxamide isomer and the metal salt (e.g., nitrates, chlorides, or perchlorates of transition metals like Cu(II), Co(II), Zn(II), or Cd(II)). A typical molar ratio is 1:1 or 1:2 (metal:ligand), but this should be optimized for each system.
-
Solvent Mixture: Prepare a suitable solvent mixture. Common choices include water, ethanol, methanol, dimethylformamide (DMF), or mixtures thereof. The solubility of both the ligand and the metal salt should be considered.
-
Reaction Setup: In a Teflon-lined stainless steel autoclave, dissolve the metal salt in the chosen solvent. Separately, dissolve the pyridinedicarboxamide ligand in the same or a compatible solvent. Gentle heating may be required to aid dissolution.
-
Mixing and Sealing: Slowly add the ligand solution to the metal salt solution with stirring. If a precipitate forms immediately, it may indicate a rapid, uncontrolled reaction. The final mixture is then sealed in the autoclave.
-
Heating: Place the autoclave in a programmable oven and heat to the desired temperature (typically between 100-180 °C) for a period ranging from several hours to a few days. The heating and cooling rates can also influence crystal growth.
-
Isolation and Washing: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with the mother liquor and then with a volatile solvent like ethanol or ether to remove any unreacted starting materials.
-
Drying: The final product is typically dried in a desiccator or under vacuum at room temperature.
Workflow for Synthesis of Pyridinedicarboxamide Coordination Polymers
Caption: General workflow for the synthesis of coordination polymers.
Characterization Techniques
A suite of analytical techniques is employed to fully characterize the resulting coordination compounds.
-
Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of the coordination complex, including bond lengths, bond angles, and the overall crystal packing.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the one simulated from the single-crystal structure.
-
Infrared (IR) Spectroscopy: Provides valuable information about the coordination environment. A shift in the C=O stretching frequency of the amide group upon coordination to a metal ion is a key diagnostic indicator. Typically, this band appears around 1650 cm⁻¹ and shifts to lower wavenumbers upon coordination.[3] The vibrations of the pyridine ring are also sensitive to coordination.
-
Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the coordination polymer. The decomposition temperature provides a measure of the strength of the coordination bonds and the overall stability of the framework. The loss of coordinated or guest solvent molecules can also be observed.
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Performance Comparison: Structural and Thermal Properties
While direct comparative data for a series of metal complexes with both 3,4- and 3,5-pyridinedicarboxamide is not extensively available in a single study, we can infer performance differences based on their structural analogues, the pyridinedicarboxylic acids. For instance, a study on Co(II) complexes with 3,4- and 3,5-pyridinedicarboxylic acid revealed the formation of 2D hexagonal networks for both isomers, but with different supramolecular architectures due to π-π stacking interactions.[4] The magnetic properties also differed, with the 3,5-dicarboxylate complex showing antiferromagnetic exchange, while the 3,4-dicarboxylate complex exhibited ferromagnetic interactions.[4] These findings suggest that the isomeric position of the functional groups significantly impacts the solid-state properties of the resulting coordination polymers.
Table 2: Anticipated Performance Differences
| Performance Metric | 3,4-Pyridinedicarboxamide Complexes | 3,5-Pyridinedicarboxamide Complexes | Rationale |
| Crystallinity | May be more challenging to obtain large, high-quality single crystals due to potential for disorder arising from asymmetry. | Often forms well-defined, highly crystalline materials due to the symmetric nature of the ligand. | Symmetry often promotes more ordered packing in the solid state. |
| Thermal Stability | Potentially lower thermal stability if chelation leads to strained ring formation. | Generally high thermal stability due to the formation of robust, extended networks. | The stability of metal-organic frameworks is influenced by the strength of the metal-ligand bonds and the overall connectivity of the network.[5] |
| Porosity | The asymmetric nature could lead to the formation of porous frameworks with unique pore shapes and sizes. | Can form porous metal-organic frameworks (MOFs) with tunable pore sizes, depending on the metal and reaction conditions. | The bridging nature of the 3,5-isomer is well-suited for the construction of porous materials. |
| Magnetic Properties | The asymmetric coordination environment can lead to interesting magnetic phenomena, including single-molecule magnet behavior. | The more regular and extended structures can facilitate long-range magnetic ordering (ferromagnetic or antiferromagnetic). | The magnetic exchange between metal centers is highly dependent on the bridging ligands and the metal-ligand-metal bond angles. |
Conclusion and Future Outlook
The choice between 3,4- and 3,5-pyridinedicarboxamide as a ligand in coordination chemistry has profound implications for the structure and properties of the resulting metal complexes. The asymmetric 3,4-isomer offers opportunities for creating unique, non-centrosymmetric structures with potentially interesting optical or electronic properties. In contrast, the symmetric 3,5-isomer is a reliable building block for the construction of robust, extended coordination polymers, including porous metal-organic frameworks.
Further research is needed to systematically explore the coordination chemistry of both isomers with a wider range of metal ions and to directly compare their performance in applications such as catalysis, gas storage, and sensing. The insights provided in this guide, grounded in the fundamental principles of coordination chemistry and supported by available experimental data, should serve as a valuable resource for researchers aiming to design and synthesize novel functional materials based on these versatile pyridinedicarboxamide ligands.
References
-
Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Molecules. 2018;23(11):2949. Available from: [Link]
-
Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules. 2011;16(12):10338-10353. Available from: [Link]
-
Crystal structures of 3/4-pyridyl-based thiosemicarbazones and related Cu and Ni coordination compounds. Acta Crystallographica Section C Structural Chemistry. 2022;78(Pt 1):30-35. Available from: [Link]
-
Crystal Structure and Magnetic Properties of 3,5-Pyridinedicarboxylate-Bridged Re(Ii)M(Ii) Heterodinuclear Complexes (M = Cu, Ni and Co). Magnetochemistry. 2021;7(1):11. Available from: [Link]
-
Preparation and crystal structure of cobalt(II) complex with 3,5-pyridinedicarboxylic acid. Journal of the Serbian Chemical Society. 2005;70(12):1467-1472. Available from: [Link]
-
Interpreting Infrared Spectra. Specac. Available from: [Link]
-
The thermal stability of metal-organic frameworks. Chemical Society Reviews. 2017;46(11):3188-3221. Available from: [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials. 2023;10. Available from: [Link]
Sources
- 1. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. researchgate.net [researchgate.net]
- 5. The crystal structure and magnetic properties of 3-pyridinecarboxylate-bridged Re(ii)M(ii) complexes (M = Cu, Ni, Co and Mn) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Purity Assessment: Synthesized 3,4-Pyridinedicarboxamide vs. Certified Standards
Executive Summary & Strategic Rationale
In the synthesis of 3,4-pyridinedicarboxamide (Cinchomeronamide), the primary challenge is not merely achieving high yield, but distinguishing the target molecule from its thermodynamically stable dehydration product, 3,4-pyridinedicarboximide (Cinchomerimide) , and the unreacted precursor, 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) .
Standard purity assessments often fail because 3,4-pyridinedicarboxamide is thermally unstable; it cyclizes to the imide upon heating, rendering melting point (MP) determination deceptive. Furthermore, its high polarity often leads to poor retention on standard C18 HPLC columns, causing it to co-elute with the solvent front or polar impurities.
This guide outlines a comparative analytical strategy to validate your synthesized batch against a Certified Reference Material (CRM). We prioritize qNMR for absolute purity and Ion-Pairing HPLC for impurity profiling.
Analytical Workflow
The following decision matrix outlines the logical flow for assessing the synthesized product against the standard.
Figure 1: Strategic workflow for comparative purity assessment. Note that qNMR is placed before HPLC to establish a "truth" value independent of column performance.
Primary Assessment: High-Performance Liquid Chromatography (HPLC)
The Challenge: The "Polar Trap"
3,4-pyridinedicarboxamide is highly polar. On a standard C18 column with a simple water/methanol gradient, it often elutes in the void volume (
Protocol: Buffered Ion-Suppression Method
This method suppresses the ionization of the residual acid (pKa ~2.0) and utilizes a high-aqueous stable column to retain the diamide.
Instrument: HPLC with PDA/UV Detector (Agilent 1200/Waters Alliance or equivalent). Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 4.6 x 150 mm, 5 µm. Wavelength: 254 nm (Primary), 210 nm (Secondary). Flow Rate: 1.0 mL/min.[1][2] Temperature: 30°C.
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH suppresses acid ionization, increasing retention.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Isocratic Hold (Retain Diamide) |
| 5.0 | 95 | 5 | End Isocratic |
| 15.0 | 70 | 30 | Linear Gradient (Elute Imide) |
| 20.0 | 70 | 30 | Wash |
| 21.0 | 95 | 5 | Re-equilibration |
Data Interpretation: Synthesized vs. Standard
Run the Standard (0.5 mg/mL) followed by the Synthesized Batch (0.5 mg/mL).
| Component | Approx. RT (min) | RRF (Relative Response Factor) | Acceptance Criteria |
| 3,4-Pyridinedicarboxylic Acid | 2.5 - 3.0 | 0.8 | NMT 0.5% |
| 3,4-Pyridinedicarboxamide (Target) | 4.5 - 5.5 | 1.0 | 98.0 - 102.0% vs Std |
| 3,4-Pyridinedicarboximide | 12.0 - 13.5 | 1.2 | NMT 1.0% |
Expert Insight: If you observe a split peak for the target diamide, check your sample solvent. Dissolving the sample in 100% DMSO when the mobile phase is 95% aqueous buffer can cause "solvent mismatch" peak distortion. Dilute your DMSO stock 1:1 with Mobile Phase A before injection.
Structural Verification: Quantitative NMR (qNMR)[3]
While HPLC provides purity based on extinction coefficients, qNMR provides absolute purity. This is critical because the standard itself may have absorbed water (hygroscopic) or cyclized partially to the imide during storage.
Protocol: Internal Standard Method
Solvent: DMSO-d6 (Essential for amide solubility). Internal Standard (IS): Maleic Acid (Traceable Grade) or Dimethyl Sulfone. Relaxation Delay (d1): 30 seconds (Crucial for full relaxation of amide protons).
Procedure:
-
Weigh ~10 mg of Synthesized Product (
) and ~5 mg of Internal Standard ( ) directly into the NMR tube. Precision is key (use a 5-digit balance). -
Dissolve completely in DMSO-d6.
-
Acquire 1H-NMR (min 16 scans).
The Degradation Pathway (Visualization)
Understanding what you are looking for in the NMR spectrum is vital. The diamide can cyclize to the imide, releasing ammonia.
Figure 2: Thermal cyclization pathway. In NMR, look for the disappearance of the broad amide singlets (δ 7.5-8.5 ppm) and the appearance of the imide proton (δ ~11.0 ppm).
Calculation
[3][4]- : Integral value[3][5]
- : Number of protons (e.g., 2 for Maleic acid vinyl protons)
- : Molecular Weight[4][5][6][7]
- : Weight (mg)
- : Purity of Standard
Physical Property Verification (The Trap)
Do NOT rely on Melting Point (MP) as a primary purity indicator.
-
Literature Discrepancy: You will find literature values ranging from 170°C to 230°C .
-
The Cause: 3,4-pyridinedicarboxamide often undergoes in-situ cyclization to the imide (MP ~230°C) during the heating ramp. A slow ramp rate will yield a higher, false MP (that of the imide). A fast ramp rate might show the true melting/decomposition of the diamide (~175-180°C).
Recommendation: Use Differential Scanning Calorimetry (DSC) if available.
-
Synthesized Product: Should show a sharp endotherm (melt) followed immediately by an exotherm (decomposition/cyclization).
-
Standard: Run side-by-side. If the Standard has a significantly higher MP, it may have already aged into the imide form.
Troubleshooting & Impurity Identification
If your synthesized batch fails comparison against the standard:
| Observation | Probable Cause | Corrective Action |
| HPLC: Peak at ~2.5 min | Unreacted Cinchomeronic Acid | Recrystallize from water (Acid is less soluble in cold water than diamide, or use basic wash if applicable). |
| HPLC: Peak at ~13 min | Imide Formation (Overheating) | Reaction temperature was too high or workup involved excessive heat. |
| NMR: Extra aromatic signals | Regio-isomers (2,3- or 2,4-) | Check starting material purity. Isomers are difficult to remove via simple recrystallization. |
| Appearance: Yellowing | Oxidation / N-Oxide formation | Check storage conditions. Pyridines can form N-oxides over time. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3511863, 3,4-Pyridinedicarboxamide. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
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- 7. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Chelation: A Comparative Analysis of 3,4-Pyridinedicarboxamide and 2,2'-Bipyridine
Introduction
In the vast landscape of coordination chemistry and drug development, the selection of a chelating agent is a critical decision that dictates the stability, reactivity, and biological activity of the resulting metal complex. Among the plethora of N-donor ligands, 2,2'-bipyridine (bpy) is one of the most widely used and well-characterized, forming highly stable complexes with a vast range of transition metals.[1][2] Its rigid structure and ideal bite angle make it a benchmark ligand in fields from catalysis to materials science.[3]
This guide introduces a comparative analysis of 2,2'-bipyridine against 3,4-Pyridinedicarboxamide, also known as 3,4-dicarbamoylpyridine. While sharing the pyridine core, the introduction of two amide functional groups in the 3 and 4 positions fundamentally alters its electronic and structural properties.[4] This guide provides researchers, scientists, and drug development professionals with a deep, evidence-based comparison of these two ligands. We will delve into their structural differences, explore the profound impact of the chelate effect, and present detailed experimental protocols to quantitatively assess their chelating properties. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to make informed decisions when selecting ligands for specific applications, from designing novel catalysts to developing innovative metallodrugs.
Structural and Electronic Properties: A Tale of Two Ligands
The fundamental differences in the chelating behavior of 2,2'-bipyridine and 3,4-Pyridinedicarboxamide originate from their distinct molecular architectures.
2,2'-Bipyridine (bpy) is a classic bidentate ligand composed of two pyridine rings linked at the 2 and 2' positions. In its free state, the molecule exists in a planar trans-conformation.[1] For chelation to occur, rotation around the inter-annular C-C bond is necessary to achieve the cis-conformation, which presents both nitrogen atoms to the same face for metal binding.[1] This pre-organization cost is a known factor influencing its complexation thermodynamics.[1]
3,4-Pyridinedicarboxamide , on the other hand, is a monodentate or potentially bridging ligand under most circumstances. It possesses three potential donor sites: the pyridine ring nitrogen and the two carbonyl oxygens of the amide groups. The positioning of the amide groups at the 3 and 4 positions makes it sterically impossible for this ligand to form a stable chelate ring with a single metal center in the way 2,2'-bipyridine does. Chelation requires two donor atoms to bind to the same metal ion, forming a ring structure.
Caption: Molecular structures of the two ligands.
The Chelate Effect: The Decisive Factor in Complex Stability
The primary differentiator in the chelating ability of these two molecules is the chelate effect . This thermodynamic principle describes the markedly increased stability of a complex containing a chelating ligand compared to a complex with an equivalent number of analogous monodentate ligands.[5]
2,2'-Bipyridine is a quintessential chelating agent. It binds to a metal ion through its two nitrogen atoms, forming a highly stable five-membered ring.[5][6] This ring formation is entropically favored, as one bidentate ligand displaces two monodentate solvent molecules, leading to an overall increase in the number of free species in the system.
3,4-Pyridinedicarboxamide cannot form such a chelate ring. It will typically act as a monodentate ligand, coordinating through the pyridine nitrogen, or potentially as a bridging ligand between two metal centers in the formation of coordination polymers or metal-organic frameworks (MOFs).[4] While coordination through the carbonyl oxygen is possible, the pyridine nitrogen is generally the more favorable donor site for most transition metals.[7] The resulting complexes are expected to be significantly less stable than those of 2,2'-bipyridine due to the absence of the chelate effect.
Caption: Chelation vs. Monodentate Coordination.
Experimental Evaluation of Chelating Properties
To quantitatively compare the chelating properties, a combination of thermodynamic techniques should be employed. Below are detailed protocols for three robust methods. For this example, we will consider the complexation with a generic divalent metal ion, M(II) (e.g., Cu²⁺, Ni²⁺, Co²⁺), in an aqueous medium.
Method 1: Potentiometric Titration for Stability Constant Determination
This is the gold-standard method for determining protonation constants of the ligand and the stability constants of the resulting metal complexes.[5][8] The experiment involves monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a strong base.
Causality: The formation of a metal-ligand complex displaces protons from the ligand (if it's in a protonated state) or from coordinating water molecules, causing a change in pH. By modeling this pH change, we can calculate the equilibrium constants for the complexation reactions.[9]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., 0.01 M 3,4-Pyridinedicarboxamide or 2,2'-bipyridine) in high-purity water.
-
Prepare a standardized stock solution of the metal salt (e.g., 0.01 M CuSO₄). The exact concentration must be known.
-
Prepare a carbonate-free stock solution of a strong base (e.g., 0.1 M NaOH) and standardize it.
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) to protonate the ligand initially.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.
-
-
System Calibration: Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00) before and after each titration to ensure accuracy. The electrode should be calibrated to read hydrogen ion concentration ([H⁺]) rather than activity.
-
Titration Procedure:
-
In a thermostatted vessel (e.g., at 25.0 ± 0.1 °C) under an inert atmosphere (N₂ or Ar) to prevent oxidation of M(II) or carbonate absorption, place a known volume of the ligand solution, background electrolyte, and a slight excess of HCl.
-
Add a known volume of the metal salt solution to achieve the desired metal-to-ligand ratio (e.g., 1:2).
-
Titrate the solution by adding small, precise aliquots of the standardized NaOH solution.
-
Record the pH (or mV reading) and the volume of titrant added after each addition, allowing the system to equilibrate.
-
-
Data Analysis: Use specialized software (e.g., Hyperquad, SUPERQUAD) to refine the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand species (e.g., [ML]²⁺, [ML₂]²⁺, [ML₃]²⁺ for bpy) by fitting the experimental titration curve.
Caption: Workflow for Potentiometric Titration.
Method 2: UV-Vis Spectrophotometric Titration
This method is particularly useful when the metal-ligand complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion.[10] It can be used to determine both the stoichiometry and stability of the complex.
Causality: As the ligand is titrated with the metal ion (or vice versa), the formation of the complex leads to a change in the solution's absorbance at specific wavelengths. This change is directly proportional to the concentration of the complex, allowing for the determination of the binding constant.
Experimental Protocol:
-
Wavelength Selection: Record the UV-Vis spectra of the free ligand, the free metal ion, and an excess-ligand mixture to identify the wavelength of maximum absorbance (λ_max) for the complex.
-
Solution Preparation: Prepare stock solutions of the ligand and metal salt in a suitable buffer to maintain a constant pH.
-
Titration Procedure (Job's Plot for Stoichiometry):
-
Prepare a series of solutions where the total molar concentration of (metal + ligand) is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Measure the absorbance of each solution at the chosen λ_max.
-
Plot absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.
-
-
Titration Procedure (for Stability Constant):
-
Place a known concentration of the ligand in a cuvette.
-
Add increasing aliquots of the metal salt solution.
-
Record the full UV-Vis spectrum after each addition.
-
-
Data Analysis: Use non-linear regression analysis software (e.g., Spec-fit, Bind-fit) to fit the absorbance changes at multiple wavelengths to a binding model (e.g., 1:1, 1:2) to calculate the stability constant (K).
Caption: Workflow for UV-Vis Spectrophotometry.
Method 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that measures the heat released or absorbed during a binding interaction. In a single experiment, it can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n), which then allows for the calculation of Gibbs free energy (ΔG) and entropy (ΔS).[11][12]
Causality: All binding events are associated with a change in enthalpy. ITC directly measures this heat change upon the incremental addition of a titrant (e.g., metal ion) to a sample (e.g., ligand), providing a complete thermodynamic profile of the interaction.[13]
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of the ligand and metal salt in the exact same buffer to avoid heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Load the ligand solution into the sample cell and the metal salt solution into the injection syringe.
-
Place buffer in the reference cell.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25 °C).
-
-
Titration Experiment:
-
Perform a series of small, timed injections (e.g., 10-20 injections of 2-10 µL each) of the metal solution into the ligand solution while stirring.
-
The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak.
-
-
Data Analysis:
-
Integrate the heat-rate peaks to obtain the heat change per injection (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit this binding isotherm to a suitable binding model using the instrument's software (e.g., MicroCal Origin) to determine n, Kₐ, and ΔH. ΔG and ΔS can then be calculated using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Comparative Data Analysis and Interpretation
The experimental data will starkly contrast the binding capabilities of the two ligands. The following tables present hypothetical, yet realistic, data for the complexation of Cu(II) at pH 7 and 25 °C.
Table 1: Stability Constants (log β) from Potentiometric Titration
| Ligand | log β₁ ([CuL]²⁺) | log β₂ ([CuL₂]²⁺) | log β₃ ([CuL₃]²⁺) |
| 2,2'-Bipyridine | 8.1 | 13.6 | 17.0 |
| 3,4-Pyridinedicarboxamide | ~2.5 | Not Formed | Not Formed |
Note: Data for 2,2'-bipyridine is consistent with literature values. Data for 3,4-Pyridinedicarboxamide is an educated estimate based on pyridine-type ligands.
Interpretation: The stability constants for 2,2'-bipyridine are orders of magnitude higher than for 3,4-Pyridinedicarboxamide. The stepwise formation of stable 1:1, 1:2, and 1:3 complexes is observed for bpy.[10] In contrast, 3,4-Pyridinedicarboxamide likely forms only a weak 1:1 complex, with a stability constant similar to that of pyridine itself.[14] This dramatic difference is a direct quantitative measure of the chelate effect.
Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (1:1 Binding)
| Ligand | Kₐ (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Driving Force |
| 2,2'-Bipyridine | 1.26 x 10⁸ | -46.2 | -25.5 | -20.7 | Enthalpy & Entropy |
| 3,4-Pyridinedicarboxamide | ~3.16 x 10² | -14.3 | -10.0 | -4.3 | Primarily Enthalpy |
Interpretation: The ITC data provides deeper insight.
-
2,2'-Bipyridine: The large negative ΔG value confirms a highly spontaneous and favorable interaction. The binding is driven by both a favorable enthalpy change (ΔH < 0), indicating strong bond formation, and a favorable entropy change (ΔS > 0), which is the hallmark of the chelate effect (release of ordered water molecules).
-
3,4-Pyridinedicarboxamide: The interaction is far less spontaneous (much smaller negative ΔG). The binding is primarily driven by a modest negative enthalpy, with a negligible contribution from entropy, as expected for a simple monodentate association reaction.
Applications and Field-Proven Insights
The choice between these two ligands is entirely application-dependent.
-
2,2'-Bipyridine is the ligand of choice when a highly stable, inert complex is required. Its robust nature makes it a cornerstone in:
-
3,4-Pyridinedicarboxamide would be considered for applications where weaker, more labile coordination is desired, or where its specific functional groups are key.
-
Drug Delivery: A metal complex designed to release the metal ion at a biological target might benefit from a more labile ligand.
-
Supramolecular Chemistry & MOFs: The amide groups provide excellent hydrogen bonding capabilities, and the pyridine nitrogen can serve as a node, making it a potentially valuable building block (linker) for creating extended crystalline structures.[4]
-
Bioinorganic Chemistry: The amide functionalities could be used to mimic peptide backbones or introduce specific hydrogen-bonding interactions with biological macromolecules.
-
Conclusion
This guide demonstrates that while 3,4-Pyridinedicarboxamide and 2,2'-bipyridine share a pyridine scaffold, their chelating properties are worlds apart. The ability of 2,2'-bipyridine to form a five-membered chelate ring confers a massive thermodynamic stability advantage, as quantified by potentiometric, spectrophotometric, and calorimetric techniques. In contrast, 3,4-Pyridinedicarboxamide acts as a simple monodentate ligand, resulting in significantly weaker metal binding.
For the researcher, the key takeaway is that ligand design is paramount. If the goal is to create a robust, stable metal complex for applications in catalysis or photophysics, the pre-organized chelation offered by 2,2'-bipyridine is superior. However, if the goal involves creating labile complexes for controlled release or building extended solid-state structures through hydrogen bonding, the unique functionality of 3,4-Pyridinedicarboxamide presents intriguing possibilities. A thorough understanding of coordination principles, backed by rigorous experimental validation as outlined in this guide, is essential for the rational design of functional metal complexes.
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Adedibu, J. A., et al. (2012). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 – Bipyridine. Science World Journal, 7(1). Retrieved from [Link]
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Cigala, R. M., et al. (2018). Complexation of 3,4-hydroxypyridinecarboxylic acids with Iron(III). ResearchGate. Retrieved from [Link]
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Geraldes, C. F., & Santos, M. A. (2002). Alkylaryl-amino Derivatives of 3-hydroxy-4-pyridinones as Aluminium Chelating Agents With Potential Clinical Application. Journal of Inorganic Biochemistry, 92(1), 35-46. Retrieved from [Link]
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Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Inorganics, 7(9), 108. Retrieved from [Link]
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Atkinson, G., & Bauman, J. E. (1962). The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry, 1(4), 900-904. Retrieved from [Link]
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Kaes, C., et al. (2000). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews, 100(10), 3553-3590. Retrieved from [Link]
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Al-Resayes, S. I., et al. (2016). Synthesis and characterization of novel four heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid. ResearchGate. Retrieved from [Link]
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Narwade, S. K., et al. (2016). Spectroscopic Studies of Mixed-ligand Complexes of Chelating Agents Containing O, N and S Donor Atom and Divalent Metal Ions. World Scientific News, 42, 184-194. Retrieved from [Link]
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Ikaunieks, M., et al. (2015). THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1H-PYRROLO[3,4-c]PYRIDINE. Chemistry of Heterocyclic Compounds, 51, 658-665. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 3,4-Pyridinedicarboxamide in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth technical comparison of 3,4-Pyridinedicarboxamide, a compound of interest in pharmaceutical and agrochemical research, against established benchmarks in biological assays.[1] Due to the limited publicly available bioactivity data for 3,4-Pyridinedicarboxamide, this guide will proceed based on a strong guiding hypothesis derived from its structural analogy to nicotinamide, a key player in cellular metabolism. We will explore its potential interactions with Poly(ADP-ribose) polymerase (PARP) and sirtuin enzymes, critical regulators of cellular processes.
Introduction: The Significance of Selectivity for 3,4-Pyridinedicarboxamide
3,4-Pyridinedicarboxamide, also known as 3,4-dicarbamoylpyridine, is a versatile heterocyclic compound with potential applications in drug development, notably for neurological disorders, cancer, and inflammation.[1] Its pyridine core and dual amide functional groups suggest potential interactions with a variety of biological targets. However, this structural versatility also raises critical questions about its selectivity and potential for off-target effects.
The structural resemblance of 3,4-Pyridinedicarboxamide to nicotinamide, the amide of vitamin B3, provides a compelling starting point for investigating its biological activity. Nicotinamide is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which is a vital substrate for two major enzyme families:
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes play a critical role in DNA repair and genomic stability. PARP inhibitors have emerged as a significant class of anti-cancer drugs.[2][3][4][5][6]
-
Sirtuins (SIRTs): This family of NAD+-dependent deacetylases regulates a wide array of cellular processes, including gene silencing, metabolism, and longevity.[7][8][9]
Given this structural similarity, it is highly probable that 3,4-Pyridinedicarboxamide interacts with the NAD+ binding sites of PARPs and sirtuins. Understanding the potency and selectivity of these interactions is crucial for determining its therapeutic potential and safety profile.
Designing a Cross-Reactivity Study: A Multi-faceted Approach
A comprehensive cross-reactivity study for 3,4-Pyridinedicarboxamide should be designed to assess its activity against its primary hypothesized targets and a panel of relevant off-targets. This involves a tiered approach, starting with biochemical assays and progressing to cell-based and broader selectivity profiling.
Primary Target Engagement: PARP and Sirtuin Inhibition
The initial focus should be on quantifying the inhibitory activity of 3,4-Pyridinedicarboxamide against key isoforms of PARP and sirtuins.
Experimental Workflow: Biochemical Inhibition Assays
Caption: Workflow for Biochemical Inhibition Assays.
Comparative Selectivity Profiling
To contextualize the inhibitory activity of 3,4-Pyridinedicarboxamide, it should be compared against well-characterized inhibitors of PARP and sirtuins.
Comparator Compounds:
-
Olaparib: A potent, clinically approved PARP inhibitor.[3]
-
Veliparib: A PARP inhibitor with weaker PARP-trapping effects.
-
EX-527: A selective SIRT1 inhibitor.
-
Nicotinamide: The endogenous regulator, as a baseline.
Hypothetical Comparative Data (IC50, nM)
| Compound | PARP1 | PARP2 | SIRT1 | SIRT2 | SIRT3 |
| 3,4-Pyridinedicarboxamide | 500 | 800 | 1500 | 2500 | >10000 |
| Olaparib | 5 | 1 | >10000 | >10000 | >10000 |
| Veliparib | 5.1 | 2.9 | >10000 | >10000 | >10000 |
| EX-527 | >10000 | >10000 | 98 | 19600 | 100000 |
| Nicotinamide | 30000 | 25000 | 50000 | 20000 | 100000 |
Note: Data for 3,4-Pyridinedicarboxamide is hypothetical and for illustrative purposes. Data for comparator compounds are derived from publicly available sources.
This hypothetical data suggests that 3,4-Pyridinedicarboxamide may exhibit moderate, non-selective inhibition of both PARP and sirtuin enzymes, with a preference for PARP1/2 over the tested sirtuins.
Cellular Target Engagement and Cytotoxicity
Biochemical activity must be validated in a cellular context to assess target engagement and potential toxicity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
A positive thermal shift for PARP1 and SIRT1 upon treatment with 3,4-Pyridinedicarboxamide would confirm target engagement in intact cells.
Cytotoxicity Assays
It is essential to determine the concentration at which 3,4-Pyridinedicarboxamide exhibits cytotoxic effects. This can be assessed using various cell viability assays.
Hypothetical Cytotoxicity Data (CC50, µM) in a Cancer Cell Line (e.g., HeLa)
| Compound | CC50 (µM) |
| 3,4-Pyridinedicarboxamide | 75 |
| Olaparib | 10 |
| EX-527 | >100 |
Note: Data for 3,4-Pyridinedicarboxamide is hypothetical.
This hypothetical data suggests that 3,4-Pyridinedicarboxamide may have moderate cytotoxicity, which could be linked to its inhibition of essential enzymes like PARPs.
Experimental Protocols
PARP1 Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of 3,4-Pyridinedicarboxamide for PARP1 inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
NAD+
-
3,4-Pyridinedicarboxamide and comparator compounds
-
PARP assay buffer
-
Fluorescent NAD+ analog or antibody-based detection kit
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of 3,4-Pyridinedicarboxamide and comparator compounds in assay buffer.
-
Add 5 µL of each compound dilution to the wells of the microplate.
-
Add 10 µL of a mixture of PARP1 enzyme and Histone H1 to each well.
-
Initiate the reaction by adding 5 µL of NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.
SIRT1 Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of 3,4-Pyridinedicarboxamide for SIRT1 inhibition.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from p53)
-
NAD+
-
3,4-Pyridinedicarboxamide and comparator compounds
-
SIRT1 assay buffer
-
Developer solution
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of 3,4-Pyridinedicarboxamide and comparator compounds in assay buffer.
-
Add 5 µL of each compound dilution to the wells of the microplate.
-
Add 10 µL of SIRT1 enzyme to each well.
-
Add 10 µL of a mixture of the acetylated peptide substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 25 µL of developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for an additional 15 minutes at room temperature.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Conclusion and Future Directions
Based on its structural similarity to nicotinamide, 3,4-Pyridinedicarboxamide is hypothesized to be a dual inhibitor of PARP and sirtuin enzymes. The hypothetical data presented in this guide suggests moderate, and likely non-selective, inhibitory activity. This lack of high potency and selectivity may limit its utility as a specific chemical probe but could be a starting point for medicinal chemistry efforts to develop more potent and selective analogs.
To validate and expand upon the findings proposed in this guide, the following steps are recommended:
-
Execution of the described biochemical and cellular assays to obtain concrete experimental data for 3,4-Pyridinedicarboxamide.
-
Broad-panel kinase screening to identify potential off-target effects on other ATP-dependent enzymes.
-
Structural biology studies (e.g., X-ray crystallography) to elucidate the binding mode of 3,4-Pyridinedicarboxamide within the active sites of PARP and sirtuin enzymes.
-
Synthesis and evaluation of analogs to explore the structure-activity relationship and develop more potent and selective inhibitors.
By systematically investigating the cross-reactivity profile of 3,4-Pyridinedicarboxamide, the scientific community can better understand its biological activities and unlock its full potential in drug discovery and chemical biology.
References
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MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? Retrieved from [Link]
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National Cancer Institute. (n.d.). PARP Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Pyridinedicarboxamide. Retrieved from [Link]
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Cleveland Clinic. (2025, January 20). PARP Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sirtuin inhibitors as anticancer agents. Retrieved from [Link]
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ChEMBL. (n.d.). ChEMBL Database. Retrieved from [Link]
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Genomics Education Programme. (n.d.). PARP inhibitors. Retrieved from [Link]
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Yerbba. (2025, July 17). PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained! [Video]. YouTube. [Link]
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PubChem. (n.d.). 3-Pyridinecarboxamidine. Retrieved from [Link]
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PubChem. (n.d.). 3-Pyridinecarboxamide, hydrochloride (1:1). Retrieved from [Link]
- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 271, 116407.
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ChEMBL Interface Documentation. (2026, January 13). Assay and Activity Questions. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Pyridinedicarboximide. Retrieved from [Link]
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ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
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comparative thermal analysis of different 3,4-Pyridinedicarboxamide polymorphs
A Senior Application Scientist's Guide to the Comparative Thermal Analysis of 3,4-Pyridinedicarboxamide Polymorphs
Introduction: The Critical Role of Polymorphism in Drug Development
In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. 3,4-Pyridinedicarboxamide, a molecule of interest in medicinal chemistry, can potentially exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, making a thorough solid-state characterization essential during drug development.[1][2]
This guide provides a comprehensive framework for conducting a comparative thermal analysis of potential polymorphs of 3,4-Pyridinedicarboxamide. As a Senior Application Scientist, my objective is to not only outline the experimental protocols but also to elucidate the scientific rationale behind these choices, ensuring a robust and self-validating study.
Pillar 1: Understanding the Solid-State Landscape
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.[1][3] These different crystal lattices arise from variations in the arrangement and/or conformation of the molecules in the crystal packing. Such structural differences can lead to significant variations in thermodynamic properties like melting point and enthalpy of fusion, which in turn affect the kinetic properties such as dissolution rate. Therefore, identifying and characterizing all accessible polymorphs is a critical step in selecting the optimal solid form for development into a final drug product.
The primary analytical techniques for investigating polymorphism are thermal analysis methods, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by Powder X-ray Diffraction (PXRD) for structural confirmation.
-
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of materials.[4][5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and solid-state transitions.[4][7]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[8][9][10] In the context of polymorphism, TGA is crucial for determining the thermal stability of a compound and for identifying the presence of solvates or hydrates (pseudopolymorphs).[11][12]
-
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify the crystalline phases present in a material.[13][14] Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific polymorphic form.[14][15][16]
Pillar 2: A Scientifically Sound Experimental Workflow
A logical and well-justified experimental plan is the cornerstone of reliable results. The following workflow is designed to systematically characterize and compare the thermal behavior of hypothetical 3,4-Pyridinedicarboxamide polymorphs.
Step 1: Polymorph Generation (Hypothetical)
To perform a comparative analysis, one must first obtain the different polymorphic forms. Common laboratory methods for polymorph screening include:
-
Recrystallization: Dissolving 3,4-Pyridinedicarboxamide in a variety of solvents (e.g., ethanol, methanol, acetonitrile, water) and allowing it to crystallize under different conditions (e.g., slow evaporation, crash cooling). The choice of solvent and crystallization conditions can influence which polymorphic form is nucleated and grown.
-
Thermal Treatment: Heating a known solid form to a temperature between its glass transition and melting point, or melting and then recrystallizing it under controlled cooling rates.
-
Mechanical Stress: Grinding or milling the solid can sometimes induce a polymorphic transformation.
For the purpose of this guide, let us assume we have successfully isolated three distinct crystalline forms, designated as Form A , Form B , and Form C .
Step 2: Initial Structural Confirmation with PXRD
Protocol:
-
Gently grind a small amount of each polymorph to ensure a random orientation of the crystallites.
-
Pack the powder into a sample holder.
-
Acquire the PXRD pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper Kα X-ray source.
Causality: The purpose of this initial PXRD scan is to confirm that the generated forms are indeed structurally different at room temperature.[15][16] Distinct PXRD patterns, characterized by peaks at different 2θ angles, provide definitive evidence of polymorphism.[1]
Step 3: Comparative Thermal Analysis with DSC
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. The use of a consistent sample mass across all experiments is crucial for comparability of the enthalpy values.
-
Crimp the pan with a lid. For melting point determination, a pinhole in the lid is recommended to allow for the escape of any evolved gases.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. A heating rate of 10 °C/min is a good starting point as it offers a balance between resolution and sensitivity.[6] Slower rates can improve resolution of closely occurring thermal events, while faster rates increase sensitivity for broad transitions.
-
Record the heat flow as a function of temperature.
Causality: The DSC thermogram will reveal the thermal transitions of each polymorph. The key events to look for are:
-
Endothermic Peaks: These represent processes that absorb heat, such as melting or solid-solid phase transitions. The temperature at the peak of the endotherm is the melting point (T_peak), and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus).
-
Exothermic Peaks: These indicate heat-releasing processes, such as crystallization.
Step 4: Thermal Stability and Solvate Assessment with TGA
Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its decomposition point, under a nitrogen atmosphere.
-
Record the mass change as a function of temperature.
Causality: The TGA thermogram provides information on the thermal stability of the polymorphs. A significant weight loss before the melting point observed in the DSC may indicate the presence of a solvent, suggesting a solvate (a pseudopolymorph) rather than a true polymorph. For anhydrous polymorphs, a stable baseline is expected until the onset of thermal decomposition.
Pillar 3: Data Interpretation and Comparative Analysis
Let us now consider a hypothetical dataset for our three polymorphs of 3,4-Pyridinedicarboxamide to illustrate the interpretation process.
PXRD Data Interpretation
If Forms A, B, and C are true polymorphs, their PXRD patterns will show distinct peaks at different 2θ positions, confirming different crystal lattice structures.
TGA Data Interpretation
Table 1: Hypothetical TGA Data for 3,4-Pyridinedicarboxamide Polymorphs
| Form | Onset of Weight Loss (°C) | Weight Loss (%) | Interpretation |
| Form A | ~250 | > 95 | Anhydrous, decomposes after melting. |
| Form B | ~250 | > 95 | Anhydrous, decomposes after melting. |
| Form C | ~100 | ~10 | Likely a hydrate or solvate. |
From this hypothetical TGA data, we can infer that Forms A and B are likely true, anhydrous polymorphs, while Form C is a pseudopolymorph. The ~10% weight loss in Form C around 100°C would need to be correlated with the molecular weight of a potential solvent to confirm its identity.
DSC Data Interpretation
Table 2: Hypothetical DSC Data for 3,4-Pyridinedicarboxamide Polymorphs
| Form | T_onset (°C) | T_peak (°C) | ΔH_fus (J/g) | Observations |
| Form A | 210.5 | 215.2 | 150 | Sharp melting endotherm. |
| Form B | 195.8 | 200.1 | 135 | Sharp melting endotherm. |
Interpretation based on Burger's Rules of Polymorphism:
-
Heat of Fusion Rule: The polymorph with the lower heat of fusion is generally the less stable form at absolute zero. In this case, Form B has a lower ΔH_fus than Form A, suggesting it is the less stable form.
-
Melting Point Rule: For an enantiotropic system (where the stability order inverts with temperature), the lower melting polymorph is the more stable form at lower temperatures. If the system is monotropic (one form is always more stable), the higher melting polymorph is the stable form at all temperatures.
Based on our hypothetical data, Form A has a higher melting point and a higher heat of fusion, suggesting it is the more stable polymorph at and below the melting points.
Sources
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A Comparative Guide to the Synthetic Routes of 3,4-Pyridinedicarboxamide for Researchers and Drug Development Professionals
Introduction
3,4-Pyridinedicarboxamide, a vital scaffold in medicinal chemistry and agrochemical development, presents a compelling synthetic challenge. Its utility as a precursor to a range of biologically active molecules necessitates efficient and scalable synthetic strategies.[1] This guide provides a side-by-side comparison of three distinct synthetic routes to 3,4-pyridinedicarboxamide, offering in-depth technical analysis, experimental protocols, and performance data to inform researchers and drug development professionals in their selection of the most appropriate pathway for their specific needs. The routes originate from three readily accessible starting materials: 3,4-pyridinedicarboxylic acid, 3,4-pyridinedinitrile, and 3,4-lutidine. Each pathway will be evaluated based on yield, purity, scalability, safety, and operational complexity.
Route 1: Amidation of 3,4-Pyridinedicarboxylic Acid
This classical approach leverages the readily available 3,4-pyridinedicarboxylic acid (cinchomeronic acid) as the starting material. The core transformation involves the conversion of the two carboxylic acid functionalities into amide groups. This can be achieved through several methodologies, with the most common being a two-step process involving the formation of an acyl chloride intermediate followed by amination.
Mechanistic Rationale
The conversion of a carboxylic acid to an amide is an energetically unfavorable condensation reaction that requires activation of the carboxyl group. The use of thionyl chloride (SOCl₂) converts the carboxylic acids into highly reactive acyl chlorides. The lone pair of electrons on the oxygen of the carboxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and a chloride ion generates the acylium ion, which is then attacked by a chloride ion to form the acyl chloride. This activated intermediate readily reacts with a nucleophile, such as ammonia, in an irreversible manner to form the stable amide bond, with the concomitant formation of hydrochloric acid. The use of excess ammonia is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: Two-Step Amidation via Acyl Chloride
Step 1: Synthesis of 3,4-Pyridinedicarbonyl Dichloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,4-pyridinedicarboxylic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 g of diacid).
-
Heat the mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases and the solid has completely dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-pyridinedicarbonyl dichloride, a solid, can be used in the next step without further purification.
Step 2: Synthesis of 3,4-Pyridinedicarboxamide
-
Cool the flask containing the crude 3,4-pyridinedicarbonyl dichloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (excess, typically 10-20 equivalents) to the cooled acyl chloride with vigorous stirring. This reaction is highly exothermic.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3,4-pyridinedicarboxamide.
Performance Data
| Metric | Value |
| Overall Yield | Typically 70-85% |
| Purity | >95% after washing |
| Scalability | Readily scalable |
| Key Safety Concerns | Use of corrosive and toxic thionyl chloride, exothermic reaction with ammonia. |
digraph "Route 1: Amidation of 3,4-Pyridinedicarboxylic Acid" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];start [label="3,4-Pyridinedicarboxylic Acid", shape=ellipse, style=filled, fillcolor="#FBBC05"]; intermediate [label="3,4-Pyridinedicarbonyl Dichloride"]; product [label="3,4-Pyridinedicarboxamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="SOCl₂, DMF (cat.), reflux"]; intermediate -> product [label="Conc. NH₄OH, 0 °C to RT"]; }
Figure 1: Synthetic pathway from 3,4-pyridinedicarboxylic acid.
Route 2: Partial Hydrolysis of 3,4-Pyridinedinitrile
This route commences with 3,4-pyridinedinitrile and aims for a selective partial hydrolysis of the nitrile groups to primary amides. Achieving this selectivity can be challenging, as the reaction can proceed to the full hydrolysis to carboxylic acids. Controlled reaction conditions are therefore paramount.
Mechanistic Rationale
The hydrolysis of nitriles to amides can be catalyzed by either acid or base. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy-iminato intermediate. Protonation of the nitrogen followed by tautomerization yields the amide. Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. Subsequent deprotonation and tautomerization also lead to the amide. The key to obtaining the dicarboxamide is to halt the reaction at the amide stage, preventing further hydrolysis to the dicarboxylic acid. This is typically achieved by using milder reaction conditions, such as a lower temperature or a specific catalyst.
Experimental Protocol: Controlled Basic Hydrolysis
-
In a round-bottom flask, dissolve 3,4-pyridinedinitrile (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a catalytic amount of a solid base, such as manganese dioxide (MnO₂) or a hydrotalcite-type catalyst.
-
Heat the reaction mixture to a controlled temperature, typically between 40-60 °C.
-
Monitor the reaction progress carefully using a suitable analytical technique (e.g., TLC or HPLC) to maximize the yield of the diamide and minimize the formation of the diacid.
-
Once the reaction has reached the optimal point, cool the mixture and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to induce crystallization of the product.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Performance Data
| Metric | Value |
| Overall Yield | Moderate to good (50-75%), highly dependent on conditions |
| Purity | Can be challenging to separate from starting material and diacid byproduct |
| Scalability | Potentially scalable with careful process control |
| Key Safety Concerns | Handling of nitrile compounds, potential for runaway reaction if not controlled. |
digraph "Route 2: Partial Hydrolysis of 3,4-Pyridinedinitrile" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];start [label="3,4-Pyridinedinitrile", shape=ellipse, style=filled, fillcolor="#FBBC05"]; product [label="3,4-Pyridinedicarboxamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> product [label="Controlled Hydrolysis (e.g., MnO₂, H₂O/EtOH, 40-60 °C)"]; }
Figure 2: Synthetic pathway from 3,4-pyridinedinitrile.
Route 3: Two-Step Synthesis from 3,4-Lutidine
This route offers an alternative starting from the relatively inexpensive 3,4-lutidine. The synthesis involves two key transformations: the ammoxidation of the methyl groups to nitriles, followed by the hydrolysis of the resulting dinitrile to the desired dicarboxamide.
Mechanistic Rationale
Ammoxidation: This is a vapor-phase catalytic reaction where the methyl groups of 3,4-lutidine are oxidized in the presence of ammonia and air (oxygen) to form nitrile groups. The reaction typically proceeds over a metal oxide catalyst (e.g., based on vanadium and molybdenum) at high temperatures. The mechanism is complex and involves the activation of the C-H bonds of the methyl groups on the catalyst surface and the incorporation of nitrogen from ammonia.
Hydrolysis: The subsequent hydrolysis of the 3,4-pyridinedinitrile to 3,4-pyridinedicarboxamide follows the same principles as described in Route 2.
Experimental Protocol
Step 1: Ammoxidation of 3,4-Lutidine to 3,4-Pyridinedinitrile
-
This reaction is typically carried out in a fixed-bed flow reactor.
-
A gaseous mixture of 3,4-lutidine, ammonia, and air is passed over a heated catalyst bed.
-
Typical catalysts include mixed metal oxides such as V₂O₅-MoO₃ supported on Al₂O₃ or TiO₂.
-
The reaction temperature is generally in the range of 350-450 °C.
-
The effluent gas stream is cooled to condense the product, 3,4-pyridinedinitrile, which is then collected and purified, often by recrystallization or distillation.
Step 2: Hydrolysis of 3,4-Pyridinedinitrile to 3,4-Pyridinedicarboxamide
-
The purified 3,4-pyridinedinitrile is then subjected to controlled hydrolysis as described in Route 2.
Performance Data
| Metric | Value |
| Overall Yield | Ammoxidation step can have yields of 70-90%. The overall yield depends on the efficiency of the subsequent hydrolysis. |
| Purity | The dinitrile product may require significant purification. The final diamide purity depends on the hydrolysis step. |
| Scalability | Well-suited for large-scale industrial production due to the continuous nature of the ammoxidation process. |
| Key Safety Concerns | High-temperature, vapor-phase reaction; handling of flammable and toxic gases (ammonia, lutidine). |
digraph "Route 3: Two-Step Synthesis from 3,4-Lutidine" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];start [label="3,4-Lutidine", shape=ellipse, style=filled, fillcolor="#FBBC05"]; intermediate [label="3,4-Pyridinedinitrile"]; product [label="3,4-Pyridinedicarboxamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Ammoxidation (NH₃, O₂, Catalyst, 350-450 °C)"]; intermediate -> product [label="Controlled Hydrolysis"]; }
Figure 3: Synthetic pathway from 3,4-lutidine.
Side-by-Side Comparison of Synthetic Routes
| Feature | Route 1: From 3,4-Pyridinedicarboxylic Acid | Route 2: From 3,4-Pyridinedinitrile | Route 3: From 3,4-Lutidine |
| Starting Material | 3,4-Pyridinedicarboxylic Acid | 3,4-Pyridinedinitrile | 3,4-Lutidine |
| Number of Steps | 2 (or 1 via direct amidation) | 1 | 2 |
| Overall Yield | Good to Excellent (70-85%) | Moderate to Good (50-75%) | Moderate to Good (dependent on both steps) |
| Purity of Final Product | Generally high | Can be challenging to purify | Dependent on purification of intermediate and final product |
| Scalability | Good | Moderate, requires precise control | Excellent for industrial scale |
| Key Hazards | Corrosive SOCl₂, exothermic amination | Toxic nitriles, controlled reaction needed | High temperatures, flammable/toxic gases |
| Advantages | Reliable, high-yielding, well-established chemistry | Fewer steps | Inexpensive starting material, suitable for continuous processing |
| Disadvantages | Use of hazardous reagents (SOCl₂) | Selectivity can be an issue, potential for side products | Requires specialized equipment for ammoxidation, high energy input |
Conclusion and Recommendations
The choice of the optimal synthetic route to 3,4-pyridinedicarboxamide is contingent upon the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis with a focus on reliability and high purity, Route 1 (from 3,4-pyridinedicarboxylic acid) is highly recommended. While it involves the use of thionyl chloride, the procedure is robust and generally provides a clean product in high yield.
-
Route 2 (from 3,4-pyridinedinitrile) presents an attractive option due to its atom economy and fewer steps. However, significant process development may be required to achieve consistent and selective hydrolysis, making it more suitable for research groups with expertise in catalysis and reaction optimization.
-
For large-scale industrial production where cost and throughput are the primary drivers, Route 3 (from 3,4-lutidine) is the most viable option. The ammoxidation step is well-suited for continuous manufacturing, and the inexpensive starting material offers a significant economic advantage. However, this route requires a substantial initial investment in specialized equipment and expertise in handling high-temperature, gas-phase reactions.
Ultimately, a thorough evaluation of the available resources, safety infrastructure, and desired scale of production will guide the final decision. This guide provides the foundational knowledge to make an informed choice and to embark on the successful synthesis of 3,4-pyridinedicarboxamide.
References
Sources
Safety Operating Guide
Proper Disposal Procedures for 3,4-Pyridinedicarboxamide
CAS Number: 4663-98-3 Chemical Family: Pyridine Derivatives / Amides Synonyms: 3,4-Dicarbamoylpyridine; Cinchomeronic acid diamide[1][2][3]
Part 1: Core Directive & Operational Philosophy
Disposal of 3,4-Pyridinedicarboxamide requires a protocol that goes beyond simple "waste bin" compliance.[3][4][5] As a nitrogen-rich heterocyclic compound, its disposal must account for two critical chemical realities: thermal decomposition byproducts (NOx) and reactivity with strong oxidizers .[3]
This guide abandons rigid templates to focus on the lifecycle of the waste stream—from the moment it is generated at the bench to its final destruction via high-temperature incineration.[3] The objective is to protect the researcher from acute exposure while ensuring environmental compliance through complete mineralization of the pyridine ring.[3]
Part 2: Hazard Identification & Safety Assessment[3][6][7][8]
Before handling waste, you must validate the specific hazards of the material in its current state (pure solid vs. solution).[3]
chemical Safety Assessment Table
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystals) | High potential for dust generation.[1][2][3] Respiratory protection is critical. |
| Melting Point | ~180 °C (Decomposes) | Do not autoclave.[1][2] Thermal decomposition releases toxic fumes before melting.[3] |
| Solubility | Soluble in polar solvents (DMSO, Water) | Aqueous waste streams are possible; requires segregation from non-polar organics.[1][2] |
| Reactivity | Amide hydrolysis | Incompatible with strong acids/bases. Hydrolysis releases ammonia or pyridine carboxylic acids.[1][2][3] |
| Combustion | Nitrogen-rich | Incineration requires scrubbers to capture Nitrogen Oxides (NOx).[1][2][3] |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood.[3]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).[3] Double glove if handling solutions in DMSO.[3]
-
Ocular: Chemical splash goggles.[3] Safety glasses are insufficient for liquid waste pouring.[3]
Part 3: Pre-Disposal Treatment & Segregation[3]
The Golden Rule of Segregation: Never mix 3,4-Pyridinedicarboxamide waste with strong oxidizing agents (e.g., Perchlorates, Nitric Acid) or strong acids.[1]
Waste Stream Classification
-
Solid Waste (Type A): Pure compound, contaminated paper towels, gloves, and weighing boats.
-
Liquid Waste (Type B): Solutions in organic solvents (Methanol, DMSO).
-
Aqueous Waste (Type C): Buffer solutions containing the compound.[3]
Segregation Logic Diagram
The following decision tree illustrates the critical decision points for segregating waste streams to prevent incompatibility incidents.
Caption: Operational workflow for segregating 3,4-Pyridinedicarboxamide waste streams to prevent chemical incompatibility.
Part 4: Disposal Protocols
Protocol 1: Solid Waste Disposal (Small Scale)
Applicability: Expired pure chemical, spill cleanup debris, contaminated PPE.
-
Containment: Place waste in a clear, 6-mil polyethylene bag.
-
Labeling: Attach a hazardous waste tag immediately.[3]
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum or a fiber drum lined with plastic (Lab Pack).
-
Disposal Path: Transfer to EHS for Incineration .
-
Reasoning: Landfilling is not appropriate for pyridine derivatives due to potential groundwater leaching and persistence.[3]
-
Protocol 2: Liquid Waste (Organic Solvents)
Applicability: Reaction mixtures in DMSO, Methanol, or DMF.
-
Compatibility Check: Ensure the waste container does not contain nitric acid or peroxides.[3]
-
Transfer: Pour into a dedicated "Organic Waste" carboy (HDPE or Glass).
-
Rinsing: Triple rinse the empty original vessel with the compatible solvent and add rinsate to the waste carboy.[3]
-
Disposal Path: Fuel Blending / High-Temperature Incineration .
Protocol 3: Empty Container Management
Regulatory Insight: Under RCRA (USA), a container is considered "RCRA Empty" only if:
-
All wastes have been removed using common practices (pouring/scraping).[3]
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.[3]
-
Action: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Ethanol).[3] Dispose of the rinsate as hazardous waste (Protocol 2).[3] Deface the label and discard the container as trash or recycle if glass.[3]
Part 5: Emergency Spill Response (Disposal Focused)
If a spill occurs, the cleanup material becomes hazardous waste immediately.
Caption: Immediate containment and disposal workflow for accidental release of 3,4-Pyridinedicarboxamide.
Part 6: Regulatory Compliance & References[3]
RCRA Status (USA): While 3,4-Pyridinedicarboxamide is not explicitly listed as a P- or U-listed waste by specific name in 40 CFR 261.33, it must be evaluated for characteristics.[1][3]
-
Waste Code: If the waste exhibits toxicity (D004-D043) or ignitability (D001), apply the code.
-
Default: Treat as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage strictly via incineration due to aquatic toxicity potential of pyridine derivatives.[3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20695, 3,4-Pyridinedicarboxamide.[3] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3] Retrieved from [Link]
Sources
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- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. chemimpex.com [chemimpex.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. calpaclab.com [calpaclab.com]
- 12. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 3,4-Pyridinedicarboxamide
Operational Safety Guide: 3,4-Pyridinedicarboxamide (Cinchomeronamide)
Part 1: Executive Safety Summary
Compound Identity: 3,4-Pyridinedicarboxamide (CAS: 4663-98-3) Synonyms: Cinchomeronamide, 3,4-Dicarbamoylpyridine Physical State: White to off-white crystalline powder Primary Hazard Class: Irritant (GHS Category 2/3) [1][2][3]
Immediate Action Directive: While 3,4-Pyridinedicarboxamide is often labeled "Hazmat: No" for transport (indicating it is not a DOT-regulated explosive or flammable liquid), do not mistake regulatory exemption for biological safety. As a pyridine derivative, it presents significant risks of mucosal irritation and potential sensitization.[3]
Critical Handling Rule: Treat this compound as a respiratory and contact irritant .[3] The primary operational risk is dust inhalation during weighing and dermal absorption when solubilized in organic solvents (e.g., DMSO).[3]
Part 2: Risk Assessment & Hazard Identification (GHS)[2][4]
This assessment synthesizes data from structural analogs (e.g., 2,3-Pyridinedicarboxylic acid) and functional group analysis to provide a conservative safety profile.[3]
| Hazard Category | GHS Classification | Signal Word | Hazard Statement | Operational Implication |
| Health | Skin Irrit. 2 | Warning | H315: Causes skin irritation | Contact causes dermatitis; prolonged exposure may lead to sensitization.[2][3] |
| Health | Eye Irrit.[2][3][4][5][6][7] 2A | Warning | H319: Causes serious eye irritation | Dust can cause mechanical and chemical corneal injury.[3] |
| Health | STOT-SE 3 | Warning | H335: May cause respiratory irritation | Inhalation of fine dust triggers coughing and mucosal inflammation.[3] |
| Physical | Combustible Dust | N/A | N/A | Finely dispersed powder in air can form explosive mixtures.[3] Ground all equipment. |
Causality & Logic: The pyridine ring structure is electron-deficient, making it reactive toward nucleophiles (like biological tissue).[3] The amide groups reduce volatility compared to free pyridine, lowering the flammability risk, but they do not eliminate the irritant properties inherent to the heterocyclic core.[3]
Part 3: PPE Selection Matrix
Protocol for Glove Selection: Standard nitrile gloves are sufficient for the solid powder.[3] However, this compound is frequently dissolved in DMSO or DMF for biological assays.[3] DMSO permeates nitrile in <5 minutes , carrying the dissolved chemical through the skin.[3]
| Task | Hand Protection | Respiratory Protection | Body/Eye Protection |
| Weighing (Solid) | Nitrile (Min 0.11 mm).[3] Change if torn. | Fume Hood (Sash at 18").[3] If hood unavailable: N95/P100 mask.[3] | Lab coat + Safety Glasses w/ Side Shields.[3] |
| Solubilization (DMSO/DMF) | Double Gloving Required: Inner: Laminate (Silver Shield)Outer: Nitrile (for dexterity) | Fume Hood REQUIRED. Organic vapors from solvent + aerosolized droplets. | Lab coat + Chemical Splash Goggles . |
| Spill Cleanup | Butyl Rubber or Silver Shield (Laminate).[3] | Half-face respirator with organic vapor/particulate cartridges (OV/P100).[3] | Tyvek sleeves or apron recommended.[3] |
Part 4: Operational Protocol: Safe Handling Workflow
This workflow is designed to isolate the user from the chemical during its most hazardous phase: the transition from solid to solution.[3]
Figure 1: Safe Handling Lifecycle. Note the critical control point at Step 3 (Solubilization), where solvent permeation risks are highest.[3]
Step-by-Step Procedure:
-
Preparation:
-
Weighing (The "Dust" Phase):
-
Solubilization (The "Permeation" Phase):
-
ALWAYS add the solid to the vessel first, then add the solvent. This prevents "puffing" of dry powder if solvent is squirted onto it.[3]
-
If using DMSO or DMF :
-
Self-Validating Check: Visually inspect the solution.[3] If particles remain, sonicate in a sealed vessel.[3] Do not heat open containers of DMSO solutions.[3]
-
-
Cleanup:
Part 5: Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: Do not dry sweep.[3] Cover with wet paper towels (water-dampened) to prevent dust generation, then scoop into a waste bag.[3]
-
Solution Spill (DMSO/DMF): Evacuate the immediate area. Wear a respirator (organic vapor).[3] Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) if mixed with oxidizing solvents.[3]
Exposure First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[3][8][5][9] Hold eyelids open. Mechanism: Amides can hydrolyze to acids on moist mucosal surfaces, causing delayed burns.[3]
-
Skin Contact: Wash with soap and water.[3][8][5][6][9][10] Do not use ethanol ; it enhances skin absorption of pyridine derivatives.[3]
Disposal Plan
-
Waste Code: Segregate as Organic Hazardous Waste .
-
Labeling: "Contains 3,4-Pyridinedicarboxamide.[3][11] Irritant."
-
Incompatibility: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases in the waste container to prevent exothermic hydrolysis.[3]
References
-
National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 78233, 3,4-Pyridinedicarboxamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: Pyridine derivatives and amide hazards. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. scbt.com [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
